Fruquintinib
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALLNEJQLSTPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194506-26-7 | |
| Record name | Fruquintinib [USAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194506267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fruquintinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11679 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FRUQUINTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DXG3M5ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fruquintinib's In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fruquintinib is a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, primarily driven by the VEGF/VEGFR signaling pathway.[3][4] this compound exerts its anti-tumor effects by targeting this pathway, thereby inhibiting tumor-associated angiogenesis and lymphangiogenesis. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, detailing its enzymatic and cellular activities, effects on downstream signaling, and the experimental protocols used for its characterization.
Core Mechanism: Potent and Selective VEGFR Inhibition
This compound competitively binds to the ATP-binding pocket of the VEGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[5] Its high selectivity for VEGFRs over other kinases minimizes off-target toxicities, a desirable characteristic for targeted cancer therapies.[1][5][6]
Data Presentation: Quantitative Analysis of this compound's In Vitro Activity
The inhibitory activity of this compound has been quantified through various in vitro assays, the results of which are summarized in the tables below.
Table 1: Enzymatic Inhibition of VEGFR Kinases by this compound
| Target Kinase | Assay Format | IC50 (nM) | Reference |
| VEGFR-1 (Flt-1) | Biochemical Kinase Assay | 33 | [1][2] |
| VEGFR-2 (KDR) | Biochemical Kinase Assay | 35 | [1][2] |
| VEGFR-3 (Flt-4) | Biochemical Kinase Assay | 0.5 | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line/Type | Assay | Endpoint | IC50 (nM) | Reference |
| HEK293-KDR | Cellular Phosphorylation Assay | VEGF-A-dependent KDR phosphorylation | 0.6 ± 0.2 | [1] |
| Primary HUVECs | Cell Proliferation Assay | VEGF-A-induced proliferation | 1.7 | [1] |
| Primary HLECs | Cellular Phosphorylation Assay | VEGF-C-stimulated VEGFR-3 phosphorylation | 1.5 | [1] |
| Primary HLECs | Cell Proliferation Assay | VEGF-C-induced proliferation | 4.2 | [1] |
| HCT-116 | Cell Viability Assay | Cell Viability (24h) | 163,100 | [7] |
| LOVO | Cell Viability Assay | Cell Viability (24h) | 243,200 | [7] |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| c-Kit | 458 |
| FGFR-1 | 181 |
| RET | 128 |
| PDGFRβ | >10,000 |
| c-Met | >10,000 |
| EGFR | >30,000 |
Data compiled from a panel of 253 kinases.[1][6]
Signaling Pathways and Cellular Effects
By inhibiting VEGFR phosphorylation, this compound effectively blocks the activation of multiple downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. These include the PI3K/AKT, Raf/MEK/ERK, and PKC pathways.[1][5][6]
In addition to its anti-angiogenic effects, recent studies have shown that this compound can modulate the tumor microenvironment by affecting the epithelial-mesenchymal transition (EMT). It has been observed to disrupt the TGF-β/Smad signaling pathway, leading to an upregulation of E-cadherin and downregulation of mesenchymal markers like N-cadherin and vimentin in colorectal cancer cells.[7]
Mandatory Visualizations
Caption: this compound inhibits VEGFR phosphorylation, blocking downstream signaling pathways.
Caption: Generalized workflow for in vitro cellular assays with this compound.
Caption: Logical flow of this compound's anti-angiogenic mechanism of action.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
VEGFR Kinase Inhibition Assay (Z'-LYTE™ Assay)
This assay quantifies the enzymatic activity of VEGFR kinases in the presence of an inhibitor.
-
Materials:
-
Recombinant human VEGFR-1, -2, or -3 enzyme
-
Z'-LYTE™ Tyr 6 Peptide Substrate
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
This compound stock solution (in DMSO)
-
Z'-LYTE™ Development Reagent
-
Stop Reagent
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in 1.33X Kinase Buffer.
-
Prepare a 2X Kinase/Peptide mixture by diluting the VEGFR enzyme and Z'-LYTE™ Tyr 6 Peptide in 1.33X Kinase Buffer.
-
Add 10 µL of the 2X Kinase/Peptide mixture to each well of the 384-well plate.
-
Add 5 µL of the diluted this compound or DMSO control to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of a 4X ATP solution (in 1.33X Kinase Buffer).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of the Development Reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of Stop Reagent to each well.
-
Read the plate on a fluorescence plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).
-
Calculate the emission ratio and percent inhibition to determine the IC50 value.
-
Cellular VEGFR Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on VEGF-induced VEGFR phosphorylation in a cellular context.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines (e.g., HEK293-KDR)
-
Cell culture medium (e.g., EGM-2)
-
This compound stock solution (in DMSO)
-
Recombinant human VEGF-A
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in basal medium (e.g., EBM-2 with 0.5% FBS) for 18-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody as a loading control.
-
HUVEC Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on VEGF-induced endothelial cell proliferation.
-
Materials:
-
HUVECs
-
Cell culture medium (EGM-2)
-
Basal medium (EBM-2 with 0.5% FBS)
-
This compound stock solution (in DMSO)
-
Recombinant human VEGF-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed HUVECs in a 96-well plate (e.g., 5,000 cells/well) in EGM-2 medium and allow them to attach overnight.
-
Replace the medium with basal medium and starve the cells for 18-24 hours.
-
Treat the cells with various concentrations of this compound in the presence or absence of VEGF-A (e.g., 20 ng/mL).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-A-treated control to determine the IC50 value.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Materials:
-
HUVECs
-
Cell culture medium (EGM-2)
-
Matrigel (growth factor reduced)
-
This compound stock solution (in DMSO)
-
Recombinant human VEGF-A (optional, as Matrigel may contain sufficient growth factors)
-
96-well plates
-
Inverted microscope with a camera
-
-
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound.
-
Seed the HUVECs (e.g., 1.5 x 10⁴ cells/well) onto the solidified Matrigel.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
TGF-β/Smad Signaling Pathway Analysis (Western Blot)
This assay investigates the effect of this compound on the EMT process in colorectal cancer cells.
-
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, LOVO)
-
Cell culture medium (e.g., McCoy's 5A or F-12K)
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-E-cadherin, anti-N-cadherin, anti-vimentin, anti-phospho-Smad2/3, anti-total-Smad2/3)
-
Other reagents and equipment as described in the Cellular VEGFR Phosphorylation Assay.
-
-
Procedure:
-
Seed colorectal cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells and perform western blotting as described previously.
-
Probe the membranes with primary antibodies against EMT markers and key proteins of the TGF-β/Smad pathway.
-
Analyze the changes in protein expression to assess the impact of this compound on this signaling cascade.
-
Conclusion
In vitro studies have conclusively demonstrated that this compound is a highly potent and selective inhibitor of VEGFR-1, -2, and -3. Its mechanism of action involves the direct inhibition of VEGFR kinase activity, leading to the blockade of downstream signaling pathways essential for angiogenesis. This, in turn, results in the suppression of endothelial cell proliferation, migration, and tube formation. Furthermore, emerging evidence suggests that this compound may also exert anti-tumor effects by modulating the epithelial-mesenchymal transition through the TGF-β/Smad pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel anti-angiogenic agents.
References
- 1. ulab360.com [ulab360.com]
- 2. mesoscale.com [mesoscale.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the migration and invasion of colorectal cancer cells by modulating epithelial-mesenchymal transition via TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. promocell.com [promocell.com]
- 7. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
Fruquintinib Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fruquintinib is a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] These receptors are key mediators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[4][5][6] This technical guide provides an in-depth overview of the preclinical and clinical studies that have validated VEGFRs as the primary targets of this compound, leading to its development as a targeted cancer therapy. This compound has demonstrated significant anti-tumor activity and has been approved for the treatment of patients with metastatic colorectal cancer (mCRC).[7][8][9]
Target Rationale: The Role of VEGFR in Tumor Angiogenesis
Tumors require a dedicated blood supply to grow beyond a few millimeters in size.[6] They achieve this by co-opting the process of angiogenesis. The VEGF/VEGFR signaling pathway is a central regulator of this process.[4][6]
-
VEGF Ligands: Tumor cells, often in response to hypoxia or oncogenic signaling, upregulate the secretion of VEGF ligands (e.g., VEGF-A, VEGF-C).[4][10]
-
VEGF Receptors: These ligands bind to and activate VEGFRs, which are receptor tyrosine kinases located on the surface of endothelial cells.[6][10]
-
VEGFR-1 and VEGFR-2: Primarily activated by VEGF-A, these receptors are the major transducers of angiogenic signals, promoting endothelial cell proliferation, migration, survival, and vascular permeability.[10][11]
-
VEGFR-3: Activated by VEGF-C and VEGF-D, this receptor is crucial for lymphangiogenesis, the formation of new lymphatic vessels, which is a key route for tumor metastasis.[7][10][12]
-
By inhibiting VEGFR-1, -2, and -3, this compound aims to cut off the blood and nutrient supply to the tumor and inhibit metastatic spread, thereby restricting tumor growth and progression.[5][12]
Preclinical Target Validation
A series of in vitro and in vivo studies were conducted to confirm this compound's mechanism of action and validate its targets.
In Vitro Studies: Biochemical and Cellular Characterization
1. Kinase Inhibition Assays: Initial studies focused on determining the potency and selectivity of this compound against its intended targets. In vitro biochemical assays using recombinant human VEGFR enzymes demonstrated that this compound potently inhibits VEGFR-1, -2, and -3 at nanomolar concentrations.[7][13] The kinase selectivity was assessed against a broad panel of other kinases, revealing that this compound is highly selective for the VEGFR family with only weak inhibition of RET, FGFR-1, and c-Kit.[3][14][15]
Table 1: this compound In Vitro Biochemical Kinase Inhibition
| Target | IC₅₀ (nM) |
| VEGFR-1 | 33 |
| VEGFR-2 | 35 |
| VEGFR-3 | 0.5 |
(Data sourced from multiple studies[3][7][13][14][16][17])
Experimental Protocol: Kinase Inhibition Assay (General Methodology) Biochemical kinase assays are typically performed using purified, recombinant kinase domains. The assay measures the transfer of a phosphate group from ATP to a substrate peptide. This compound, at varying concentrations, is incubated with the kinase, substrate, and ATP. The inhibitory effect is quantified by measuring the reduction in substrate phosphorylation, often using methods like ELISA or radiometric detection. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated.
2. Cellular Target Engagement and Functional Assays: To confirm that the biochemical activity translates to a cellular context, a variety of cell-based assays were performed.
-
VEGFR Phosphorylation Inhibition: this compound demonstrated potent inhibition of VEGF-A-dependent VEGFR-2 phosphorylation in engineered cell lines (HEK293-KDR) and in primary human umbilical vein endothelial cells (HUVECs).[14] Similarly, it inhibited VEGF-C-stimulated VEGFR-3 phosphorylation in primary human lymphatic endothelial cells (HLECs).[14] This confirms that this compound can effectively block the initial step of receptor activation in a cellular environment.
-
Endothelial Cell Proliferation and Tube Formation: The functional consequences of VEGFR inhibition were assessed through proliferation and angiogenesis assays. This compound inhibited VEGF-A-induced proliferation in HUVECs and VEGF-C-induced proliferation in HLECs.[14] Furthermore, it potently suppressed the ability of HUVECs to form capillary-like structures (tube formation) in a concentration-dependent manner, a key step in angiogenesis.[7][14] For instance, at concentrations of 0.03 and 0.3 μmol/L, this compound led to a 74% and 94% reduction in tubule length, respectively, without causing cytotoxicity.[7][14]
Table 2: this compound In Vitro Cellular Activity
| Assay | Cell Line | Ligand | IC₅₀ (nM) |
| VEGFR-2 Phosphorylation | HEK293-KDR | VEGF-A | 0.6 |
| HUVEC Proliferation | HUVEC | VEGF-A | 1.7 |
| VEGFR-3 Phosphorylation | HLEC | VEGF-C | 1.5 |
| HLEC Proliferation | HLEC | VEGF-C | 4.2 |
(Data sourced from[14])
Experimental Protocol: HUVEC Tube Formation Assay HUVECs are seeded onto a layer of basement membrane extract (e.g., Matrigel). In the presence of pro-angiogenic factors like VEGF, the cells will migrate and align to form a network of tube-like structures. The assay is conducted in the presence of varying concentrations of this compound or a vehicle control. After a set incubation period (e.g., 6-18 hours), the tube network is visualized by microscopy and quantified by measuring parameters such as total tube length, number of junctions, and total branching points using image analysis software.
Experimental Protocol: Cell Proliferation Assay (e.g., CCK-8/MTT) Endothelial cells (like HUVECs) are seeded in 96-well plates and allowed to attach. The cells are then treated with various concentrations of this compound in the presence of a mitogen like VEGF. After an incubation period (e.g., 72 hours), a reagent such as WST-8 (in CCK-8 assays) or MTT is added. Metabolically active, viable cells reduce the reagent into a colored formazan product, and the absorbance is measured with a spectrophotometer. The reduction in color intensity in treated wells compared to control wells indicates an anti-proliferative effect.[18][19]
In Vivo Target Validation and Efficacy
1. In Vivo Target Engagement: To confirm that this compound could inhibit its target in a whole-organism setting, studies were conducted to measure VEGFR-2 phosphorylation in mouse tissues following oral administration. A single oral dose of this compound at 2.5 mg/kg resulted in a near-complete (>85%) inhibition of VEGFR-2 phosphorylation in lung tissue for at least 8 hours.[7][16] This demonstrated that orally administered this compound achieves plasma concentrations sufficient for sustained target inhibition in vivo.[14]
2. Tumor Xenograft Models: this compound has demonstrated significant, dose-dependent anti-tumor efficacy across a range of human tumor xenograft models in mice. This includes models of colon cancer (HT-29, HCT-116), gastric cancer (BGC-823), and lung cancer (NCI-H460).[7][13] The robust anti-tumor activity in these models, which rely on angiogenesis for growth, provides strong evidence for the validity of the anti-angiogenic mechanism. Furthermore, enhanced anti-tumor activity was observed when this compound was combined with standard chemotherapy agents or other targeted therapies.[7][20]
Table 3: this compound In Vivo Efficacy in Human Tumor Xenograft Models
| Tumor Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) (%) |
| Gastric Cancer | BGC-823 | 2 mg/kg, qd | ~100% |
| Renal Cancer | Caki-1 | 2 mg/kg, qd | 51.5% |
| Gastric Cancer | BGC-823 | 5 mg/kg, qd | 24.1% |
| Gastric Cancer | BGC-823 | 20 mg/kg, qd | 48.6% |
(Data represents a selection from published studies[13][14])
Experimental Protocol: Tumor Xenograft Study (General Methodology) Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups. The treatment group receives this compound, typically via oral gavage, on a defined schedule (e.g., once daily). The control group receives a vehicle solution. Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups.
Clinical Validation in Metastatic Colorectal Cancer (mCRC)
The preclinical findings were ultimately validated in human clinical trials. The pivotal Phase III trials, FRESCO and FRESCO-2, demonstrated a statistically significant and clinically meaningful improvement in survival for patients with heavily pretreated mCRC.[8][21]
Table 4: Key Efficacy Results from Phase III FRESCO & FRESCO-2 Trials
| Trial | Population | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| FRESCO | Chinese patients with mCRC | This compound | 9.3 months | 3.7 months |
| Placebo | 6.6 months | 1.8 months | ||
| FRESCO-2 | Global population with mCRC | This compound | 7.4 months | 3.7 months |
| Placebo | 4.8 months | 1.8 months |
(Data sourced from[8][21][22][23])
These results confirmed that the potent and selective inhibition of VEGFR by this compound translates into a tangible clinical benefit for patients, providing the ultimate validation of its mechanism of action.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits VEGFR-1, -2, and -3, blocking downstream signaling pathways.
Experimental Workflow Diagram
Caption: A typical workflow for preclinical and clinical target validation of a kinase inhibitor.
Conclusion
The target validation of this compound is a well-documented example of modern drug development. Through a systematic progression of in vitro biochemical and cellular assays, followed by in vivo animal models, the potent and selective inhibition of VEGFR-1, -2, and -3 was established as its core mechanism of action. The significant survival benefits observed in large-scale Phase III clinical trials ultimately confirmed the therapeutic relevance of this mechanism, validating VEGFRs as the critical targets for this compound's anti-cancer activity.
References
- 1. mims.com [mims.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. How Does FRUZAQLA® (this compound) Work? [fruzaqla.com]
- 6. cusabio.com [cusabio.com]
- 7. dovepress.com [dovepress.com]
- 8. Patients with refractory metastatic colorectal cancer experience survival benefits with this compound | MD Anderson Cancer Center [mdanderson.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanism of Action for FRUZAQLA® (this compound) [fruzaqlahcp.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. flore.unifi.it [flore.unifi.it]
- 17. mdpi.com [mdpi.com]
- 18. This compound inhibits the migration and invasion of colorectal cancer cells by modulating epithelial-mesenchymal transition via TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
- 21. esmo.org [esmo.org]
- 22. Effect of this compound vs Placebo on Overall Survival in Patients With Previously Treated Metastatic Colorectal Cancer: The FRESCO Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical Progress of this compound in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Preclinical Pharmacokinetics of Fruquintinib
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical pharmacokinetic (PK) profile of fruquintinib (also known as HMPL-013), a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is critical for evaluating its therapeutic potential and guiding clinical development. The data presented herein is compiled from a series of comprehensive preclinical in vitro and in vivo studies.
Absorption
This compound demonstrates favorable absorption characteristics across multiple preclinical species, marked by high permeability and moderate oral bioavailability.
Permeability and Bioavailability
In vitro assays revealed that this compound has high permeability without being subject to efflux mechanisms.[4][5][6] In vivo studies in mice, rats, dogs, and monkeys showed moderate oral bioavailability, consistently ranging from 42% to 53%.[4][5] Peak plasma concentrations (Tmax) were generally reached within 4 hours post-administration.[4][5]
Dose Linearity and Food Effect
Pharmacokinetic studies in rats and dogs confirmed that this compound exposure increases linearly with the administered dose.[4][5] Furthermore, investigations in dogs indicated no significant food effect on its pharmacokinetic profile.[4][5]
Table 1: Oral Bioavailability and Tmax of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Tmax (hours) |
|---|---|---|
| Mouse | 43.2 | < 4 |
| Rat | 46.6 | < 4 |
| Dog | 45.4 | < 4 |
| Monkey | 41.9 | < 4 |
Data sourced from Gu et al., 2014.[4][5]
Distribution
This compound exhibits moderately high tissue distribution and significant binding to plasma proteins.
Tissue Distribution
Following administration, this compound distributes primarily to the gastrointestinal tract, liver, kidney, adrenal glands, and adipose tissue.[4][6][7] Notably, its distribution to the brain and bone marrow is limited.[7]
Plasma Protein Binding
The plasma protein binding of this compound is relatively high and consistent across species, including humans, with fractions ranging from 88% to 95%.[4][5] This binding was shown to be independent of concentration up to 10 µM.[4] In humans, the plasma protein binding is estimated to be approximately 95%.[8][9]
Table 2: Plasma Protein Binding of this compound
| Species | Plasma Protein Binding (%) |
|---|---|
| Mouse | 88 - 95 |
| Rat | 88 - 95 |
| Dog | 88 - 95 |
| Human | 88 - 95 |
Data sourced from Gu et al., 2014.[4][5]
Metabolism
This compound is extensively metabolized through several pathways, with oxidative metabolism being a key route. The metabolic profile shows similarities between preclinical species and humans, with the dog being the most comparable model.[4]
In Vitro Metabolism
Studies using liver microsomes from mice, rats, dogs, monkeys, and humans identified three major oxidative metabolites.[4][5] In vitro findings indicate that multiple cytochrome P450 (CYP) isoforms are involved in its metabolism, with CYP3A4 playing the most significant role, and lesser contributions from CYP2C8, CYP2C9, and CYP2C19.[6][7]
In Vivo Metabolism
The primary metabolic reactions observed in vivo are demethylation, hydroxylation, and subsequent glucuronidation.[4][5] The N-demethylation product, M11, was identified as a major circulating metabolite in humans.[6][9] However, the parent compound remains the predominant circulating component in plasma.[10]
Excretion
The elimination of this compound occurs primarily through metabolic clearance, with negligible direct excretion of the parent drug.
Routes of Excretion
In rats, the primary elimination pathway involves metabolism to M1 (demethylation), followed by sequential glucuronidation and subsequent excretion in bile, with a smaller fraction excreted in urine.[4][5] Direct urinary and biliary excretion of unchanged this compound is minimal.[4][5] A human study using radiolabeled this compound confirmed that urine is the major route of excretion for metabolites (60.31% of the dose), while 29.80% is recovered in feces.[10] Unchanged this compound accounted for only 0.50% of the dose in urine and 5.34% in feces.[10][11]
Drug-Drug Interaction Potential
Preclinical data suggest that this compound has a low risk of causing significant drug-drug interactions (DDIs).[1][4] Studies have shown that it does not significantly induce or inhibit major CYP450 enzymes.[6] This low DDI potential makes it a suitable candidate for combination therapies.[6]
Experimental Protocols
The preclinical pharmacokinetic characterization of this compound involved a series of standardized in vitro and in vivo assays.
In Vitro Permeability Assay
-
System: Caco-2 cell monolayer model.
-
Protocol: this compound was applied to the apical side of the Caco-2 cell monolayer, and its appearance on the basolateral side was measured over time to determine the apparent permeability coefficient (Papp). The reverse transport (basolateral to apical) was also measured to calculate the efflux ratio.
In Vivo Pharmacokinetic Studies
-
Species: Mice, rats, dogs, and monkeys.
-
Protocol: Animals were administered a single oral (p.o.) or intravenous (i.v.) dose of this compound. Blood samples were collected at predetermined time points. Plasma was separated, and drug concentrations were quantified using a validated LC-MS/MS method.
-
Parameters Calculated: Key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), volume of distribution (Vd), and half-life (t1/2) were determined using non-compartmental analysis. Oral bioavailability (F%) was calculated as (AUCp.o./AUCi.v.) × (Dosei.v./Dosep.o.) × 100.
Plasma Protein Binding Assay
-
Method: Equilibrium dialysis.
-
Protocol: this compound was spiked into plasma from various species. The plasma was then dialyzed against a protein-free buffer solution using a semi-permeable membrane. At equilibrium, the concentrations of this compound in the plasma and buffer compartments were measured to calculate the percentage of protein-bound drug.
In Vitro Metabolism Study
-
System: Liver microsomes from mice, rats, dogs, monkeys, and humans.
-
Protocol: this compound was incubated with liver microsomes in the presence of NADPH (a cofactor for CYP enzymes). The reaction was stopped at various time points, and the samples were analyzed by LC-MS/MS to identify and quantify the formation of metabolites.
Preclinical to Clinical Translation
The comprehensive preclinical data enabled the successful prediction of human pharmacokinetic properties and the efficacious dose.[4] Allometric scaling and PK modeling based on the animal data predicted favorable human PK profiles, which were later confirmed in early clinical trials.[1][4] The low in vivo clearance observed in animals was consistent with in vitro scaling, providing confidence in the predictive models.[4]
Conclusion
This compound demonstrates a favorable preclinical pharmacokinetic profile characterized by high permeability, moderate oral bioavailability, linear dose-exposure relationship, and a low risk of drug-drug interactions.[1][4] Its distribution is moderately high, and it is extensively metabolized prior to excretion.[4] The consistency of these properties across multiple species, and the successful prediction of its human pharmacokinetics, provided a strong foundation for its advancement into clinical development as a promising anti-angiogenic agent.[4]
References
- 1. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Progress of this compound in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics and disposition of a novel selective VEGFR inhibitor this compound (HMPL-013) and the prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics and disposition of a novel selective VEGFR inhibitor this compound (HMPL-013) and the prediction of its human pharmacokinetics - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical research progress of this compound in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Effects of Hepatic or Renal Impairment on Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I study to investigate the metabolism, excretion, and pharmacokinetics of [14C]this compound, a novel oral selective VEGFR inhibitor, in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Food Effect and pH‐Dependent Drug–Drug Interactions of this compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Fruquintinib's Potent and Selective Inhibition of Tumor Angiogenesis: A Technical Guide
Introduction: Fruquintinib is a novel, highly selective small-molecule tyrosine kinase inhibitor (TKI) that potently targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] These receptors are critical mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth, progression, and metastasis.[3][4] By effectively blocking the VEGF/VEGFR signaling pathway, this compound inhibits the blood supply to tumors, thereby exerting its anti-cancer effects.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action and its effects in key preclinical tumor angiogenesis models, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: VEGFR Inhibition
This compound competitively binds to the ATP-binding pocket within the kinase domain of VEGFR-1, -2, and -3.[1][3] This action prevents the binding of VEGF ligands, which in turn blocks receptor dimerization, conformational changes, and autophosphorylation of the intracellular kinase domains.[3][5][6] The inhibition of VEGFR phosphorylation is a critical step, as it halts the activation of multiple downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival. Key pathways disrupted by this compound include the PI3K/AKT, RAF/RAS/ERK, and PKC pathways.[1][3][5] Its high selectivity for VEGFRs over other kinases, such as RET, FGFR-1, and c-kit, minimizes off-target toxicities, a favorable characteristic for therapeutic agents.[7][8]
In Vitro Angiogenesis Models
This compound's anti-angiogenic properties have been extensively characterized using a variety of in vitro assays, primarily involving Human Umbilical Vein Endothelial Cells (HUVECs), which are a standard model for studying angiogenesis.
Data Presentation: In Vitro Activity of this compound
| Assay Type | Target | Cell Line | Endpoint | IC50 / Effect | Reference(s) |
| Enzymatic Assay | VEGFR-1 | - | Kinase Inhibition | 33 nmol/L | [5][7][8] |
| VEGFR-2 | - | Kinase Inhibition | 35 nmol/L | [5][7][8] | |
| VEGFR-3 | - | Kinase Inhibition | 0.5 nmol/L | [5][7][8] | |
| Cellular Assay | VEGFR-2 Phosphorylation | HEK293-KDR | Phosphorylation Inhibition | 0.6 nmol/L | [7] |
| VEGFR-3 Phosphorylation | HLEC | Phosphorylation Inhibition | 1.5 nmol/L | [7] | |
| Functional Assay | VEGF-A Induced Proliferation | HUVEC | Proliferation Inhibition | 1.7 nmol/L | [7] |
| VEGF-C Induced Proliferation | HLEC | Proliferation Inhibition | 4.2 nmol/L | [7] | |
| Tube Formation | HUVEC | Tube Length Inhibition | 74% at 0.03 µmol/L94% at 0.3 µmol/L | [3][5] |
Experimental Protocols
1. HUVEC Proliferation Assay:
-
Objective: To determine the effect of this compound on VEGF-induced endothelial cell growth.
-
Methodology:
-
Primary HUVECs are seeded in 96-well plates in a low-serum medium (e.g., 0.5% FBS).[8]
-
After cell attachment, they are treated with varying concentrations of this compound.
-
Cells are then stimulated with a pro-angiogenic factor, typically VEGF-A.
-
Following an incubation period (e.g., 18-72 hours), cell viability or proliferation is measured using standard methods like MTT, MTS, or BrdU incorporation assays.[8]
-
The IC50 value, the concentration at which 50% of proliferation is inhibited, is calculated from the dose-response curve.
-
2. HUVEC Tube Formation Assay:
-
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures, a key step in angiogenesis.
-
Methodology:
-
A 96-well plate is coated with a basement membrane matrix, such as Matrigel.
-
HUVECs are harvested and resuspended in a low-serum medium containing varying concentrations of this compound and a stimulating factor like VEGF.
-
The cell suspension is added to the Matrigel-coated wells.
-
Plates are incubated for a period (typically 6-18 hours) to allow for the formation of tube-like networks.[8][9]
-
The resulting networks are visualized using microscopy, and the degree of tube formation (e.g., total tube length, number of branches) is quantified using imaging software. The percentage of inhibition is calculated relative to a vehicle-treated control.[3][5][9]
-
In Vivo Angiogenesis Models
The anti-tumor and anti-angiogenic efficacy of this compound has been validated in several in vivo models, most notably in human tumor xenografts established in immunocompromised mice.
Data Presentation: In Vivo Activity of this compound
| Model Type | Cancer Type | Cell Line / Model | Treatment | Endpoint | Result | Reference(s) |
| Xenograft | Gastric Cancer | BGC-823 | 2 mg/kg, QD | Tumor Growth Inhibition (TGI) | 95.4 - 98.6% | [5][7] |
| Renal Cancer | Caki-1 | 2 mg/kg, QD | Tumor Growth Inhibition (TGI) | 51.5% | [7] | |
| Renal Cancer | Caki-1 | 5 mg/kg, QD | Microvessel Density (MVD) Inhibition | 73.0% | [7] | |
| Colon Cancer | CT26 | 2.5 mg/kg, QD | Angiogenesis Reduction | Significant decrease in intratumoral vessels | [9] | |
| PDX | Colon Cancer | Patient-Derived | This compound + Oxaliplatin | Tumor Growth Inhibition (TGI) | ~30% greater TGI vs monotherapy | [3][6] |
| PK/PD | Mouse Lung Tissue | - | 2.5 mg/kg, single dose | VEGFR-2 Phosphorylation Inhibition | >85% inhibition for at least 8 hours | [5][7] |
QD = once daily
Experimental Protocols
1. Tumor Xenograft Model:
-
Objective: To evaluate the effect of this compound on the growth of human tumors and tumor-associated vasculature in a living organism.
-
Methodology:
-
Cell Implantation: Human tumor cells (e.g., BGC-823, HT-29, Caki-1) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[5][10]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Mice are randomized into control (vehicle) and treatment groups. This compound is typically administered orally once daily.[7]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis. Tumor Growth Inhibition (TGI) is calculated.
-
Angiogenesis Assessment: To specifically assess angiogenesis, tumor sections are stained for endothelial cell markers like CD31 or CD34. Microvessel density (MVD) is then quantified by counting the number of stained vessels in a defined area.[7]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation
Studies have established a clear relationship between this compound exposure and its target inhibitory effect in vivo. Following a single oral dose of 2.5 mg/kg in mice, VEGF-stimulated VEGFR-2 phosphorylation in lung tissue was suppressed by over 85% for at least 8 hours.[5][7] This sustained target inhibition at tolerated doses is crucial for its robust anti-tumor efficacy observed in xenograft models.[7] The ability to maintain drug concentrations above the level required for effective target inhibition throughout the dosing period is a key pharmacodynamic property of this compound.[7]
Conclusion
The comprehensive data from in vitro and in vivo models demonstrate that this compound is a potent and highly selective inhibitor of the VEGF/VEGFR signaling pathway. It effectively suppresses key functions of endothelial cells, including proliferation and tube formation, translating into significant inhibition of tumor angiogenesis and tumor growth in a variety of preclinical cancer models.[10] The strong correlation between its pharmacokinetic profile and sustained target inhibition underscores its rational design as an anti-angiogenic therapy. These findings provide a robust preclinical foundation for the clinical development and application of this compound in oncology.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Fruquintinib's Interaction with the Tumor Microenvironment: A Technical Guide
Introduction
Fruquintinib is an oral, potent, and highly selective small-molecule tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] Initially developed and approved for its potent anti-angiogenic properties in the treatment of metastatic colorectal cancer (mCRC), emerging evidence reveals a more complex mechanism of action involving significant modulation of the tumor microenvironment (TME).[4][5][6] This guide provides a detailed technical overview of this compound's core mechanism and its multifaceted interactions with the cellular and signaling components of the TME, offering insights for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Potent and Selective VEGFR Inhibition
This compound's primary mechanism is the competitive inhibition of the ATP-binding pocket of VEGFR-1, -2, and -3.[1][3] This binding prevents receptor dimerization and autophosphorylation upon ligand (VEGF) binding, effectively blocking the initiation of downstream signaling cascades.[1][4] The key pathways abrogated by this action include the PI3K/AKT and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, survival, and the formation of new blood vessels (angiogenesis).[1][4][7] Its high selectivity for VEGFRs minimizes off-target kinase effects, contributing to a manageable safety profile.[1][3]
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. Myeloid‐Derived Suppressor Cells in Cancer: Mechanistic Insights and Targeted Therapeutic Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Clinical research progress of this compound in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound combined with immunotherapy in later-line treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Fruquintinib's Off-Target Kinase Activity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the off-target kinase activity profile of fruquintinib, a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs). Understanding the selectivity of a kinase inhibitor is critical for anticipating its efficacy and potential toxicity. This document summarizes the key quantitative data, outlines the experimental methodologies used to determine kinase inhibition, and visualizes the relevant biological pathways and experimental workflows.
Core Data Presentation: Kinase Inhibition Profile
This compound was designed for high selectivity to minimize off-target toxicities, which are often associated with earlier generation multi-kinase VEGFR inhibitors.[1] Its kinase selectivity has been rigorously evaluated in preclinical studies, most notably through broad panel screening.
On-Target and Off-Target Kinase Activity
The primary targets of this compound are VEGFR-1, -2, and -3. A comprehensive kinase panel assay is essential to characterize its activity against other kinases. The key findings from a screening of 253 kinases are summarized below.
| Target Kinase | Assay Type | IC50 (nmol/L) | Notes |
| VEGFR-3 | [³²p-ATP] incorporation | 0.5 | Primary Target |
| VEGFR-2 (KDR) | Z'-lyte | 25 | Primary Target |
| VEGFR-1 | [³²p-ATP] incorporation | 33 | Primary Target |
| VEGFR-2 (KDR) | [³²p-ATP] incorporation | 35 | Primary Target |
| RET | [³²p-ATP] incorporation | Weak Inhibition | Off-Target |
| FGFR-1 | [³²p-ATP] incorporation | Weak Inhibition | Off-Target |
| c-Kit | [³²p-ATP] incorporation | Weak Inhibition | Off-Target |
| Other Kinases (246 total) | [³²p-ATP] incorporation | No significant inhibition at 1 µmol/L | Broadly Selective |
Data sourced from Sun et al., 2014.[2]
The results demonstrate that this compound is a highly potent inhibitor of all three VEGFR family members.[2] Weak inhibition was observed against RET, FGFR-1, and c-kit.[2] Importantly, no other significant off-target inhibition was detected at a concentration of 1 µmol/L across a panel of 253 kinases.[2] This high degree of selectivity is a key differentiating feature of this compound.
Experimental Protocols
The determination of this compound's kinase activity profile involved several key biochemical assays. The methodologies for these are detailed below.
[³²p-ATP] Incorporation Kinase Assay (for 253-Kinase Panel)
This method was utilized by Upstate Biotechnology Inc. (UBI, now part of MilliporeSigma) to assess the selectivity of this compound.
Principle: This is a radiometric assay that measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. A decrease in the incorporation of the radiolabel in the presence of the test compound (this compound) indicates inhibition of the kinase.
General Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing a buffer (e.g., HEPES), MgCl₂, ATP (spiked with [γ-³²P]ATP), and a protein or peptide substrate specific to the kinase being assayed.
-
Kinase Reaction: The recombinant kinase enzyme is added to the reaction mixture.
-
Compound Addition: this compound, at various concentrations (a screening concentration of 1 µmol/L was used for the broad panel), is added to the reaction. A control reaction without the inhibitor is run in parallel.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination and Separation: The reaction is stopped, typically by adding a stop solution (e.g., phosphoric acid). The phosphorylated substrate is then separated from the residual [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the peptide/protein substrate.
-
Washing: The filter paper is washed multiple times with a dilute acid (e.g., phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
Detection: The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of this compound to the control reaction. IC50 values are determined by fitting the dose-response data to a suitable equation.
Z'-lyte™ Kinase Assay (for VEGFR-2/KDR)
This assay, developed by Invitrogen (now Thermo Fisher Scientific), is a fluorescence-based, coupled-enzyme format used for high-throughput screening.
Principle: The assay is based on the differential sensitivity of a phosphorylated and a non-phosphorylated FRET (Fluorescence Resonance Energy Transfer) peptide to proteolytic cleavage. Kinase activity leads to phosphorylation of the peptide, which protects it from cleavage by a protease.
General Protocol:
-
Kinase Reaction: The target kinase (e.g., VEGFR-2) is incubated with a specific FRET-peptide substrate and ATP in a reaction buffer. This compound is added at varying concentrations.
-
Development Reaction: After the kinase reaction, a site-specific protease (Development Reagent) is added. This protease will cleave only the non-phosphorylated FRET peptides.
-
FRET Measurement: The FRET peptide contains a donor fluorophore (e.g., Coumarin) and an acceptor fluorophore (e.g., Fluorescein).
-
If the peptide is phosphorylated (kinase is active, inhibitor is absent/ineffective), it remains intact, and FRET occurs. Excitation of the donor results in emission from the acceptor.
-
If the peptide is not phosphorylated (kinase is inactive or inhibited), the protease cleaves it, separating the donor and acceptor. FRET is disrupted, and excitation of the donor results in emission from the donor.
-
-
Data Analysis: The ratio of donor to acceptor emission is calculated. A high degree of phosphorylation (low inhibition) results in a low donor/acceptor emission ratio, while a low degree of phosphorylation (high inhibition) results in a high ratio. IC50 values are calculated from the dose-response curve.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway targeted by this compound and the general workflows of the kinase assays described.
References
Fruquintinib: A Deep Dive into its Molecular Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fruquintinib is a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis—a critical process in tumor growth and metastasis.[1][2][3] Developed as a targeted anti-cancer therapy, this compound has demonstrated significant efficacy in the treatment of various solid tumors, notably metastatic colorectal cancer.[4][5] This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting key quantitative data, detailing the experimental methodologies used for its characterization, and visualizing its mechanism of action through signaling pathway and experimental workflow diagrams.
Core Molecular Targets: VEGFR-1, -2, and -3
The primary molecular targets of this compound are the tyrosine kinase domains of VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1][3][6] By competitively binding to the ATP-binding site of these receptors, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling cascades.[7][8] This blockade of VEGFR signaling effectively curtails the proliferation, migration, and survival of endothelial cells, ultimately leading to an inhibition of new blood vessel formation (angiogenesis) and lymphatic vessel formation (lymphangiogenesis) that are essential for tumor growth and spread.[2][9][10]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against its primary targets and a panel of other kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values from these studies highlight the drug's high potency and selectivity for the VEGFR family.
| Target | Assay Type | IC50 (nmol/L) | Reference |
| Primary Targets | |||
| VEGFR-1 (Flt-1) | Enzymatic | 33 | [9] |
| VEGFR-2 (KDR) | Enzymatic | 35 | [9] |
| VEGFR-3 (Flt-4) | Enzymatic | 0.5 | [6] |
| Cellular Activity | |||
| VEGF-A stimulated p-VEGFR-2 (HEK293-KDR cells) | Cellular Phosphorylation | 0.6 | [3] |
| VEGF-C stimulated p-VEGFR-3 (HLEC) | Cellular Phosphorylation | 1.5 | [3] |
| VEGF-A dependent HUVEC proliferation | Cellular Proliferation | 1.7 | [3] |
| VEGF-C dependent HLEC proliferation | Cellular Proliferation | 4.2 | [3] |
| Off-Target Kinases | |||
| RET | Enzymatic | 128 | [7] |
| FGFR-1 | Enzymatic | 181 | |
| c-kit | Enzymatic | 458 | [7] |
| Other kinases (panel of >250) | Enzymatic | >1000 | [10] |
Signaling Pathways Modulated by this compound
This compound's inhibition of VEGFR-1, -2, and -3 leads to the downregulation of several critical downstream signaling pathways that are pivotal for endothelial cell function and, consequently, angiogenesis. The primary cascades affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[7][8]
Detailed Experimental Methodologies
The characterization of this compound's molecular interactions has been achieved through a series of well-defined experimental protocols. Below are summaries of the key methodologies employed.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of VEGFRs and a broad panel of other kinases.
-
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-1, -2, and -3 kinase domains are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)4:1, is coated onto microplates.
-
Assay Procedure (e.g., Z-lyte™ or [³²P]-ATP incorporation):
-
This compound is serially diluted and incubated with the kinase enzyme.
-
The kinase reaction is initiated by the addition of ATP (and [³²P]-ATP for radiometric assays).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of ³²P or through fluorescence-based methods like Z-lyte™, which measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to a protease.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-drug control. IC50 values are then determined by fitting the data to a four-parameter logistic curve.
-
Cellular VEGFR Phosphorylation Assay
-
Objective: To assess the ability of this compound to inhibit the phosphorylation of VEGFRs in a cellular context.
-
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells engineered to overexpress VEGFR-2 (HEK293-KDR) or primary human lymphatic endothelial cells (HLECs) are cultured to sub-confluency.[3]
-
Serum Starvation and Treatment: Cells are serum-starved to reduce basal receptor phosphorylation, followed by incubation with various concentrations of this compound.
-
Ligand Stimulation: Cells are stimulated with a specific VEGF ligand (e.g., VEGF-A for VEGFR-2, VEGF-C for VEGFR-3) for a short period to induce receptor phosphorylation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Analysis (e.g., ELISA or Western Blot): The levels of phosphorylated VEGFR (p-VEGFR) and total VEGFR are measured. For ELISA, specific antibodies for p-VEGFR and total VEGFR are used in a sandwich assay format. For Western Blot, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against p-VEGFR and total VEGFR.
-
Data Analysis: The ratio of p-VEGFR to total VEGFR is calculated for each concentration of this compound. IC50 values are determined by plotting the inhibition of phosphorylation against the drug concentration.
-
Endothelial Cell Proliferation Assay
-
Objective: To evaluate the functional consequence of VEGFR inhibition by measuring the effect of this compound on endothelial cell proliferation.
-
Methodology:
-
Cell Seeding: Primary human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates in a low-serum medium.[1]
-
Treatment: After cell attachment, the medium is replaced with a low-serum medium containing various concentrations of this compound.
-
Stimulation: Cells are stimulated with a pro-proliferative factor, typically VEGF-A.
-
Incubation: The cells are incubated for a period of 18 to 72 hours to allow for proliferation.[1]
-
Viability/Proliferation Measurement: Cell proliferation is quantified using a viability assay, such as the AlamarBlue™ assay.[1] This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to the VEGF-A stimulated control without the drug. IC50 values are then derived from the dose-response curve.
-
In Vivo Tumor Xenograft Models
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Methodology:
-
Tumor Implantation: Human tumor cells (e.g., colon, gastric, or lung cancer cell lines) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[2]
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally, typically once daily.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Pharmacodynamic Analysis: At various time points after drug administration, tissues (e.g., lung or tumor) can be harvested to assess the level of VEGFR phosphorylation to correlate drug exposure with target inhibition.[3]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. The relationship between this compound dose, plasma concentration, and the extent of VEGFR phosphorylation inhibition is analyzed to establish the PK/PD correlation.
-
Conclusion
This compound is a highly potent and selective inhibitor of VEGFR-1, -2, and -3, with a well-characterized mechanism of action. Its ability to effectively block the primary drivers of angiogenesis and lymphangiogenesis has been demonstrated through a variety of in vitro and in vivo experimental models. The quantitative data on its inhibitory activity and the detailed understanding of its impact on cellular signaling pathways provide a solid foundation for its clinical application in oncology. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand the molecular basis of this compound's therapeutic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Assessment of the Effects of this compound on Cardiac Safety in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Profile of this compound in the Management of Advanced Refractory Metastatic Colorectal Cancer: Design, Development and Potential Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
Fruquintinib's In-depth Mechanism in Blocking VEGF-Induced Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of fruquintinib, a highly selective and potent small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). It delves into the core mechanism of action, focusing on its role in blocking VEGF-induced phosphorylation and subsequent downstream signaling pathways. This document synthesizes key preclinical and clinical data, details relevant experimental methodologies, and visually represents the complex biological processes involved.
Core Mechanism of Action: Inhibition of VEGFR Phosphorylation
This compound exerts its anti-angiogenic and anti-tumor effects by selectively targeting the ATP-binding pocket of the intracellular kinase domain of VEGFR-1, -2, and -3.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR signaling axis.[2][3]
Upon binding of VEGF ligands (e.g., VEGF-A, VEGF-C) to the extracellular domain of VEGFRs, the receptors dimerize, leading to a conformational change that activates the intracellular tyrosine kinase domain. This activation results in the autophosphorylation of specific tyrosine residues within the receptor. These phosphorylated sites serve as docking stations for various downstream signaling proteins, initiating a cascade of events that promote endothelial cell proliferation, migration, survival, and permeability.[3][4]
This compound competitively binds to the kinase domain of VEGFR, effectively preventing the binding of ATP. This action blocks the initial autophosphorylation of the receptor, thereby halting the entire downstream signaling cascade.[5] By inhibiting VEGFR-1, -2, and -3, this compound disrupts the key pathways involved in both angiogenesis (blood vessel formation) and lymphangiogenesis (lymphatic vessel formation).[3]
Quantitative Data on this compound's Inhibitory Activity
The potency and selectivity of this compound have been quantified in a series of enzymatic and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant data.
| Target Kinase | Assay Type | IC50 (nM) | Reference(s) |
| VEGFR-1 (Flt-1) | Enzymatic | 33 | [6][7][8][9] |
| VEGFR-2 (KDR/Flk-1) | Enzymatic | 35 | [6][7][8][9] |
| VEGFR-3 (Flt-4) | Enzymatic | 0.5 | [6][7][8][9] |
Table 1: In Vitro Enzymatic Inhibition of VEGFRs by this compound.
| Cellular Process | Cell Line | IC50 (nM) | Reference(s) |
| VEGF-A-dependent VEGFR-2 Phosphorylation | HEK293-KDR | 0.6 ± 0.2 | [6][9] |
| VEGF-A-induced Cell Proliferation | HUVEC | 1.7 | [6][9] |
| VEGF-C-stimulated VEGFR-3 Phosphorylation | HLEC | 1.5 | [6][9] |
| VEGF-C-induced Cell Proliferation | HLEC | 4.2 | [6][9] |
Table 2: Cellular Inhibitory Activity of this compound.
| Xenograft Model | Tumor Type | Dosage | Tumor Growth Inhibition (TGI) | Reference(s) |
| BGC-823 | Gastric Cancer | 0.5 mg/kg (daily) | 62.3% | [6][9] |
| BGC-823 | Gastric Cancer | 2 mg/kg (daily) | 95.4 - 98.6% | [6][9] |
| Caki-1 | Renal Cancer | 2 mg/kg (daily) | 51.5% | [6] |
| HT-29 | Colon Cancer | Not Specified | Moderately sensitive | [10] |
| Patient-Derived Xenograft | Colon Cancer | Not Specified (with oxaliplatin) | 68% (combination) | [10] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.
In Vitro Kinase Inhibition Assay (Z-lyte™ Assay)
This assay biochemically quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human VEGFR-1, -2, or -3 enzyme
-
Z-lyte™ Kinase Assay Kit (specific for tyrosine kinases)
-
ATP
-
This compound (or other test compounds)
-
384-well microplate
-
Microplate reader with fluorescence resonance energy transfer (FRET) capabilities
Procedure:
-
Prepare a 2X solution of the respective VEGFR enzyme in kinase buffer.
-
Prepare a 4X solution of this compound or control compounds in the assay buffer.
-
Prepare a 4X solution of the specific peptide substrate and ATP mixture in the assay buffer.
-
Add 5 µL of the 2X enzyme solution to each well of the 384-well plate.
-
Add 2.5 µL of the 4X this compound/control solution to the wells.
-
Incubate for 20 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X peptide/ATP mixture to each well.
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of the development reagent to each well to stop the kinase reaction and initiate the development reaction.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a microplate reader using the appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the percentage of inhibition based on the emission ratio of the control and compound-treated wells.
Cellular VEGFR Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on VEGF-induced receptor phosphorylation in a cellular context.
Materials:
-
HEK293 cells stably expressing VEGFR-2 (HEK293-KDR) or Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
Recombinant human VEGF-A
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed HEK293-KDR cells or HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total VEGFR-2 and other downstream signaling proteins (p-ERK, p-Akt) and their total counterparts to ensure equal loading.
HUVEC Proliferation Assay
This assay measures the effect of this compound on VEGF-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue)
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 with reduced serum.
-
Allow the cells to attach overnight.
-
Replace the medium with a low-serum medium containing varying concentrations of this compound.
-
Add VEGF-A to the appropriate wells to stimulate proliferation. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control.
In Vivo VEGF-Induced VEGFR-2 Phosphorylation Assay in Mouse Lung Tissue
This pharmacodynamic assay assesses the extent and duration of VEGFR-2 inhibition by this compound in a living organism.
Materials:
-
BALB/c mice
-
This compound
-
Recombinant human VEGF-A
-
Anesthesia
-
Saline
-
Liquid nitrogen
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
ELISA kit for phospho-VEGFR-2 and total VEGFR-2
Procedure:
-
Administer a single oral dose of this compound or vehicle to the mice.
-
At various time points post-dosing (e.g., 1, 4, 8, 16, 24 hours), anesthetize the mice.
-
Inject a bolus of VEGF-A intravenously (e.g., via the tail vein) to stimulate VEGFR-2 phosphorylation. A typical stimulation time is 2-5 minutes.
-
Immediately perfuse the mice with saline to remove blood from the tissues.
-
Excise the lungs and immediately freeze them in liquid nitrogen.
-
Homogenize the lung tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Quantify the levels of phosphorylated VEGFR-2 and total VEGFR-2 in the lung lysates using a specific ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of VEGFR-2 phosphorylation at each time point relative to the vehicle-treated, VEGF-stimulated control group.
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and the logical framework of this compound's action.
VEGF Signaling Pathway and this compound's Point of Inhibition.
Experimental Workflow for Western Blot Analysis of VEGFR Phosphorylation.
Logical Framework of this compound's Anti-Tumor Action.
Conclusion
This compound is a potent and highly selective oral tyrosine kinase inhibitor that effectively targets the VEGF signaling pathway at its core: the autophosphorylation of VEGFR-1, -2, and -3.[6][7] By preventing this critical activation step, this compound abrogates the downstream signaling cascades that are essential for angiogenesis and lymphangiogenesis.[5] The robust preclinical data, supported by detailed in vitro and in vivo experimental evidence, demonstrates its efficacy in inhibiting endothelial cell functions and tumor growth. The clinical success of this compound, particularly in metastatic colorectal cancer, underscores the therapeutic value of its precise mechanism of action.[11][12][13] This technical guide provides a foundational understanding of this compound's molecular interactions and a practical reference for the experimental methodologies used to elucidate its role as a powerful anti-angiogenic agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action for FRUZAQLA® (this compound) [fruzaqlahcp.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical research progress of this compound in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound vs Placebo on Overall Survival in Patients With Previously Treated Metastatic Colorectal Cancer: The FRESCO Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-World Data: this compound in Treating Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in Refractory Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
Fruquintinib's Impact on Endothelial Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fruquintinib is an orally administered, potent, and highly selective small-molecule tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3.[1][2][3] These receptors are critical mediators of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[4][5] In the context of oncology, pathological angiogenesis is a hallmark of cancer, supplying tumors with essential nutrients and oxygen, thereby facilitating their growth, progression, and metastasis.[6][7] this compound's mechanism of action is centered on the robust suppression of this pathway, making it an important therapeutic agent in angiogenesis-dependent malignancies, notably metastatic colorectal cancer (mCRC).[1][8][9] This guide provides an in-depth technical overview of this compound's interaction with endothelial cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its molecular and cellular impact.
Core Mechanism of Action in Endothelial Cells
The anti-angiogenic effect of this compound is a direct result of its interference with the VEGF/VEGFR signaling axis in endothelial cells.
2.1 The VEGF/VEGFR Signaling Pathway The process is initiated when VEGF ligands (e.g., VEGF-A, VEGF-C) bind to the extracellular domains of VEGFRs on the surface of endothelial cells.[1] This binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][2] This phosphorylation event activates a cascade of downstream signaling pathways, principally the PI3K/AKT and RAS/MAPK/ERK pathways.[1][2][4][6] These cascades are crucial for promoting endothelial cell proliferation, migration, survival, and differentiation—all essential steps in the formation of new blood vessels.[10][11]
2.2 Inhibition by this compound this compound competitively binds to the ATP-binding pocket within the kinase domain of VEGFR-1, -2, and -3.[1][6] This action prevents receptor autophosphorylation, effectively blocking the initiation of the downstream signaling cascades.[1][2] By halting these signals, this compound curtails the pro-angiogenic activities of endothelial cells.[10][12] Its high selectivity for VEGFRs over other kinases minimizes off-target toxicities, a critical feature for its clinical utility.[1][2][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on kinase activity and endothelial cell functions as reported in preclinical studies.
Table 1: Kinase Inhibitory Activity of this compound (IC50 Values)
| Target Kinase | IC50 (nmol/L) | Source(s) |
|---|---|---|
| VEGFR-1 (Flt-1) | 33 | [4][6][10][13][14][15][16][17] |
| VEGFR-2 (KDR/Flk-1) | 35 | [4][6][10][14][15][16][17] |
| VEGFR-3 (Flt-4) | 0.5 | [4][6][10][13][14][15][16][17] |
| RET | 128–458 (Weak Inhibition) | [4][6][10][14] |
| FGFR-1 | 128–458 (Weak Inhibition) | [4][6][10][14] |
| c-kit | 128–458 (Weak Inhibition) |[4][6][10][14] |
Table 2: Cellular Effects of this compound on Endothelial Cells
| Assay | Cell Type | Endpoint | IC50 / Effect | Source(s) |
|---|---|---|---|---|
| VEGFR-2 Phosphorylation | HEK293-KDR | VEGF-A Stimulated | 0.6 ± 0.2 nmol/L | [4][13] |
| Cell Proliferation | HUVEC | VEGF-A Induced | 1.7 nmol/L | [4][13] |
| VEGFR-3 Phosphorylation | HLEC | VEGF-C Stimulated | 1.5 nmol/L | [4][13] |
| Cell Proliferation | HLEC | VEGF-C Induced | 4.2 nmol/L | [4][13] |
| Tube Formation | HUVEC | % Inhibition of Tube Length | 74% at 30 nmol/L, 94% at 300 nmol/L |[6][18] |
Table 3: In Vivo Anti-Angiogenic Effects of this compound
| Model | Endpoint | Dosing | % Inhibition | Source(s) |
|---|---|---|---|---|
| Caki-1 Tumor Xenograft | Microvessel Density (CD31) | 0.8 mg/kg | 25.6% | [4] |
| Caki-1 Tumor Xenograft | Microvessel Density (CD31) | 2 mg/kg | 53.5% | [4] |
| Caki-1 Tumor Xenograft | Microvessel Density (CD31) | 5 mg/kg | 73.0% |[4] |
Visualizing this compound's Mechanism and Impact
The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships central to this compound's function.
Caption: this compound inhibits VEGFR autophosphorylation, blocking downstream signaling.
Caption: Logical flow from this compound administration to anti-angiogenic effects.
Caption: Workflow for a typical in vitro endothelial tube formation assay.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the impact of this compound on endothelial cell biology.
5.1 Endothelial Cell Proliferation Assay (e.g., CCK-8 or MTT) This assay quantifies the effect of a compound on cell viability and proliferation.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a density of 2,000-5,000 cells per well in media containing a low percentage of serum (e.g., 0.5% FBS) to minimize baseline proliferation.[15]
-
Compound Treatment: After allowing cells to adhere overnight, the media is replaced with fresh low-serum media containing serial dilutions of this compound or a vehicle control. A positive control, such as VEGF-A, is typically included.
-
Incubation: Cells are incubated for a period of 48 to 72 hours at 37°C.
-
Reagent Addition: A reagent such as WST-8 (from a CCK-8 kit) or MTT is added to each well. Viable cells metabolize these reagents into a colored formazan product.
-
Measurement: After a 1-4 hour incubation with the reagent, the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of proliferation inhibition. IC50 values are calculated using non-linear regression analysis.
5.2 Western Blot for VEGFR Phosphorylation This method detects the phosphorylation status of VEGFR, indicating its activation state.
-
Cell Culture and Starvation: Endothelial cells (e.g., HUVECs or HEK293 cells overexpressing KDR) are grown to near-confluence and then serum-starved for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of this compound or vehicle for 1-2 hours.[15]
-
Ligand Stimulation: Cells are stimulated with a specific VEGF ligand (e.g., VEGF-A for VEGFR-2) for a short period (5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the VEGFR (e.g., anti-p-VEGFR2). It is subsequently stripped and re-probed with an antibody for the total VEGFR protein as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software.
5.3 In Vitro Tube Formation Assay This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Matrix Coating: A 96-well plate is coated with a thin layer of a basement membrane matrix, such as Matrigel, and allowed to polymerize at 37°C.
-
Cell Seeding: HUVECs are harvested and resuspended in low-serum medium containing different concentrations of this compound, vehicle control, or known angiogenesis modulators.
-
Incubation: The cell suspension is added to the matrix-coated wells, and the plate is incubated at 37°C for 12-18 hours.
-
Visualization: The formation of tubular networks is visualized. Often, cells are pre-labeled or stained post-incubation with a fluorescent dye like Calcein AM for better contrast.
-
Quantification: Images are captured using an inverted microscope. Angiogenesis analysis software is used to quantify parameters such as total tube length, number of branch points, and total network area to assess the inhibitory effect of this compound.[13]
Conclusion
This compound exerts a potent and selective inhibitory effect on endothelial cell biology by directly targeting the kinase activity of VEGFR-1, -2, and -3. This targeted inhibition disrupts the critical signaling pathways responsible for endothelial cell proliferation, migration, and tube formation, the fundamental processes of angiogenesis.[6][10] The quantitative data robustly support its low nanomolar efficacy in blocking both receptor phosphorylation and subsequent cellular functions.[4][13] The downstream consequence of this activity is a significant reduction in tumor angiogenesis in vivo, thereby depriving tumors of the vascular supply needed for growth and metastasis.[4][9] This focused mechanism of action underscores its clinical efficacy as an anti-angiogenic agent.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. esmo.org [esmo.org]
- 4. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of this compound in the Management of Advanced Refractory Metastatic Colorectal Cancer: Design, Development and Potential Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical research progress of this compound in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
- 11. Mechanism of Action for FRUZAQLA® (this compound) [fruzaqlahcp.com]
- 12. researchgate.net [researchgate.net]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. dovepress.com [dovepress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
An In-Depth Technical Guide to Fruquintinib: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fruquintinib is a potent and highly selective small molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, crucial mediators of angiogenesis, a process vital for tumor growth and metastasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It includes a compilation of quantitative data from key preclinical and clinical studies, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows to support further research and development in the field of oncology.
Chemical Structure and Physicochemical Properties
This compound, also known as HMPL-013, is a quinazoline derivative with the systematic IUPAC name 6-((6,7-dimethoxyquinazolin-4-yl)oxy)-N,2-dimethylbenzofuran-3-carboxamide. Its chemical structure is characterized by a benzofuran-carboxamide moiety linked to a dimethoxyquinazoline group via an ether bond.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 6-((6,7-dimethoxyquinazolin-4-yl)oxy)-N,2-dimethylbenzofuran-3-carboxamide | |
| Synonyms | HMPL-013, Elunate® | |
| CAS Number | 1194506-26-7 | |
| Molecular Formula | C₂₁H₁₉N₃O₅ | |
| Molecular Weight | 393.39 g/mol | |
| Appearance | White to off-white solid | |
| pKa | 2.78 | [1] |
| Solubility | pH-dependent. 129.9 µg/mL in aqueous buffer at pH 1.0; 0.9 µg/mL at pH 4.5 and 6.8. | [1] |
| SMILES | CC1=C(C(=O)NC)C2=CC(=C(C=C2O1)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C | |
| InChI | InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-7-6-12(8-16(13)28-11)29-21-14-9-17(26-3)18(27-4)10-15(14)23-5-24-21/h5-10H,1-4H3,(H,22,25) |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by potently and selectively inhibiting the tyrosine kinase activity of VEGFR-1, -2, and -3.[2][3][4] These receptors are key components of the VEGF signaling pathway, which plays a central role in angiogenesis, the formation of new blood vessels from pre-existing ones. Tumors require a dedicated blood supply to grow beyond a certain size, and by blocking VEGFRs, this compound effectively cuts off this supply, leading to tumor growth inhibition.[5][6]
Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. This compound competitively binds to the ATP-binding pocket of the VEGFR kinase domain, preventing this phosphorylation and subsequent activation of downstream pathways, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for endothelial cell proliferation, migration, and survival.[2][3]
Experimental Protocols
In Vitro Assays
3.1.1. VEGFR Kinase Assay
The inhibitory activity of this compound against VEGFR kinases is determined using a biochemical assay with recombinant human VEGFR enzymes.[3]
-
Enzymes: Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3.
-
Assay Principle: Measurement of kinase activity through the quantification of ATP consumption or phosphorylation of a substrate peptide. A common method is the Z'-LYTE™ Kinase Assay, which uses fluorescence resonance energy transfer (FRET).
-
Procedure:
-
Prepare a reaction mixture containing the VEGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence plate reader).
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3.1.2. Cell-Based VEGFR Phosphorylation Assay
This assay measures the ability of this compound to inhibit VEGF-induced phosphorylation of VEGFR in a cellular context.
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) or other cells expressing VEGFRs.
-
Procedure:
-
Culture HUVECs to sub-confluency in appropriate media.
-
Serum-starve the cells to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with recombinant human VEGF-A to induce VEGFR phosphorylation.
-
Lyse the cells and determine the levels of phosphorylated VEGFR and total VEGFR using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with specific antibodies.
-
Quantify the inhibition of phosphorylation relative to the vehicle-treated control.
-
3.1.3. Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells.[5]
-
Cell Line: HUVECs.
-
Procedure:
-
Seed HUVECs in a 96-well plate in a low-serum medium.
-
Add varying concentrations of this compound.
-
Stimulate cell proliferation with VEGF.
-
Incubate for a period of 48-72 hours.
-
Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
Calculate the IC₅₀ value for the inhibition of cell proliferation.
-
3.1.4. Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[3][7]
-
Cell Line: HUVECs.
-
Procedure:
-
Coat a 96-well plate with Matrigel®, a basement membrane extract.
-
Seed HUVECs onto the Matrigel-coated plate in the presence of varying concentrations of this compound.
-
Incubate for 6-18 hours to allow for tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
In Vivo Xenograft Tumor Models
The anti-tumor efficacy of this compound is evaluated in vivo using human tumor xenograft models in immunocompromised mice.[3][8]
-
Animal Model: Female athymic nude mice or other suitable immunocompromised strains.
-
Tumor Cell Lines: Human colorectal cancer cell lines (e.g., HCT-116, HT-29) or other tumor types.
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally, once daily, at various dose levels. The control group receives a vehicle.
-
Measure tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Quantitative Data Summary
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Target/Cell Line | IC₅₀ (nM) | Reference(s) |
| Kinase Assay | VEGFR-1 | 33 | [2][6] |
| VEGFR-2 | 0.35 | [2] | |
| VEGFR-3 | 35 | [2] | |
| c-Kit | 458 | [6] | |
| FGFR1 | 181 | [6] | |
| RET | 128 | [6] | |
| Cell Proliferation | HUVEC (VEGF-A stimulated) | 1.7 | [2] |
| HLEC (VEGF-C stimulated) | 4.2 | [2] | |
| VEGFR Phosphorylation | HEK293-KDR (VEGF-A stimulated) | 0.6 | [2] |
| HLEC (VEGF-C stimulated) | 1.5 | [2] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Tumor Model | Dose (mg/kg, qd) | Tumor Growth Inhibition (%) | Reference(s) |
| BGC-823 (Gastric) | 0.5 | 62.3 | [1] |
| 2 | 95.4 - 98.6 | [1] | |
| HT-29 (Colon) | Not specified | Moderately sensitive | [6] |
| Caki-1 (Renal) | 2 | 51.5 | |
| NCI-H460 (Lung) | Not specified | Dose-dependent inhibition | [3] |
Table 4: Key Efficacy Results from Phase 3 Clinical Trials
| Trial | Treatment Arm | Median Overall Survival (months) | Median Progression-Free Survival (months) | Reference(s) |
| FRESCO | This compound | 9.3 | 3.7 | |
| Placebo | 6.6 | 1.8 | ||
| FRESCO-2 | This compound | 7.4 | 3.7 | |
| Placebo | 4.8 | 1.8 |
Conclusion
This compound is a highly potent and selective inhibitor of VEGFR-1, -2, and -3, demonstrating significant anti-angiogenic and anti-tumor activity in a range of preclinical models. Its efficacy has been further confirmed in clinical trials for the treatment of metastatic colorectal cancer. The detailed chemical, pharmacological, and experimental data presented in this guide provide a solid foundation for researchers and drug development professionals working on novel cancer therapeutics targeting the VEGF signaling pathway. The well-defined mechanism of action and favorable safety profile of this compound make it a valuable agent in the oncology drug landscape.
References
- 1. Validated UPLC-MS/MS method for quantification of this compound in rat plasma and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Initial studies on fruquintinib efficacy in solid tumors
An In-depth Technical Guide to the Initial Efficacy Studies of Fruquintinib in Solid Tumors
Introduction
This compound is a potent and highly selective oral small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3][4] These receptors are key mediators of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth, proliferation, and metastasis.[2][5] By targeting the VEGF/VEGFR pathway, this compound effectively blocks tumor angiogenesis, offering a targeted therapeutic strategy for various solid tumors.[6][7] Developed as a next-generation TKI, its high selectivity is designed to minimize off-target toxicities, thereby improving its safety profile and suitability for combination therapies.[1][3] This guide provides a comprehensive overview of the foundational preclinical and clinical studies that have investigated the efficacy of this compound across several solid tumors, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes.
Mechanism of Action
This compound exerts its anti-tumor effect by competitively binding to the ATP-binding pocket within the kinase domain of VEGFR-1, -2, and -3.[1][8] This action prevents the binding and autophosphorylation of the receptors induced by VEGF ligands.[1][7] The inhibition of VEGFR phosphorylation disrupts downstream signaling cascades crucial for endothelial cell function, including the PI3K/AKT, RAF/RAS/ERK, and PKC pathways.[2][7][8] The result is the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor microvessel density and the suppression of tumor growth.[6][7][8] Preclinical studies have confirmed that this compound's primary effect is anti-angiogenic rather than directly cytotoxic to tumor cells.[8]
Preclinical Efficacy
In vitro kinase assays demonstrated this compound's high potency and selectivity for VEGFRs.[4] It showed weak inhibition against other kinases like RET, FGFR-1, and c-kit, and negligible activity against a broader panel of 253 kinases, underscoring its specificity.[4][8][9] In vivo studies using human tumor xenograft models confirmed its anti-tumor activity, which was attributed to its anti-angiogenic effects.[2][4]
| Target Kinase | IC50 (nmol/L) | Reference |
| VEGFR-1 | 33 | [4][8][9] |
| VEGFR-2 | 35 | [4][8][9] |
| VEGFR-3 | 0.5 | [4][8][9] |
| c-Kit | Weak Inhibition | [4][8] |
| FGFR-1 | Weak Inhibition | [4][8] |
| RET | Weak Inhibition | [4][8] |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound. |
Clinical Efficacy in Solid Tumors
This compound has been evaluated in multiple clinical trials, demonstrating significant efficacy in heavily pretreated patients with various solid tumors.
Metastatic Colorectal Cancer (mCRC)
The foundational evidence for this compound's efficacy in mCRC comes from the FRESCO and FRESCO-2 trials. These studies established this compound as a valid treatment option for patients with refractory mCRC.[10][11]
FRESCO Trial: This Phase III study, conducted in China, evaluated this compound in patients with mCRC who had progressed after at least two lines of standard chemotherapy.[12] The trial met its primary endpoint, showing a statistically significant improvement in overall survival (OS).[12][13]
FRESCO-2 Trial: This global Phase III trial enrolled a heavily pretreated population of patients with refractory mCRC who had progressed on or were intolerant to standard chemotherapies, anti-VEGF therapy, anti-EGFR therapy (if RAS wild-type), and trifluridine/tipiracil and/or regorafenib.[14][15] The trial confirmed the findings of FRESCO on a global scale, demonstrating significant improvements in both OS and progression-free survival (PFS).[10][15][16]
| Trial | Treatment Arm | N | Median OS (months) | HR (OS) | Median PFS (months) | HR (PFS) | ORR (%) | DCR (%) | Reference |
| FRESCO | This compound | 278 | 9.3 | 0.65 | 3.7 | 0.26 | 4.7 | 62.2 | [12][13][17] |
| Placebo | 138 | 6.6 | 1.8 | 0.0 | 12.3 | [12][13][17] | |||
| FRESCO-2 | This compound | 461 | 7.4 | 0.66 | 3.7 | 0.32 | 1.5 | 55.5 | [10][15][16][18] |
| Placebo | 230 | 4.8 | 1.8 | 0.0 | 16.1 | [10][16][18][19] | |||
| Table 2: Efficacy of this compound in Phase III Metastatic Colorectal Cancer Trials. |
Gastric or Gastroesophageal Junction (GEJ) Adenocarcinoma
The FRUTIGA trial investigated this compound in combination with paclitaxel for second-line treatment of advanced gastric or GEJ adenocarcinoma.[20][21]
FRUTIGA Trial: This randomized, double-blind, Phase III study was conducted in China.[20] While it met one of its dual primary endpoints by significantly improving PFS, the improvement in OS was not statistically significant according to the prespecified plan.[21][22][23] However, the combination did show significant improvements in secondary endpoints like objective response rate (ORR) and disease control rate (DCR).[20][23]
| Trial | Treatment Arm | N | Median OS (months) | HR (OS) | Median PFS (months) | HR (PFS) | ORR (%) | DCR (%) | Reference |
| FRUTIGA | This compound + Paclitaxel | 351 | 9.6 | 0.96 | 5.6 | 0.57 | 42.5 | 77.2 | [20][21] |
| Placebo + Paclitaxel | 352 | 8.4 | 2.7 | 22.4 | 56.3 | [20][21] | |||
| Table 3: Efficacy of this compound in Phase III Gastric/GEJ Cancer Trial. |
Non-Small Cell Lung Cancer (NSCLC)
This compound has also been studied in patients with advanced NSCLC, primarily as a third-line treatment.
FALUCA Trial: This Phase III registration study in China evaluated this compound in patients with advanced non-squamous NSCLC who had failed two previous lines of systemic chemotherapy.[24] Another Phase III trial investigated its use in advanced lung squamous NSCLC.[3]
| Trial (Tumor Subtype) | Treatment Arm | N | Median OS (months) | Median PFS (months) | ORR (%) | DCR (%) | Reference |
| Phase II (Non-Squamous) | This compound | 61 | N/A | 3.8 | 16.4 | >60 | [25] |
| Placebo | 32 | N/A | 1.2 | 0.0 | <10 | [25] | |
| Phase III (Squamous) | This compound | 354 | 8.9 | 3.7 | 13.8 | 66.7 | [3] |
| Placebo | 173 | 10.4 | 1.0 | 0.6 | 24.9 | [3] | |
| Table 4: Efficacy of this compound in Non-Small Cell Lung Cancer Trials. |
Experimental Protocols
Detailed methodologies were crucial for the robust evaluation of this compound's efficacy and safety. Below are the protocols for the key Phase III trials.
FRESCO-2 Protocol
-
Study Design: A global, randomized, double-blind, placebo-controlled, multicenter Phase III trial.[14][15]
-
Patient Population: 691 patients with metastatic colorectal cancer who had progressed on or were intolerant to all standard approved cytotoxic and targeted therapies, including trifluridine-tipiracil and/or regorafenib.[15]
-
Inclusion Criteria: ECOG performance status of 0 or 1; documented disease progression after prior therapies.[14]
-
Randomization: Patients were randomized 2:1 to receive either this compound or a placebo.[15]
-
Treatment Regimen: this compound (5 mg) or placebo was administered orally once daily for 21 days of a 28-day cycle, along with best supportive care (BSC).[10] Treatment continued until disease progression or unacceptable toxicity.[10]
-
Key Secondary Endpoint: Progression-Free Survival (PFS).[13][15]
FRUTIGA Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial conducted in China.[20][23]
-
Patient Population: 703 patients with advanced gastric or GEJ adenocarcinoma who had progressed after first-line standard chemotherapy.[21][22]
-
Randomization: Patients were randomized 1:1.[20]
-
Treatment Regimen:
-
Dual Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[20]
Conclusion
Initial studies have firmly established this compound as an effective anti-angiogenic agent with a manageable safety profile. In metastatic colorectal cancer, the FRESCO and FRESCO-2 trials have demonstrated significant and clinically meaningful survival benefits in a heavily pretreated, refractory population, leading to its approval.[10][19] In gastric cancer, while the OS benefit was not statistically significant in the FRUTIGA trial, the significant improvement in PFS and response rates suggests a potential role for this compound in combination regimens.[20][21] Ongoing research continues to explore its efficacy in other solid tumors and in combination with other therapies, including immune checkpoint inhibitors, to further define its role in the oncology treatment landscape.[7][26]
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical research progress of this compound in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. fda.gov [fda.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Effect of this compound vs Placebo on Overall Survival in Patients With Previously Treated Metastatic Colorectal Cancer: The FRESCO Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. FRESCO-2 Efficacy Results for FRUZAQLA® (this compound) [fruzaqlahcp.com]
- 15. HUTCHMED - The Lancet: FRESCO-2, a global Phase III study of this compound in refractory metastatic colorectal cancer [hutch-med.com]
- 16. esmo.org [esmo.org]
- 17. researchgate.net [researchgate.net]
- 18. Patients with refractory metastatic colorectal cancer experience survival benefits with this compound | MD Anderson Cancer Center [mdanderson.org]
- 19. Clinical Progress of this compound in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HUTCHMED - HUTCHMED Highlights Presentation of Phase III Data on this compound in Second-Line Gastric Cancer at ASCO Plenary Series Session [hutch-med.com]
- 21. This compound plus paclitaxel versus placebo plus paclitaxel for gastric or gastroesophageal junction adenocarcinoma: the randomized phase 3 FRUTIGA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. targetedonc.com [targetedonc.com]
- 23. cancernetwork.com [cancernetwork.com]
- 24. HUTCHMED - Initiation of this compound Phase III registration trial in non-small cell lung cancer [hutch-med.com]
- 25. HUTCHMED - Chi-Med to Present Data from Proof-of-Concept Clinical Trials for this compound and Epitinib at the 17th World Conference on Lung Cancer (“WCLC”) [hutch-med.com]
- 26. onclive.com [onclive.com]
Methodological & Application
Fruquintinib In Vivo Xenograft Model: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fruquintinib is a potent and highly selective oral inhibitor of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3.[1][2][3][4] These receptors are key mediators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][5][6] By targeting VEGFRs, this compound effectively blocks the VEGF signaling pathway, leading to the inhibition of tumor-induced angiogenesis and subsequent tumor growth.[7][8][9] This document provides detailed application notes and protocols for utilizing this compound in in vivo xenograft models, a crucial step in the preclinical evaluation of its anti-cancer efficacy. The provided methodologies are based on established preclinical studies and are intended to guide researchers in designing and executing robust in vivo experiments.
Mechanism of Action: Targeting the VEGF Signaling Pathway
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of VEGFR-1, -2, and -3, preventing their autophosphorylation and subsequent activation.[1][8] This blockade disrupts downstream signaling cascades, including the PI3K/AKT, PKC, and RAF/RAS/ERK pathways, which are essential for endothelial cell proliferation, migration, and survival.[7][8][10] The high selectivity of this compound for VEGFRs minimizes off-target toxicities, a desirable characteristic for targeted cancer therapies.[1]
Caption: this compound inhibits VEGF binding to VEGFR, blocking downstream signaling and angiogenesis.
In Vivo Xenograft Studies: Efficacy Across Tumor Models
This compound has demonstrated significant anti-tumor efficacy in a variety of human tumor xenograft models, including those for colorectal, gastric, and lung cancer.[2][10][11] The tables below summarize key quantitative data from preclinical studies.
Table 1: this compound Monotherapy in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Colon Cancer | HT-29 | Not Specified | Not Specified | Moderately sensitive | [11] |
| Colon Cancer | HCT-116 | 10 | Daily, p.o. | Significant inhibition | [12] |
| Gastric Cancer | BGC-823 | 2 | Not Specified | Almost complete inhibition | [13] |
| Renal Cancer | Caki-1 | 2 | Not Specified | 51.5% | [13] |
| Colon Cancer | MC38 | 2.5, 5, 10 | Daily for 21 days, p.o. | Dose-dependent inhibition | [14][15] |
p.o. = per os (by mouth/oral gavage)
Table 2: this compound Combination Therapy in Human Cancer Xenograft Models
| Cancer Type | Combination Agent | Dosage (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| Colon Cancer | Oxaliplatin | This compound: Not Specified, Oxaliplatin: Not Specified | 68% (Combination) vs. 36% (this compound alone) & 23% (Oxaliplatin alone) | [11] |
| Gastric Cancer | Docetaxel | Not Specified | 73% (Combination) vs. ~45% (Single agents) | [16] |
| Lung Cancer | Gefitinib | Not Specified | Substantial anti-tumor activity compared to monotherapy | [17] |
| Gastric/Colon PDX | Doxorubicin/Oxaliplatin | Not Specified | ~30% reduction in tumor growth | [7][18] |
PDX = Patient-Derived Xenograft
Experimental Protocol: this compound In Vivo Xenograft Model
This protocol provides a generalized framework for conducting in vivo xenograft studies with this compound. Specific parameters such as cell line, animal strain, and dosing may need to be optimized for your specific research question.
Cell Culture and Animal Model
-
Cell Lines: Utilize human cancer cell lines relevant to the indication of interest (e.g., HT-29 or HCT-116 for colorectal cancer, BGC-823 for gastric cancer, NCI-H460 for lung cancer).[2][10] Culture cells in appropriate media and conditions as recommended by the supplier.
-
Animal Models: Athymic nude mice or other immunocompromised strains (e.g., NSG mice) are commonly used for establishing xenografts.[19] House animals in a specific pathogen-free (SPF) environment. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
Tumor Implantation and Growth Monitoring
-
Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or media) into the flank of each mouse.[20][21]
-
Tumor Measurement: Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week.[19] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[19][20]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
This compound Administration
-
Formulation: Prepare this compound for oral administration. A common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na).[14]
-
Dosing: Based on preclinical data, effective doses typically range from 2.5 mg/kg to 10 mg/kg.[12][14] The recommended clinical dose is 5 mg daily for the first 21 days of a 28-day cycle.[22][23]
-
Administration: Administer this compound or vehicle control daily via oral gavage.[12][14]
Endpoint Analysis
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Calculation of TGI: TGI can be calculated using the formula: % TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100% .[19]
-
Other Endpoints: Monitor animal body weight and overall health throughout the study. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (e.g., for microvessel density using CD31 staining) or molecular analysis.[12]
Caption: Workflow for a this compound in vivo xenograft study.
Conclusion
This compound has demonstrated robust anti-tumor activity in various preclinical xenograft models, supporting its clinical development and approval for the treatment of certain cancers. The protocols and data presented here provide a valuable resource for researchers investigating the in vivo efficacy of this compound. Adherence to detailed and standardized protocols is essential for obtaining reproducible and reliable results in preclinical cancer research.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Profile of this compound in the Management of Advanced Refractory Metastatic Colorectal Cancer: Design, Development and Potential Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a lung cancer treatment: Are we there yet? | Everyone.org [everyone.org]
- 4. HUTCHMED - HUTCHMED Provides Update on this compound for Second-Line Gastric Cancer in China [hutch-med.com]
- 5. Mechanism of Action for FRUZAQLA® (this compound) [fruzaqlahcp.com]
- 6. HUTCHMED - Patient enrolment completion for this compound’s Phase II study in non-small cell lung cancer; this compound development moving rapidly in four parallel studies in non-small cell lung cancer, colorectal cancer and gastric cancer [hutch-med.com]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound with gefitinib as first-line therapy in patients carrying EGFR mutations with advanced non-small cell lung cancer: a single-arm, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Progress of this compound in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 20. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Fruzaqla (this compound): Prescribing Information, Dosage & Side Effects | Takeda Oncology [oncologymedinfo.com]
- 23. fruzaqla.com [fruzaqla.com]
Application Notes and Protocols for Fruquintinib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fruquintinib, a potent and highly selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), in patient-derived xenograft (PDX) models. The included data and protocols are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound in a translational research setting.
Introduction to this compound
This compound is a small molecule tyrosine kinase inhibitor that selectively targets VEGFR-1, -2, and -3, key mediators of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1][2] By inhibiting these receptors, this compound effectively blocks the VEGF signaling pathway, leading to the suppression of tumor angiogenesis and subsequent inhibition of tumor growth.[1][3] Preclinical studies in various cancer models, including PDX models, have demonstrated its significant anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents.[1][4][5]
This compound's Mechanism of Action: Targeting the VEGF Signaling Pathway
The vascular endothelial growth factor (VEGF) signaling pathway plays a pivotal role in tumor angiogenesis. The binding of VEGF ligands to their receptors (VEGFRs) on the surface of endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] this compound exerts its anti-tumor effects by potently and selectively inhibiting VEGFR-1, -2, and -3, thereby disrupting this critical pathway.[2]
Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered highly translational models for preclinical drug evaluation. Several studies have demonstrated the anti-tumor efficacy of this compound in various PDX models.
Monotherapy Studies
The following table summarizes the tumor growth inhibition (TGI) observed in different cell line-derived xenograft (CDX) models treated with this compound as a single agent.
| Tumor Type | Xenograft Model | Dosing Regimen (Oral, QD) | Tumor Growth Inhibition (TGI) (%) | Reference |
| Gastric Cancer | BGC-823 | 0.5 mg/kg | 62.3 | [1] |
| 2 mg/kg | 95.4 - 98.6 | [1] | ||
| 5 mg/kg | 24.1 (regression) | [1] | ||
| 20 mg/kg | 48.6 (regression) | [1] | ||
| Renal Cancer | Caki-1 | 2 mg/kg | 51.5 | [1] |
Combination Therapy Studies
This compound has shown enhanced anti-tumor activity when combined with standard-of-care chemotherapies in PDX models.
| Tumor Type | PDX Model | Treatment | Dosing Regimen (Oral, QD) | Tumor Growth Inhibition (TGI) (%) | Reference |
| Gastric Cancer | Patient-Derived | This compound | 2.5 mg/kg | ~45 | [1] |
| Docetaxel | - | ~45 | [1] | ||
| This compound + Docetaxel | 2.5 mg/kg | 73 | [1] | ||
| Colon Cancer | Patient-Derived | This compound | 2.5 mg/kg | 36 | [1] |
| Oxaliplatin | - | 23 | [1] | ||
| This compound + Oxaliplatin | 2.5 mg/kg | 68 | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in PDX models.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Implant a small fragment (approx. 2-3 mm³) of the patient's tumor tissue subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Model Expansion:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Fragment the tumor and implant into new host mice for cohort expansion.
-
In Vivo Drug Efficacy Study
-
Cohort Formation: Once tumors in the expanded cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Dosing: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., once daily).
-
Control Group: Administer the vehicle alone to the control group.
-
Combination Therapy: For combination studies, administer the chemotherapeutic agent according to its established protocol.
-
-
Tumor Measurement and Data Analysis:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Preparation:
-
At the end of the efficacy study, harvest tumors and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and section them at 4-5 µm thickness.
-
-
Immunostaining:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with primary antibodies overnight at 4°C.
-
Microvessel Density: Anti-CD31 antibody.
-
Proliferation: Anti-Ki-67 antibody.
-
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB).
-
Counterstaining: Counterstain with hematoxylin.
-
-
Image Analysis:
-
Capture images using a light microscope.
-
Quantify the staining (e.g., microvessel density for CD31, percentage of Ki-67 positive cells) using image analysis software.
-
Western Blot for Phosphorylated VEGFR-2
-
Protein Extraction:
-
Harvest tumors at specified time points after this compound treatment.
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Phospho-VEGFR2: Antibody specific for phosphorylated VEGFR-2 (e.g., Tyr1175).
-
Total VEGFR2: Antibody that recognizes total VEGFR-2 protein.
-
Loading Control: Anti-β-actin or anti-GAPDH antibody.
-
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound has demonstrated significant anti-tumor activity in PDX models of various cancers, supporting its clinical development. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound in a preclinical setting that closely mimics the human disease. By utilizing these models and analytical methods, researchers can gain valuable insights into the efficacy, mechanism of action, and potential biomarkers of response for this promising anti-angiogenic agent.
References
- 1. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fruzaqlahcp.com [fruzaqlahcp.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound with gefitinib as first-line therapy in patients carrying EGFR mutations with advanced non-small cell lung cancer: a single-arm, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fruquintinib Cell-Based Assay Development
Introduction
Fruquintinib is an oral, potent, and highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3.[1][2][3] These receptors are key mediators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[4][5] By targeting VEGFRs, this compound effectively blocks the VEGF signaling pathway, thereby inhibiting tumor angiogenesis and progression.[6][7] It has demonstrated significant anti-tumor efficacy in various cancer models and has been approved for the treatment of metastatic colorectal cancer (mCRC).[3][8][9]
Cell-based assays are indispensable tools in the development of targeted therapies like this compound. They provide a more physiologically relevant context compared to biochemical assays, offering crucial insights into a compound's potency, selectivity, and mechanism of action within a living system.[10][11] These assays allow researchers to quantify the effect of the inhibitor on cellular processes such as proliferation, signaling pathway modulation, and functional outcomes like angiogenesis. This document provides detailed application notes and protocols for a suite of cell-based assays designed to characterize the activity of this compound.
The VEGF/VEGFR Signaling Pathway
The VEGF/VEGFR signaling cascade is a primary driver of angiogenesis.[12] The process is initiated when VEGF ligands (e.g., VEGF-A, VEGF-C) bind to the extracellular domain of VEGFRs on the surface of endothelial cells.[13][14] This binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[15]
These phosphorylated sites serve as docking stations for various signaling proteins, activating multiple downstream pathways. Key pathways include:
-
PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[12][15]
-
PI3K/Akt Pathway: This pathway is essential for cell survival and permeability.[13][16]
-
Src and FAK Pathways: These pathways regulate endothelial cell motility and migration.[15][16]
This compound exerts its anti-angiogenic effect by binding to the ATP-binding pocket of the VEGFR kinase domain, preventing autophosphorylation and the activation of these downstream signaling events.[4][17]
Caption: VEGF/VEGFR signaling pathway and the inhibitory action of this compound.
Application Notes
Cellular Potency and Proliferation Assays
These assays are fundamental for determining the concentration at which this compound inhibits cell growth (IC50). The choice of cell line is critical. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are directly impacted by VEGFR inhibition and are ideal for assessing anti-angiogenic potency.[18][19] Cancer cell lines that may rely on autocrine VEGF signaling or are co-cultured with endothelial cells can also be used.
VEGFR Phosphorylation Assays
To confirm that this compound inhibits its intended target, it is essential to measure the phosphorylation status of VEGFRs. Upon stimulation with VEGF, VEGFRs undergo autophosphorylation. A potent inhibitor like this compound will significantly reduce this phosphorylation.[18] This can be assessed in cell lines that endogenously express VEGFRs (e.g., HUVECs) or in engineered cell lines overexpressing a specific receptor (e.g., HEK293-KDR).[18] Methods like Western blotting or cell-based ELISAs are commonly employed.
Endothelial Cell Tube Formation Assay
This assay provides a functional, in vitro measure of angiogenesis. Endothelial cells (e.g., HUVECs) are seeded onto a basement membrane matrix (e.g., Matrigel), where they will form capillary-like structures. The anti-angiogenic potential of this compound is quantified by its ability to disrupt or prevent the formation of these tubular networks.[4][18]
Cell Migration and Invasion Assays
Angiogenesis requires endothelial cells to migrate and invade surrounding tissues. The effect of this compound on these processes can be measured using a Boyden chamber or transwell assay. The number of cells that migrate through a porous membrane towards a chemoattractant (like VEGF) is quantified in the presence and absence of the inhibitor. This compound has been shown to inhibit the migration and invasion of colorectal cancer cells.[20]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound from biochemical and cell-based assays.
Table 1: this compound Biochemical/Enzymatic Assay Data
| Target Kinase | IC50 (nmol/L) | Source(s) |
| VEGFR-1 | 33 | [8][17][18][20] |
| VEGFR-2 | 35 | [8][17][18][20] |
| VEGFR-3 | 0.5 | [8][17][18][20] |
| RET | 128 - 458 | [18][21] |
| FGFR-1 | 128 - 458 | [18][21] |
| c-KIT | 128 - 458 | [18][21] |
Table 2: this compound Cellular Assay Data
| Assay Description | Cell Line | IC50 | Source(s) |
| VEGF-A induced KDR Phosphorylation | HEK293-KDR | 0.6 nmol/L | [18] |
| VEGF-A induced Cell Proliferation | HUVEC | 1.7 nmol/L | [18] |
| VEGF-C induced VEGFR3 Phosphorylation | HLEC | 1.5 nmol/L | [18] |
| VEGF-C induced Cell Proliferation | HLEC | 4.2 nmol/L | [18] |
| Cell Viability (24h) | HCT116 | 163.1 µmol/L | [20] |
| Cell Viability (48h) | HCT116 | 121.2 µmol/L | [20] |
| Cell Viability (72h) | HCT116 | 111.1 µmol/L | [20] |
| Cell Viability (24h) | LOVO | 243.2 µmol/L | [20] |
| Cell Viability (48h) | LOVO | 226.3 µmol/L | [20] |
| Cell Viability (72h) | LOVO | 173.1 µmol/L | [20] |
Experimental Protocols
The following diagram illustrates a general workflow for characterizing a kinase inhibitor using the protocols detailed below.
Caption: General experimental workflow for this compound cell-based characterization.
Protocol: Cell Proliferation Assay (HUVEC)
This protocol determines the IC50 of this compound on VEGF-stimulated endothelial cell proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
VEGF-A recombinant protein
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., AlamarBlue, CCK-8)[19]
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed HUVECs (2,000-5,000 cells/well) in 100 µL of EGM-2 containing 0.5% FBS into a 96-well plate.[19] Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in EGM-2 (0.5% FBS). Also prepare a vehicle control (DMSO) and a no-treatment control.
-
Cell Treatment: After overnight incubation, remove the medium. Add 50 µL of fresh EGM-2 (0.5% FBS) containing VEGF-A (e.g., 20 ng/mL final concentration). Then, add 50 µL of the 2X this compound dilutions or controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add 10 µL of the cell viability reagent to each well and incubate for 2-4 hours as per the manufacturer's instructions.
-
Data Acquisition: Read the plate on a fluorescence or absorbance plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to controls and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol: Western Blot for VEGFR-2 Phosphorylation
This protocol assesses the inhibition of VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
HUVECs or HEK293-KDR cells
-
6-well plates
-
Serum-free medium
-
VEGF-A recombinant protein
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. Starve the cells in serum-free medium for 12-18 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-VEGFR2 signal to the total VEGFR2 signal.
Protocol: Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on in vitro angiogenesis.
Materials:
-
HUVECs
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plate (pre-chilled)
-
EGM-2 medium with 0.5% FBS
-
This compound
-
Calcein AM stain
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Add 50 µL to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 (0.5% FBS) at a density of 2-3 x 10^5 cells/mL.
-
Treatment: Add various concentrations of this compound or vehicle control to the cell suspension.
-
Seeding: Seed 100 µL of the HUVEC/Fruquintinib suspension onto the polymerized matrix (20,000-30,000 cells/well).
-
Incubation: Incubate for 6-18 hours at 37°C, 5% CO2, until a robust tubular network forms in the control wells.
-
Imaging: Stain the cells with Calcein AM for 30 minutes. Capture images of the tube network using a fluorescence microscope.
-
Analysis: Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Protocol: Cell Migration Assay (Transwell)
This protocol measures the inhibitory effect of this compound on cell migration.
Materials:
-
Transwell inserts with 8 µm pore size membranes
-
24-well plates
-
HUVECs
-
Serum-free medium
-
Medium with chemoattractant (e.g., 2% FBS and VEGF-A)
-
This compound
-
Cotton swabs
-
Crystal Violet stain
Procedure:
-
Cell Starvation: Culture HUVECs to ~80% confluency, then starve in serum-free medium for 12-18 hours.
-
Assay Setup: Add 600 µL of medium containing chemoattractant to the lower chamber of the 24-well plate.
-
Cell Seeding: Harvest and resuspend starved HUVECs in serum-free medium at 1 x 10^6 cells/mL. Add various concentrations of this compound or vehicle to the cell suspension.
-
Migration: Seed 100 µL of the cell suspension (100,000 cells) into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for 6-12 hours at 37°C, 5% CO2.
-
Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.
-
Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes, then stain with 0.5% Crystal Violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and let them air dry. Take pictures of the stained cells using a microscope. To quantify, dissolve the stain in 10% acetic acid and measure the absorbance at 570 nm.
References
- 1. mims.com [mims.com]
- 2. Mechanism of Action for FRUZAQLA® (this compound) [fruzaqlahcp.com]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. How Does FRUZAQLA® (this compound) Work? [fruzaqla.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Efficacy, safety, and predictors of this compound plus anti-programmed death receptor-1 (PD-1) antibody in refractory microsatellite stable metastatic colorectal cancer in a real-world setting: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. youtube.com [youtube.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. inits.at [inits.at]
- 12. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorbyt.com [biorbyt.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. Clinical research progress of this compound in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. This compound inhibits the migration and invasion of colorectal cancer cells by modulating epithelial-mesenchymal transition via TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of this compound in the Continuum of Care of Patients with Colorectal Cancer | MDPI [mdpi.com]
Application Notes and Protocols for Fruquintinib in Endothelial Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fruquintinib is a potent and highly selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[1][2][3][4][5] These receptors are critical mediators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[3][4][6] this compound competitively binds to the ATP-binding pocket of the VEGFR kinase domain, inhibiting receptor autophosphorylation and blocking downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways.[1][2][5][7] This action ultimately leads to the inhibition of endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor angiogenesis.[1][5][6][8] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on endothelial cells in vitro.
Mechanism of Action
This compound exerts its anti-angiogenic effects by targeting the primary drivers of vasculogenesis and angiogenesis, the VEGFRs. Upon binding of VEGF ligands, VEGFRs dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular domain.[2] This phosphorylation event creates docking sites for various signaling proteins, initiating downstream pathways that regulate crucial cellular functions in endothelial cells.
This compound's targeted inhibition of VEGFR-1, -2, and -3 disrupts these signaling events.[2][9] Notably, VEGFR-2 is considered the principal mediator of VEGF-driven endothelial cell proliferation and survival.[1][10][11] By blocking the phosphorylation of VEGFRs, this compound effectively halts the signal transduction required for endothelial cell proliferation.[1][7]
Signaling Pathway
The binding of VEGF to its receptors, primarily VEGFR-2 on endothelial cells, triggers a cascade of intracellular events. This leads to the activation of two major signaling pathways:
-
The PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[1][9][10][12]
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.[1][3][10][11]
The following diagram illustrates the VEGF signaling pathway and the point of inhibition by this compound.
Caption: VEGF Signaling Pathway and this compound's Point of Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro potency and anti-angiogenic activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nmol/L) |
| VEGFR-1 | 33 |
| VEGFR-2 | 35 |
| VEGFR-3 | 0.5 |
| RET | 128-458 |
| FGFR-1 | 128-458 |
| c-Kit | 128-458 |
Data sourced from clinical studies.[1]
Table 2: In Vitro Anti-Angiogenic Activity of this compound
| Cell Line | Assay | Concentration (µmol/L) | Inhibition (%) |
| HUVEC | Tube Formation | 0.03 | 74 |
| HUVEC | Tube Formation | 0.3 | 94 |
HUVEC: Human Umbilical Vein Endothelial Cells. Data sourced from preclinical studies.[1][13]
Experimental Protocols
Endothelial Cell Proliferation Assay Using a Cell Counting Kit-8 (CCK-8)
This protocol describes a method to quantify the anti-proliferative effect of this compound on human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HUVECs in EGM-2 supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Harvest HUVECs using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in EGM-2 to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 nM).
-
Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 48-72 hours.
-
-
Cell Proliferation Measurement:
-
Following the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the endothelial cell proliferation assay.
Caption: Workflow for Endothelial Cell Proliferation Assay.
Conclusion
This compound is a highly selective and potent inhibitor of VEGFRs, demonstrating significant anti-proliferative effects on endothelial cells. The provided protocols offer a framework for researchers to investigate and quantify the in vitro efficacy of this compound and similar anti-angiogenic compounds. Careful execution of these assays will yield valuable data for preclinical drug development and cancer research.
References
- 1. Clinical Progress of this compound in Colorectal Cancer: An Overview [mdpi.com]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Clinical research progress of this compound in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action for FRUZAQLA® (this compound) [fruzaqlahcp.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Application Note: Fruquintinib Tube Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2] Tumors induce angiogenesis to obtain the necessary oxygen and nutrients for their expansion.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of this process.[1][3] Fruquintinib is a highly selective and potent small-molecule inhibitor of VEGF receptors (VEGFRs), specifically targeting VEGFR-1, -2, and -3.[4][5][6] Its mechanism involves blocking the signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new blood vessels.[1][4]
The in vitro tube formation assay is a widely used and robust method to assess the angiogenic potential of endothelial cells and to screen for compounds that can inhibit or stimulate this process.[7][8] The assay involves seeding endothelial cells onto a basement membrane extract, such as Matrigel®, which induces them to differentiate and form three-dimensional, capillary-like structures.[7][9] This application note provides a detailed protocol for evaluating the anti-angiogenic activity of this compound using a human umbilical vein endothelial cell (HUVEC) tube formation assay.
Mechanism of Action: this compound in Angiogenesis
This compound exerts its anti-angiogenic effect by competitively binding to the ATP-binding pocket of VEGFR-1, -2, and -3.[4] This binding inhibits the VEGF-induced autophosphorylation of the receptors, thereby blocking downstream signaling.[1][4] The primary signaling pathways disrupted by this compound include the PI3K/AKT and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, survival, migration, and permeability.[3][4][10] By inhibiting VEGFR-1 and -2, this compound restricts tumor growth, while its inhibition of VEGFR-3, primarily expressed on lymphatic vessels, has the potential to halt lymphangiogenesis and metastasis.[10][11]
Caption: this compound inhibits VEGF-induced receptor autophosphorylation, blocking downstream signaling pathways critical for angiogenesis.
Quantitative Data Summary
This compound demonstrates high potency against VEGFRs at nanomolar concentrations. The tables below summarize its inhibitory activity from biochemical and cellular assays.
Table 1: this compound IC50 Values for VEGFR Kinases
| Target | IC50 (nM) | Reference |
|---|---|---|
| VEGFR-1 | 33 | [6][10] |
| VEGFR-2 | 35 | [6][10] |
Table 2: Effect of this compound on HUVEC Tube Formation
| This compound Concentration (µM) | Inhibition of Tubule Length | Reference |
|---|---|---|
| 0.03 | 74% | [10] |
| 0.30 | 94% | [10] |
| 3.00 | Dose-dependent inhibition observed |[12] |
Experimental Protocol
This protocol outlines the steps to assess the anti-angiogenic effects of this compound using an in vitro tube formation assay.
Principle
When cultured on a layer of basement membrane extract (BME) like Matrigel®, endothelial cells rapidly align and form interconnected, capillary-like tubes.[7][9] The extent of this network, measured by parameters such as tube length and branch points, serves as a quantitative measure of in vitro angiogenesis.[13][14] Anti-angiogenic compounds like this compound will inhibit or reduce this tube formation in a dose-dependent manner.[12]
Caption: A step-by-step workflow for the this compound tube formation assay.
Materials and Reagents
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Basement Membrane Matrix: Matrigel® (Corning, Cat. No. 354234) or equivalent ECM gel.[13][15]
-
Culture Plates: Sterile 96-well or 24-well flat-bottom tissue culture-treated plates.[15]
-
Media: Endothelial Cell Growth Medium (e.g., Medium 200PRF with supplements).
-
Test Compound: this compound (prepare stock in DMSO).
-
Vehicle Control: Dimethylsulfoxide (DMSO).
-
Reagents for Cell Handling: Trypsin-EDTA, PBS, Fetal Bovine Serum (FBS).
-
Visualization: Calcein AM fluorescent dye (optional, for fluorescence microscopy).[9][15]
-
Equipment: Humidified incubator (37°C, 5% CO₂), inverted microscope with camera, laminar flow hood, refrigerated centrifuge, pre-cooled pipette tips.
Detailed Step-by-Step Protocol
1. Preparation of Matrigel-Coated Plates
- Thaw Matrigel overnight at 4°C on ice. Keep the vial on ice at all times to prevent premature gelling.[15]
- Pre-chill a sterile 96-well plate and pipette tips at 4°C or on ice for at least 30 minutes.[9]
- Using a pre-cooled pipette tip, gently mix the thawed Matrigel and add 50 µL to each well of the chilled 96-well plate.[13] Ensure the entire bottom surface of the well is covered.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify into a gel.[9]
2. Preparation of Endothelial Cells and Treatment
- Culture HUVECs to 70-90% confluency according to standard protocols.
- Wash cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with a medium containing at least 10% FBS.
- Centrifuge the cells (e.g., at 300 x g for 3 minutes) and resuspend the pellet in a basal medium (e.g., Medium 200PRF without supplements).
- Perform a cell count to determine the cell concentration.
- Prepare serial dilutions of this compound in the desired culture medium. Also, prepare a vehicle control with the same final concentration of DMSO (typically ≤0.1%).
3. Seeding Cells onto Matrigel
- Dilute the HUVEC suspension to a final concentration of 1-2 x 10⁵ cells/mL in media containing the appropriate concentrations of this compound or vehicle control.[13]
- Carefully add 100-150 µL of the cell suspension (containing 1.0-1.5 x 10⁴ cells) on top of the solidified Matrigel layer in each well.[13] Avoid disturbing the gel surface.
4. Incubation and Tube Formation
- Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 4 to 18 hours.[13] Tube formation typically begins within 2-4 hours and is well-developed by 16 hours.[9][15] The optimal incubation time should be determined empirically.
5. Visualization and Imaging
- Phase-Contrast Microscopy: Carefully place the plate on the stage of an inverted microscope and capture images of the tube network in each well.
- Fluorescence Microscopy (Optional):
- Carefully aspirate the medium from the wells.
- Wash gently with a buffered salt solution (e.g., HBSS).[15]
- Add a working solution of Calcein AM (e.g., 2-8 µg/mL) and incubate for 30-45 minutes at 37°C.[9][15]
- Wash the wells again to remove excess dye.[15]
- Capture images using a fluorescence microscope.
6. Data Acquisition and Analysis
- Quantify the extent of tube formation from the captured images. This can be done manually or using automated software like ImageJ with an angiogenesis analysis plugin.
- Key parameters to measure include:
- Total Tube Length: The sum of the lengths of all tube segments.
- Number of Branch Points/Nodes: The number of points where three or more tubes intersect.
- Number of Loops/Meshes: The number of enclosed areas formed by the tube network.
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Expected Results
Treatment with this compound is expected to cause a significant, dose-dependent reduction in the formation of capillary-like structures by HUVECs. At effective concentrations (e.g., 30-300 nM), a visible decrease in total tube length, fewer branch points, and a less complex network should be observed compared to the vehicle-treated control wells.[10][12] This outcome provides strong in vitro evidence of this compound's anti-angiogenic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ibidi.com [ibidi.com]
- 8. Tube formation: an in vitro matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Mechanism of Action for FRUZAQLA® (this compound) [fruzaqlahcp.com]
- 12. researchgate.net [researchgate.net]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. ibidi.com [ibidi.com]
- 15. corning.com [corning.com]
Application Notes and Protocols for Chick Chorioallantoic Membrane (CAM) Assay with Fruquintinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fruquintinib is a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3.[1][2] These receptors are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2] By targeting these receptors, this compound effectively blocks the VEGF signaling pathway, leading to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.[1] The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis and evaluating the efficacy of pro- and anti-angiogenic compounds. This document provides detailed protocols for utilizing the CAM assay to assess the anti-angiogenic properties of this compound.
Mechanism of Action of this compound in Angiogenesis
This compound exerts its anti-angiogenic effects by competitively binding to the ATP-binding pocket of VEGFR-1, -2, and -3, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[1] The primary pathways affected are the PI3K/AKT and MAPK/ERK pathways, which are critical for endothelial cell survival, proliferation, and migration. By blocking these pathways, this compound effectively halts the process of new blood vessel formation.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits VEGFR signaling pathways.
Quantitative Data
Table 1: Inhibitory Activity of this compound against VEGFRs
| Target | IC₅₀ (nmol/L) |
| VEGFR-1 | 33 |
| VEGFR-2 | 35 |
| VEGFR-3 | 0.5 |
| IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the receptor's activity.[1] |
Table 2: Effect of this compound on HUVEC Tube Formation
| This compound Concentration (µmol/L) | Inhibition of Tube Length (%) |
| 0.03 | 74 |
| 0.3 | 94 |
| This data demonstrates this compound's potent anti-angiogenic effect in an in vitro model.[3] |
Experimental Protocols
This section provides a detailed methodology for performing an in ovo CAM assay to evaluate the anti-angiogenic effects of this compound.
Materials
-
Fertilized chicken eggs
-
Egg incubator with humidity control
-
Laminar flow hood
-
Egg candler
-
Dremel with a sterile cutting wheel or small scissors
-
Sterile forceps
-
Sterile phosphate-buffered saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Thermanox™ coverslips or sterile filter paper discs
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
-
70% ethanol for disinfection
Experimental Workflow
Caption: Experimental workflow for the CAM assay.
Detailed Procedure
-
Egg Incubation:
-
Obtain fertilized chicken eggs and place them in an incubator at 37°C with 60-70% humidity.
-
Incubate the eggs for 3 to 4 days.
-
-
Windowing the Egg:
-
Working in a laminar flow hood, disinfect the eggshell with 70% ethanol.
-
Use an egg candler to identify the air sac and the developing embryo.
-
Carefully create a small window (approximately 1-2 cm²) in the shell over the embryo using a sterile Dremel or scissors.
-
Gently remove the shell and the outer shell membrane to expose the CAM.
-
Seal the window with sterile adhesive tape and return the egg to the incubator.
-
-
Continued Incubation:
-
Continue to incubate the eggs until the CAM is well-developed, typically between embryonic day 7 and 10.
-
-
Preparation of this compound Discs:
-
Prepare a range of this compound concentrations based on the in vitro data (e.g., 0.01, 0.1, 1, 10 µmol/L). The final concentration on the CAM will depend on the volume applied to the disc.
-
Apply a small volume (e.g., 10 µL) of each this compound dilution or the vehicle control (e.g., DMSO diluted in PBS) to a sterile Thermanox™ coverslip or filter paper disc and allow it to air dry in the laminar flow hood.
-
-
Application of Discs to the CAM:
-
Carefully remove the tape from the window of the eggs.
-
Gently place the prepared discs onto the CAM in an area with a clear network of blood vessels.
-
Reseal the window and return the eggs to the incubator.
-
-
Incubation and Observation:
-
Incubate the eggs for an additional 48 to 72 hours.
-
Observe the area around the disc daily for any signs of toxicity or changes in blood vessel morphology.
-
-
Image Acquisition:
-
After the incubation period, carefully open the window and acquire high-resolution images of the CAM around the disc using a stereomicroscope equipped with a camera.
-
-
Quantification of Angiogenesis:
-
Analyze the acquired images using image analysis software.
-
Quantify the anti-angiogenic effect by measuring parameters such as:
-
Blood vessel density: The total number of blood vessels in a defined area.
-
Vessel length: The total length of the blood vessels.
-
Branching points: The number of points where blood vessels divide.
-
-
Compare the results from the this compound-treated groups to the vehicle control group. A significant reduction in these parameters indicates an anti-angiogenic effect.
-
Data Presentation and Interpretation
The quantitative data obtained from the image analysis should be summarized in a table for clear comparison between the different treatment groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences. A dose-dependent decrease in the measured angiogenic parameters in the this compound-treated groups compared to the control would confirm its anti-angiogenic activity in vivo.
Conclusion
The CAM assay provides a robust and reliable platform for the in vivo evaluation of anti-angiogenic compounds like this compound. By following the detailed protocols outlined in this document, researchers can effectively assess the dose-dependent inhibitory effects of this compound on angiogenesis. The quantitative data generated from this assay can provide valuable insights into the compound's potency and its potential as an anti-cancer therapeutic.
References
Application Notes and Protocols for Fruquintinib Studies in Patient-Derived Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of an individual patient's tumor.[1] These "mini-tumors" have emerged as a powerful preclinical platform for modeling clinical responses to cancer therapies and are increasingly utilized in drug development and personalized medicine.[1][2][3] Fruquintinib is a highly selective small-molecule tyrosine kinase inhibitor (TKI) targeting vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3, which are crucial for tumor angiogenesis.[4][5][6] By inhibiting these receptors, this compound can block the blood supply to tumors, thereby impeding their growth and metastasis.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing patient-derived organoid cultures to investigate the efficacy of this compound in various cancer models, with a focus on colorectal and gastric cancer.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by potently and selectively inhibiting VEGFR-1, -2, and -3.[4][5] This inhibition disrupts the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.[4] Clinical trials have demonstrated the efficacy of this compound in treating metastatic colorectal cancer.[4][6]
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptors (VEGFR) on the surface of endothelial cells triggers a signaling cascade that promotes angiogenesis. This compound competitively binds to the ATP-binding pocket of VEGFRs, preventing their activation and subsequent downstream signaling.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids from Colorectal and Gastric Cancer Tissues
This protocol outlines the general steps for establishing PDOs from fresh tumor tissue obtained from surgical resections or biopsies.[7][8][9][10][11][12][13]
Materials:
-
Fresh tumor tissue in collection medium (e.g., Advanced DMEM/F12)
-
Digestion buffer (e.g., Collagenase/Hyaluronidase)
-
Basement membrane matrix
-
Organoid growth medium (specific formulations for colorectal and gastric cancer)
-
ROCK inhibitor (e.g., Y-27632)
-
Cell culture plates (24-well or 48-well)
-
Standard cell culture equipment (incubator, centrifuge, microscope)
Procedure:
-
Tissue Collection and Transport: Collect fresh tumor tissue aseptically and transport it to the laboratory in a suitable collection medium on ice.
-
Tissue Dissociation:
-
Wash the tissue with cold PBS.
-
Mince the tissue into small fragments (1-2 mm³).
-
Incubate the fragments in a digestion buffer at 37°C with gentle agitation to dissociate the tissue into single cells or small cell clusters.
-
-
Cell Seeding:
-
Filter the cell suspension to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a cold basement membrane matrix.
-
Dispense droplets of the cell-matrix suspension into pre-warmed cell culture plates.
-
Invert the plate and incubate at 37°C for 15-30 minutes to allow the matrix to polymerize.
-
-
Organoid Culture:
-
Carefully add pre-warmed organoid growth medium supplemented with a ROCK inhibitor to each well.
-
Culture the organoids at 37°C in a humidified incubator with 5% CO2.
-
Replace the medium every 2-3 days.
-
-
Organoid Passaging:
-
Once organoids are established and have grown to a sufficient size, they can be passaged by mechanically or enzymatically disrupting them and re-seeding them in a fresh basement membrane matrix.
-
References
- 1. The Efficacy of Using Patient-Derived Organoids to Predict Treatment Response in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precision medicine applied to metastatic colorectal cancer using tumor-derived organoids and in-vitro sensitivity testing: a phase 2, single-center, open-label, and non-comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Progress of this compound in Colorectal Cancer: An Overview [mdpi.com]
- 7. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment and Characterization of Patient-derived Gastric Organoids from Biopsies of Benign Gastric Body and Antral Epithelium [jove.com]
- 9. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [experiments.springernature.com]
- 10. Establishment of Patient-Derived Organoids from Colorectal Cancer Resection Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of Patient-Derived Gastric Cancer Organoid Model From Tissue Obtained by Endoscopic Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment and Characterization of Patient-derived Gastric Organoids from Biopsies of Benign Gastric Body and Antral Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Fruquintinib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the cellular effects of fruquintinib, a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). The protocols outlined below are intended to assist researchers in academic and industrial settings in characterizing the mechanism of action of this compound and identifying potential biomarkers of drug response.
Introduction
This compound is a potent and highly selective small-molecule inhibitor of VEGFR-1, -2, and -3, which are key mediators of angiogenesis, the formation of new blood vessels.[1][2][3][4] By targeting these receptors, this compound effectively blocks the downstream signaling pathways that promote tumor growth and metastasis, including the PI3K/AKT and RAS/RAF/MAPK/ERK pathways.[1][2][3][5] Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of this compound's action by enabling the detection and quantification of changes in protein expression and phosphorylation status within these signaling cascades.
Recent studies have also indicated that this compound may modulate the epithelial-mesenchymal transition (EMT) via the TGF-β/Smad signaling pathway, leading to the inhibition of cancer cell migration and invasion.[6][7][8] Therefore, Western blot analysis can also be employed to investigate the effect of this compound on EMT markers.
Data Presentation
The following table summarizes the expected quantitative changes in key protein levels following this compound treatment, as determined by Western blot analysis. This data is representative and may vary depending on the cell line and experimental conditions.
| Target Protein | Cellular Process | Expected Change with this compound Treatment | Recommended Antibody (Example) |
| p-VEGFR2 (Tyr1175) | Angiogenesis Signaling | ↓ | Cell Signaling Technology, #2478 |
| Total VEGFR2 | Angiogenesis Signaling | No significant change | Cell Signaling Technology, #2479 |
| p-Akt (Ser473) | Cell Survival, Proliferation | ↓ | Cell Signaling Technology, #4060 |
| Total Akt | Cell Survival, Proliferation | No significant change | Cell Signaling Technology, #9272 |
| p-ERK1/2 (Thr202/Tyr204) | Cell Proliferation, Differentiation | ↓ | Cell Signaling Technology, #4370 |
| Total ERK1/2 | Cell Proliferation, Differentiation | No significant change | Cell Signaling Technology, #4695 |
| E-cadherin | Epithelial Marker | ↑ | Cell Signaling Technology, #3195 |
| N-cadherin | Mesenchymal Marker | ↓ | Cell Signaling Technology, #13116 |
| Vimentin | Mesenchymal Marker | ↓ | Cell Signaling Technology, #5741 |
| SMAD2/3 | TGF-β Signaling | ↓ | Cell Signaling Technology, #8685 |
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, LOVO colorectal cancer cells) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.[6][7]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
B. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new tube.
C. Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
D. Western Blot Analysis
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 4-20% precast polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.[9][10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.[9]
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[9]
-
Stripping and Re-probing: To detect another protein of a different molecular weight, the membrane can be stripped of the first antibody-antigen complex and re-probed with a different primary antibody. This is particularly useful for probing for total and phosphorylated forms of a protein on the same membrane.
Visualizations
Caption: this compound inhibits VEGFR signaling pathways.
Caption: Western blot workflow for this compound-treated cells.
References
- 1. Clinical Progress of this compound in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Mechanism of Action for FRUZAQLA® (this compound) [fruzaqlahcp.com]
- 6. This compound inhibits the migration and invasion of colorectal cancer cells by modulating epithelial-mesenchymal transition via TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits the migration and invasion of colorectal cancer cells by modulating epithelial-mesenchymal transition via TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes: Immunohistochemical Analysis of CD31 in Fruquintinib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fruquintinib is a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] By targeting the primary signaling pathway responsible for angiogenesis, this compound effectively suppresses the formation of new blood vessels that are critical for tumor growth and metastasis.[1][3] This anti-angiogenic activity makes this compound a valuable therapeutic agent in the treatment of various solid tumors, particularly metastatic colorectal cancer.[1][2]
CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein expressed on the surface of endothelial cells. It is a well-established and specific marker for vascular endothelium. Immunohistochemistry (IHC) for CD31 is a standard method used to visualize and quantify microvessel density (MVD) in tumor tissues. Assessing changes in MVD provides a direct measure of the anti-angiogenic effects of therapeutic agents like this compound.
These application notes provide a comprehensive overview and detailed protocols for performing and analyzing CD31 immunohistochemistry in tumor tissues from preclinical models treated with this compound.
Mechanism of Action of this compound
This compound competitively binds to the ATP-binding pocket of the VEGFR kinase domain, preventing the phosphorylation of the receptors and the subsequent activation of downstream signaling pathways.[4][5] This blockade of the VEGF/VEGFR axis inhibits the proliferation, migration, and survival of endothelial cells, ultimately leading to a reduction in tumor angiogenesis.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer [frontiersin.org]
- 4. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Evaluation of this compound in the Continuum of Care of Patients with Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Angiogenesis Inhibition by Fruquintinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fruquintinib is a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, key mediators of angiogenesis.[1][2] By blocking the VEGF signaling pathway, this compound effectively inhibits the proliferation, migration, and survival of endothelial cells, leading to a reduction in tumor blood vessel formation and maturation.[2] This targeted anti-angiogenic activity makes this compound a promising therapeutic agent for various solid tumors, including metastatic colorectal cancer, for which it has received regulatory approval.[2]
These application notes provide detailed protocols for various in vivo imaging techniques to quantitatively assess the anti-angiogenic effects of this compound in preclinical tumor models. The described methodologies are essential for elucidating the pharmacodynamics of this compound and for the non-invasive monitoring of treatment response.
Mechanism of Action: VEGF Signaling Pathway Inhibition
This compound exerts its anti-angiogenic effects by binding to the ATP-binding pocket of VEGFR-1, -2, and -3, thereby inhibiting their phosphorylation and subsequent downstream signaling. This disruption of the VEGF/VEGFR axis blocks the activation of key pathways involved in angiogenesis, such as the PI3K/AKT and Ras/Raf/MEK/ERK pathways.
Quantitative Data on this compound's Anti-Angiogenic Activity
The efficacy of this compound in inhibiting angiogenesis has been quantified through various preclinical and clinical studies. The following tables summarize key findings.
| Parameter | Value | Cell Lines/Model | Reference |
| IC₅₀ VEGFR-1 | 33 nM | Enzyme Assay | [3] |
| IC₅₀ VEGFR-2 | 35 nM | Enzyme Assay | [3] |
| IC₅₀ VEGFR-3 | 0.5 nM | Enzyme Assay | [3] |
| Inhibition of HUVEC tubule length (0.03 µM) | 74% | HUVEC in vitro | |
| Inhibition of HUVEC tubule length (0.3 µM) | 94% | HUVEC in vitro |
Table 1. In Vitro Inhibition of VEGFR and Endothelial Cell Function by this compound.
| Treatment Group (mg/kg) | Microvessel Density Inhibition (%) | Tumor Model | Reference |
| 0.8 | 25.6 | Caki-1 xenograft | [3] |
| 2 | 53.5 | Caki-1 xenograft | [3] |
| 5 | 73.0 | Caki-1 xenograft | [3] |
Table 2. In Vivo Inhibition of Tumor Microvessel Density by this compound.
| Imaging Parameter | Change with this compound | Patient Population | Reference |
| Vessel Inflection | 70% decrease | mCRC patients | [4] |
| Vessel Volume | 25% median reduction | mCRC patients | [4] |
| Vessel Torsion | 15% median reduction | mCRC patients | [4] |
| Vessel Curvature | 10% median reduction | mCRC patients | [4] |
| Vessel Radius | 5% median reduction | mCRC patients | [4] |
Table 3. Quantitative Vessel Tortuosity (QVT) Analysis in Patients Treated with this compound.
Experimental Protocols
The following are detailed protocols for the in vivo imaging of angiogenesis inhibition by this compound in preclinical tumor models.
Experimental Workflow Overview
References
- 1. Clinical research progress of this compound in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Progress of this compound in Colorectal Cancer: An Overview [mdpi.com]
- 3. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
Application Notes and Protocols: Measuring Fruquintinib's Therapeutic Effect with Dynamic Contrast-Enhanced MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fruquintinib is a potent and highly selective oral inhibitor of vascular endothelial growth factor receptors (VEGFR) -1, -2, and -3.[1] By blocking the VEGF signaling pathway, this compound effectively inhibits angiogenesis, a critical process for tumor growth and metastasis.[2][3] Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative assessment of tumor vasculature, including blood flow, vessel permeability, and volume.[4] This makes it a valuable tool for evaluating the pharmacodynamic effects of antiangiogenic agents like this compound. These application notes provide a detailed protocol for utilizing DCE-MRI to measure the therapeutic effect of this compound in a preclinical setting, based on established methodologies for VEGFR inhibitors.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of VEGFR-1, -2, and -3, thereby inhibiting their tyrosine kinase activity.[2][3] This blockade prevents the phosphorylation of the receptors and disrupts downstream signaling cascades, including the PI3K/AKT and RAF/RAS/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival. The inhibition of these pathways leads to a reduction in tumor angiogenesis and a "normalization" of the tumor vasculature.
Experimental Protocols
The following protocols are adapted from preclinical studies on selective VEGFR inhibitors and are designed to assess the anti-angiogenic effects of this compound using DCE-MRI.
In Vivo Xenograft Model
-
Cell Line: Human colorectal carcinoma HT29 cells are a suitable model.[5]
-
Animal Model: Female athymic nu/nu mice (6-8 weeks old).[5]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HT29 cells in 0.2 mL of PBS into the right hind limb of each mouse.[5]
-
Tumor Growth Monitoring: Allow tumors to reach a volume of approximately 300 mm^3 before initiating treatment. Tumor volume can be calculated using the formula: V = (π/6) × L × W^2, where L is the longest diameter and W is the perpendicular diameter.[5]
-
Treatment and Control Groups:
-
Treatment Group: Administer this compound orally at a clinically relevant dose (e.g., a dose shown to be effective in preclinical models).
-
Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose in water) orally.[5]
-
DCE-MRI Protocol
-
Imaging System: A 4.7T or 7T small animal MRI system is recommended for optimal resolution and signal-to-noise ratio.
-
Animal Preparation: Anesthetize the mice (e.g., with isoflurane) and maintain their body temperature at 37°C throughout the imaging session.
-
Imaging Sequences:
-
T2-weighted anatomical scan: To localize the tumor and for anatomical reference. A fast spin-echo sequence with a repetition time (TR) of 3000 ms and an effective echo time (TE) of 120 ms can be used.
-
T1-weighted pre-contrast scan: To obtain baseline T1 values of the tissue.
-
Dynamic T1-weighted scan: A fast spoiled gradient-echo sequence is commonly used. Acquire a series of images before, during, and after the injection of a contrast agent.[6]
-
-
Contrast Agent: A gadolinium-based contrast agent such as Gd-DTPA (gadopentetate dimeglumine) is typically used. Administer a bolus injection (e.g., 0.1 mmol/kg) intravenously via a tail vein catheter.
-
Image Acquisition Timing:
-
Baseline: Perform DCE-MRI before the first dose of this compound.
-
Follow-up: Repeat DCE-MRI at specified time points after treatment initiation (e.g., 24 hours, 48 hours, and weekly) to capture both acute and chronic effects.[7]
-
Data Analysis
-
Region of Interest (ROI) Selection: Draw ROIs around the tumor on the anatomical images to define the area for analysis.
-
Pharmacokinetic Modeling: Use a pharmacokinetic model, such as the Tofts model or the extended Tofts model, to analyze the dynamic signal intensity changes within the tumor ROI.[8] This analysis will yield quantitative parameters:
-
Ktrans (Volume Transfer Constant): Reflects the transfer of contrast agent from the blood plasma to the extravascular extracellular space (EES), indicating vessel permeability and blood flow.
-
Vp (Plasma Volume Fraction): Represents the volume of blood plasma per unit volume of tissue.
-
Ve (Extravascular Extracellular Space Volume Fraction): The volume of the EES per unit volume of tissue.
-
Kep (Rate Constant): The rate of transfer of contrast agent from the EES back to the blood plasma.
-
-
Statistical Analysis: Compare the changes in DCE-MRI parameters between the this compound-treated and control groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow Diagram
Expected Quantitative Data
Based on studies with other selective VEGFR inhibitors, treatment with this compound is expected to lead to a significant decrease in tumor perfusion and vascular permeability. The following table summarizes representative quantitative data from a preclinical study of a selective VEGFR inhibitor, AG-028262, which can be used as an expected outcome for this compound studies.[6][7]
| Parameter | Pre-treatment (Mean ± SD) | Post-treatment (Mean ± SD) | Percent Change |
| Time to Fill with MR Contrast Agent (seconds) | 29.5 ± 5.2 | 50.8 ± 8.9 | +72.2% |
Note: This data is from a study on AG-028262, a potent VEGFR tyrosine kinase inhibitor, and is presented as a representative example of expected changes with this compound.[6][7]
In clinical studies with other VEGFR inhibitors like axitinib, a greater than 40% decrease in Ktrans has been used to define a vascular response.[9]
| Parameter | Expected Change with this compound | Rationale |
| Ktrans | Decrease | Reduced vessel permeability and blood flow due to VEGFR inhibition. |
| Vp | Decrease | Pruning of immature tumor vessels and decreased vessel density. |
| Ve | No significant change or slight decrease | Less direct effect, may change with tumor cellularity. |
| Kep | Variable | Dependent on the changes in Ktrans and Ve. |
Conclusion
DCE-MRI is a powerful, non-invasive tool for quantitatively assessing the anti-angiogenic effects of this compound in both preclinical and clinical settings. By measuring changes in parameters such as Ktrans and Vp, researchers can gain valuable insights into the pharmacodynamic activity of this compound and its impact on the tumor microenvironment. The protocols and expected outcomes described in these application notes provide a framework for designing and interpreting studies aimed at evaluating the therapeutic efficacy of this compound.
References
- 1. Tumor Microenvironment Modifications Recorded With IVIM Perfusion Analysis and DCE-MRI After Neoadjuvant Radiotherapy: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity of MRI Tumor Biomarkers to VEGFR Inhibitor Therapy in an Orthotopic Mouse Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Changes in DCE-MRI Biomarkers May Predict Survival Outcomes in Patients with Advanced Hepatocellular Carcinoma after Sorafenib Failure: Two Prospective Phase II Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel ultrasound and DCE-MRI analyses after antiangiogenic treatment with a selective VEGF receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Ultrasound and DCE-MRI Analyses after Antiangiogenic Treatment with a Selective VEGF Receptor Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unusual Magnetic Resonance Imaging Findings of a Glioblastoma Arising During Treatment with Lenvatinib for Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to predict efficacy of axitinib for treatment of advanced hepatocellular carcinoma (HCC). - ASCO [asco.org]
Application Notes and Protocols: Quantifying Tumor Hypoxia After Fruquintinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fruquintinib is a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1] By blocking the VEGF signaling pathway, this compound effectively inhibits angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1][2] A consequence of inhibiting angiogenesis is the potential alteration of the tumor microenvironment, leading to an increase in tumor hypoxia.[3][4] Tumor hypoxia, a state of low oxygen, is a critical factor in cancer progression and resistance to therapy. Therefore, the accurate quantification of tumor hypoxia following this compound treatment is essential for understanding its complete mechanism of action, identifying potential resistance mechanisms, and developing effective combination therapies.
These application notes provide detailed protocols for quantifying tumor hypoxia in preclinical models treated with this compound, focusing on pimonidazole adduct immunohistochemistry and the analysis of hypoxia-inducible factor 1-alpha (HIF-1α) expression. While direct quantitative data for this compound's effect on hypoxia is emerging, this document includes representative data from studies on other VEGFR inhibitors, such as sunitinib and bevacizumab, to illustrate the expected effects and data presentation.[5][6]
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the VEGF signaling pathway targeted by this compound and a general workflow for quantifying tumor hypoxia in preclinical models.
Quantitative Data Presentation
The following tables present representative quantitative data on tumor hypoxia and microvessel density (MVD) following treatment with VEGFR inhibitors. While specific data for this compound is not yet widely published, these examples from studies with sunitinib and bevacizumab illustrate the expected outcomes.
Table 1: Representative Quantification of Tumor Hypoxia (Pimonidazole Staining) and Microvessel Density (CD31 Staining) After VEGFR Inhibitor Treatment in a Preclinical Model.
| Treatment Group | Pimonidazole Positive Area (%) | CD31 Positive Area (MVD) (%) |
| Vehicle Control | 15.2 ± 3.5 | 4.8 ± 1.2 |
| VEGFR Inhibitor | 35.8 ± 5.1 | 2.1 ± 0.8 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. Data is illustrative and based on findings from studies with sunitinib and bevacizumab.[5][6]
Table 2: Representative Quantification of HIF-1α Expression After VEGFR Inhibitor Treatment.
| Treatment Group | HIF-1α Positive Nuclei (%) |
| Vehicle Control | 10.5 ± 2.8 |
| VEGFR Inhibitor | 28.3 ± 4.5* |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. Data is illustrative and based on findings from studies with other VEGFR inhibitors.[5]
Experimental Protocols
1. Pimonidazole Adduct Immunohistochemistry for Tumor Hypoxia
This protocol details the use of pimonidazole to label and subsequently visualize hypoxic regions in tumor tissue from preclinical models.[3][4][7]
Materials:
-
Pimonidazole hydrochloride (e.g., Hypoxyprobe™-1)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Tissue embedding medium (e.g., O.C.T. compound)
-
Liquid nitrogen or isopentane pre-cooled in liquid nitrogen
-
Acetone, cold (4°C)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Mouse anti-pimonidazole monoclonal antibody (e.g., clone 4.3.11.3)
-
Secondary antibody: Fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Pimonidazole Administration:
-
Prepare a 10 mg/mL solution of pimonidazole hydrochloride in sterile 0.9% saline.
-
Administer pimonidazole to tumor-bearing mice via intraperitoneal (i.p.) injection at a dose of 60 mg/kg.
-
Allow pimonidazole to circulate for 60-90 minutes before sacrificing the animals.[7]
-
-
Tumor Harvest and Processing:
-
Euthanize mice according to approved animal care protocols.
-
Excise tumors and embed them in O.C.T. compound.
-
Snap-freeze the embedded tumors in liquid nitrogen or isopentane pre-cooled in liquid nitrogen.
-
Store frozen blocks at -80°C until sectioning.
-
Cut 5-10 µm thick cryosections and mount them on charged microscope slides.
-
-
Immunofluorescence Staining:
-
Air dry the slides for 30 minutes at room temperature.
-
Fix the sections in cold acetone for 10 minutes at 4°C.
-
Wash the slides three times for 5 minutes each in PBS.
-
Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the slides three times for 5 minutes each in PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-pimonidazole antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Wash the slides three times for 5 minutes each in PBS.
-
Incubate the sections with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the slides three times for 5 minutes each in PBS, protected from light.
-
Counterstain with DAPI for 5 minutes.
-
Wash the slides twice for 5 minutes each in PBS.
-
Mount the coverslips using an antifade mounting medium.
-
-
Image Acquisition and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the pimonidazole-positive area as a percentage of the total tumor area using image analysis software (e.g., ImageJ/Fiji).
-
2. HIF-1α Immunohistochemistry
This protocol describes the detection of HIF-1α, a key transcription factor that accumulates in cells under hypoxic conditions.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-HIF-1α polyclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash three times in PBS.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash three times in PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times in PBS.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the coverslips.
-
-
Image Acquisition and Quantification:
-
Acquire images using a brightfield microscope.
-
Quantify the percentage of HIF-1α positive nuclei within the tumor sections.
-
The protocols and representative data provided in these application notes offer a framework for the quantitative assessment of tumor hypoxia following treatment with this compound. By employing these methods, researchers can gain valuable insights into the biological effects of this anti-angiogenic agent on the tumor microenvironment. This information is critical for optimizing treatment strategies, exploring potential combination therapies to overcome hypoxia-induced resistance, and ultimately improving the therapeutic outcomes for cancer patients.
References
- 1. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Progress of this compound in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia Studies with Pimonidazole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Fruquintinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fruquintinib is a selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3.[1][2] While primarily developed as an anti-angiogenic agent, emerging evidence highlights its significant immunomodulatory role within the tumor microenvironment (TME).[3][4] this compound's inhibition of VEGFR signaling not only disrupts tumor neovascularization but also alleviates VEGF-mediated immunosuppression.[5][6][7] This leads to a more favorable anti-tumor immune landscape, characterized by increased infiltration and activation of effector T cells and a reduction in immunosuppressive cell populations.[4][8][9][10][11] Flow cytometry is an indispensable tool for dissecting these complex cellular changes, enabling precise quantification and phenotyping of immune cell subsets in response to this compound therapy.[12][13] These application notes provide a detailed overview and protocols for utilizing flow cytometry to analyze the immunological effects of this compound.
Mechanism of Action: this compound's Impact on the Immune Landscape
This compound's primary targets, the VEGFRs, are expressed not only on endothelial cells but also on various immune cells, including T cells, myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs).[6][7][14] By blocking VEGF signaling, this compound can directly and indirectly modulate the function of these cells.
Key Immunomodulatory Effects:
-
Enhanced T Cell Infiltration and Function: this compound treatment has been shown to increase the infiltration of CD8+ cytotoxic T lymphocytes into the tumor.[8][9][10][11] Furthermore, it promotes the activation of these T cells, as evidenced by increased expression of effector cytokines like TNFα and IFNγ.[8][9][10][11]
-
Reduction of Immunosuppressive Cells: The therapy leads to a decrease in the frequency of MDSCs (CD11b+Gr1+) and macrophages within the TME, peripheral blood, and spleen.[8][10] This alleviates the suppression of T cell activity orchestrated by these cell types.
-
Tumor Vasculature Normalization: By inhibiting VEGFRs, this compound can normalize the tumor vasculature, which is often chaotic and leaky. This "normalization" can improve immune cell trafficking and infiltration into the tumor core.
These effects collectively shift the balance of the TME from an immunosuppressive to an immune-permissive state, providing a strong rationale for combining this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[4][8][9][10][11]
Data Presentation: Quantitative Analysis of Immune Cell Populations
The following tables summarize the quantitative changes in immune cell populations observed in preclinical colorectal cancer models following treatment with this compound, both as a monotherapy and in combination with an anti-PD-1 antibody.
Table 1: Effect of this compound on Immune Cells in Spleen and Peripheral Blood of MC38 Tumor-Bearing Mice [8]
| Cell Type | Tissue | Treatment Group | Percentage of Parent Population |
| MDSCs (CD11b+Gr1+) | Spleen | Control | ~15% |
| This compound (10mg/kg) | ~5% | ||
| Peripheral Blood | Control | ~12% | |
| This compound (10mg/kg) | ~4% | ||
| CD8+ T Cells | Spleen | Control | ~10% |
| This compound (10mg/kg) | ~18% | ||
| Peripheral Blood | Control | ~8% | |
| This compound (10mg/kg) | ~15% | ||
| CD4+ T Cells | Spleen | Control | ~20% |
| This compound (10mg/kg) | ~28% | ||
| Peripheral Blood | Control | ~18% | |
| This compound (10mg/kg) | ~25% |
Table 2: Effect of this compound and Anti-PD-1 Combination on Tumor-Infiltrating Lymphocytes in CT26 Tumors (as a fraction of CD45+ cells) [8][9]
| Cell Type | Treatment Group | Percentage of CD45+ Cells |
| CD8+ T Cells | Control | ~5% |
| Anti-PD-1 | ~8% | |
| This compound (2.5mg/kg) | ~10% | |
| This compound + Anti-PD-1 | ~15% | |
| CD8+TNFα+ T Cells | Control | ~1% |
| Anti-PD-1 | ~2% | |
| This compound (2.5mg/kg) | ~3% | |
| This compound + Anti-PD-1 | ~6% | |
| CD8+IFNγ+ T Cells | Control | ~0.5% |
| Anti-PD-1 | ~1.5% | |
| This compound (2.5mg/kg) | ~2% | |
| This compound + Anti-PD-1 | ~4% |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions
This protocol outlines the preparation of single-cell suspensions from various tissues for flow cytometry analysis.[8][10]
A. From Tumor Tissue:
-
Excise fresh tumor tissue and weigh it.
-
Mince the tissue into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue into a digestion buffer containing Collagenase IV (1 mg/mL), Hyaluronidase (0.1 mg/mL), and DNase I (20 U/mL) in RPMI-1640 medium.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Perform red blood cell (RBC) lysis using an ACK lysis buffer if necessary.
-
Wash again, resuspend in FACS buffer, and count the viable cells using a hemocytometer or an automated cell counter.
B. From Spleen:
-
Aseptically remove the spleen and place it in a petri dish with RPMI-1640.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe.
-
Wash the strainer with RPMI-1640 to collect the splenocytes.
-
Centrifuge the cell suspension, discard the supernatant, and perform RBC lysis with ACK buffer.
-
Wash with FACS buffer, resuspend, and count the cells.
C. From Peripheral Blood:
-
Collect peripheral blood into tubes containing an anticoagulant (e.g., EDTA).
-
Perform RBC lysis using ACK buffer.
-
Wash the remaining leukocytes with FACS buffer.
-
Resuspend the cell pellet and perform a cell count.
Protocol 2: Flow Cytometry Staining for Immune Cell Phenotyping
This protocol provides a general framework for antibody staining of single-cell suspensions.
A. Surface Staining:
-
Adjust the cell concentration to 1x10⁷ cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension (1x10⁶ cells) into each well of a 96-well V-bottom plate or into FACS tubes.
-
Add Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Without washing, add the pre-titrated antibody cocktail for surface markers (see suggested panels below).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
If performing only surface staining, resuspend the cells in 200 µL of FACS buffer for acquisition.
B. Intracellular Staining (for cytokines like IFNγ, TNFα):
-
After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Wash the cells with permeabilization buffer.
-
Add the antibody cocktail for intracellular markers diluted in permeabilization buffer.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
For cytokine analysis, cells should be stimulated in vitro for 4-6 hours with a cell stimulation cocktail (e.g., containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A) prior to staining.
Suggested Antibody Panels:
| Panel | Target | Marker | Suggested Fluorochrome |
| T Cell Panel | Pan-Leukocyte | CD45 | BV510 |
| T Cells | CD3 | APC | |
| Helper T Cells | CD4 | FITC | |
| Cytotoxic T Cells | CD8 | PerCP-Cy5.5 | |
| Intracellular Cytokine 1 | IFNγ | PE | |
| Intracellular Cytokine 2 | TNFα | BV421 | |
| Myeloid Panel | Pan-Leukocyte | CD45 | BV510 |
| Myeloid Cells | CD11b | PE-Cy7 | |
| MDSCs | Gr-1 (Ly-6G/Ly-6C) | APC | |
| Macrophages | F4/80 | PerCP-Cy5.5 |
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Clinical Progress of this compound in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action for FRUZAQLA® (this compound) [fruzaqlahcp.com]
- 3. What diseases does this compound treat? [synapse.patsnap.com]
- 4. Evaluation of this compound in the Continuum of Care of Patients with Colorectal Cancer [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Immune cells regulate VEGF signalling via release of VEGF and antagonistic soluble VEGF receptor‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment [insight.jci.org]
- 8. Frontiers | this compound Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on programmed death receptor-1 blockade antitumor immune responses in colorectal cancer. - ASCO [asco.org]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. learn.cellsignal.com [learn.cellsignal.com]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Establishing Fruquintinib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fruquintinib is a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, crucial mediators of angiogenesis. By blocking the VEGF signaling pathway, this compound effectively inhibits tumor growth and progression. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms of resistance and developing in vitro models of this compound resistance are critical for identifying strategies to overcome treatment failure and for the development of next-generation therapies.
These application notes provide detailed protocols for establishing and characterizing this compound-resistant cancer cell lines, presenting quantitative data in a clear format, and visualizing the key signaling pathways involved.
Data Presentation
Table 1: this compound IC50 Values in Sensitive Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| HCT-116 | 24 hours | 163.1 | |
| 48 hours | 121.2 | ||
| 72 hours | 111.1 | ||
| LOVO | 24 hours | 243.2 | |
| 48 hours | 226.3 | ||
| 72 hours | 173.1 |
Table 2: Expected Outcomes for this compound-Resistant Cell Lines (Hypothetical Data)
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (Fold Change) | Potential Molecular Alterations |
| HCT-116-FR | 111.1 (72h) | > 1000 | > 9-fold | Upregulation of FGF/FGFR signaling, Activation of c-MET pathway |
| LOVO-FR | 173.1 (72h) | > 1500 | > 8.5-fold | Increased Angiopoietin/TIE2 signaling, Enhanced TGF-β pathway activity |
Note: The data in Table 2 is hypothetical and serves as an example of how to present the results. The actual resistance index and molecular alterations will need to be determined experimentally.
Experimental Protocols
Protocol 1: Establishing this compound-Resistant Cell Lines by Continuous Dose Escalation
This method involves the continuous exposure of cancer cell lines to gradually increasing concentrations of this compound.
Materials:
-
Parental cancer cell line (e.g., HCT-116 or LOVO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks, plates, and other consumables
-
Cell counting kit (e.g., CCK-8) or hemocytometer
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Determine cell viability using a CCK-8 assay.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate resistance induction:
-
Start by treating the parental cells with this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Culture the cells in this medium, changing the medium every 2-3 days.
-
-
Dose escalation:
-
Once the cells resume a normal growth rate, increase the concentration of this compound by 1.5 to 2-fold.
-
Continuously monitor the cells for signs of toxicity and growth inhibition. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Repeat this stepwise increase in concentration. The entire process can take several months.
-
-
Confirmation of resistance:
-
Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cell population.
-
A significant increase in the IC50 (typically >5-fold) compared to the parental cell line indicates the development of resistance.
-
-
Establishment of a stable resistant cell line:
-
Once the desired level of resistance is achieved and the cells are stably proliferating at a high concentration of this compound, the resistant cell line is considered established.
-
It is recommended to culture the resistant cells in the presence of the maintenance concentration of this compound to retain the resistant phenotype.
-
Cryopreserve aliquots of the resistant cells at different passage numbers.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
1. Assessment of Resistance Stability:
-
Culture the resistant cell line in a drug-free medium for an extended period (e.g., 2-3 months).
-
Periodically measure the IC50 to determine if the resistance phenotype is stable or reverts in the absence of the drug.
2. Molecular and Cellular Analysis:
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the VEGFR signaling pathway and potential bypass pathways (e.g., VEGFR2, AKT, ERK, c-MET, FGFR).
-
Quantitative PCR (qPCR): Examine the mRNA expression levels of genes associated with drug resistance, such as those encoding drug transporters or components of alternative signaling pathways.
-
Cell Migration and Invasion Assays: Use Transwell assays to assess changes in the migratory and invasive potential of the resistant cells compared to the parental cells.
-
Colony Formation Assay: Evaluate the long-term proliferative capacity of the resistant cells in the presence and absence of this compound.
Visualizations
This compound Mechanism of Action and Downstream Signaling
Caption: this compound inhibits VEGFRs, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK signaling.
Experimental Workflow for Establishing this compound-Resistant Cell Lines
Caption: Workflow for generating this compound-resistant cell lines via dose escalation.
Potential Mechanisms of Acquired Resistance to this compound
Troubleshooting & Optimization
Fruquintinib In Vitro Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges with fruquintinib solubility during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for dissolving this compound for in vitro studies?
This compound is a hydrophobic compound with poor aqueous solubility. For in vitro applications, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the most commonly used and effective solvents.[1]
Q2: I'm having trouble dissolving this compound in DMSO. What steps can I take?
If you encounter difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of this compound.[2] Always use fresh, high-purity, anhydrous DMSO.
-
Apply Sonication: Brief sonication can help break up powder aggregates and accelerate the dissolution process.[3]
-
Gentle Warming: Gentle warming in a water bath may aid dissolution. However, monitor the temperature carefully to avoid degradation.
-
Check Concentration: Ensure the target concentration does not exceed the known solubility limits of this compound in DMSO, which is reported to be in the range of 2-6 mg/mL.[1][4]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
No, direct dissolution in aqueous solutions is not recommended. This compound is sparingly soluble in aqueous buffers.[1] Its aqueous solubility is highly pH-dependent, showing very low solubility at neutral pH (0.9 µg/mL at pH 6.8) and significantly higher solubility in acidic conditions (129.9 µg/mL at pH 1.0).[5][6] To prepare a working solution in an aqueous buffer or cell culture medium, a two-step dilution from a concentrated organic stock solution is required.
Q4: I noticed precipitation when I diluted my this compound DMSO stock into my cell culture medium. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a common issue due to this compound's low aqueous solubility. To mitigate this:
-
Use a Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps.
-
Ensure Rapid Mixing: Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
Limit Final Concentration: The final concentration of this compound in the aqueous medium must be below its solubility limit under those specific conditions.
-
Consider DMF: For some aqueous preparations, using DMF as the initial solvent may be beneficial. One protocol suggests that a 1:3 solution of DMF:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.25 mg/mL.[1]
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
-
Solid Powder: Store this compound powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable; for long-term storage (months to years), -20°C is recommended.[4]
-
DMSO/DMF Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to a month or at -80°C for longer-term storage (up to a year).[3][7] Aqueous solutions should not be stored for more than one day.[1]
Q6: What is the maximum final concentration of DMSO that is safe for cells in culture?
As a general guideline, the final concentration of DMSO in your cell culture medium should not exceed 0.1%.[3] Higher concentrations can be toxic to many cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents and pH conditions. The following table summarizes key solubility data for easy reference.
| Solvent/Condition | Solubility | Reference(s) |
| DMSO | 2 - 6 mg/mL | [1][3][4] |
| DMF | ~5 mg/mL | [1][4] |
| Ethanol | < 1 mg/mL | [2][4] |
| Water | < 1 mg/mL (Poorly soluble) | [2][4] |
| Aqueous (pH 1.0) | 129.9 µg/mL | [4][5][6] |
| Aqueous (pH 6.8) | 0.9 µg/mL | [4][5][6] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: this compound has a molecular weight of 393.4 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need 3.93 mg of this compound powder.
-
Aliquot Solvent: Add 1 mL of fresh, anhydrous DMSO to a sterile microcentrifuge tube.
-
Add this compound: Carefully weigh and add 3.93 mg of this compound powder to the DMSO.
-
Dissolve: Vortex the solution thoroughly. If necessary, place the tube in a sonicator bath for 5-10 minutes until the solid is completely dissolved.
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Medium: Warm the required volume of cell culture medium to 37°C in a sterile tube.
-
Dilute: While vortexing the cell culture medium, add the appropriate volume of the 10 mM stock solution to achieve the final desired concentration of 10 µM. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Mix and Use: Vortex the working solution again to ensure homogeneity and use it immediately for your experiment. Do not store the diluted aqueous solution.
Visual Troubleshooting Guide
The following workflow provides a visual guide to troubleshooting common solubility issues with this compound.
This compound Solubility Troubleshooting Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | VEGFR | TargetMol [targetmol.com]
- 4. Buy this compound | 1194506-26-7 | >98% [smolecule.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. tribioscience.com [tribioscience.com]
Fruquintinib In Vitro Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing fruquintinib dosage in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[1][2] By targeting these receptor tyrosine kinases, this compound blocks the VEGF signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[1][2][3] Its mechanism involves binding to the ATP-binding site of the VEGFRs, which prevents receptor dimerization and autophosphorylation, thereby halting downstream signaling cascades like PI3K/AKT and RAF/RAS/ERK.[2][3][4]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: A typical starting concentration for in vitro experiments ranges from the low nanomolar (nM) to the low micromolar (µM) scale. For initial screening, concentrations between 0.005 µM and 0.5 µM (5 nM to 500 nM) are often used.[5][6] The optimal concentration is highly dependent on the cell line and the specific biological question being investigated.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7] It is sparingly soluble in aqueous buffers.[7]
-
Recommended Protocol: Prepare a high-concentration stock solution (e.g., 5-10 mM) in 100% DMSO.[5][8] For example, solubility in DMSO is approximately 2-6 mg/mL.[7][8] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final concentration of DMSO in the medium is non-toxic to your cells, typically below 0.1%.[8]
Q4: Is this compound cytotoxic to all cells?
A4: this compound's primary effect is anti-angiogenic, not directly cytotoxic to all cell types. Its main targets are endothelial cells, where it inhibits proliferation and tube formation at low nanomolar concentrations.[7][10][11] For example, in Human Umbilical Vein Endothelial Cells (HUVECs), this compound significantly suppressed tube length at concentrations of 30 nM and 300 nM without significantly affecting cell viability.[7][10][12] However, at much higher micromolar concentrations, it has been shown to inhibit the proliferation of some cancer cell lines, such as HCT116 and LOVO colon cancer cells.[13]
Quantitative Data Summary
Table 1: IC₅₀ Values of this compound for VEGFR Kinase Activity
| Target | IC₅₀ (nM) | Assay Type |
| VEGFR1 | 33 | Cell-free kinase assay |
| VEGFR2 | 35 | Cell-free kinase assay |
| VEGFR3 | 0.5 | Cell-free kinase assay |
Data sourced from multiple studies.[5][6][9][10][11][12][14][15][16]
Table 2: Cellular IC₅₀ Values of this compound
| Cell Line | Effect Measured | IC₅₀ (nM) |
| HUVECs | VEGF-A induced proliferation | 1.7 |
| HLECs | VEGF-C induced proliferation | 4.2 |
| HEK293-KDR | VEGF-A dependent KDR phosphorylation | 0.6 |
| HLECs | VEGF-C stimulated VEGFR3 phosphorylation | 1.5 |
| HCT116 (Colon Cancer) | Cell Viability (72 hr) | 111,100 (111.1 µM) |
| LOVO (Colon Cancer) | Cell Viability (72 hr) | 173,100 (173.1 µM) |
Data sourced from multiple studies.[10][13]
Table 3: Solubility Information
| Solvent | Solubility |
| DMSO | ~2-6 mg/mL |
| DMF | ~5 mg/mL |
| Water | Insoluble / <1 mg/mL |
| Ethanol | Insoluble / <1 mg/mL |
Data sourced from multiple studies.[5][7][17][18]
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution in DMSO.
-
Materials: this compound powder (MW: 393.39 g/mol )[5], anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 3.93 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.[8]
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (≥1 year).[8][9]
-
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Objective: To determine the effect of this compound on the viability of a specific cell line.
-
Materials: 96-well plates, complete cell culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from your stock solution. Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Visual Guides and Workflows
Caption: this compound's mechanism of action via VEGFR inhibition.
Caption: Experimental workflow for optimizing this compound dosage.
Troubleshooting Guide
Q: I'm not seeing any effect from the drug, even at high concentrations. What could be wrong?
A: There are several potential reasons for a lack of effect.
-
Cell Line Insensitivity: The chosen cell line may not depend on the VEGFR signaling pathway for its growth or survival. This compound is highly selective for VEGFRs and has weak activity against other kinases.[5][10][11][16] Consider using a positive control cell line known to be sensitive, such as HUVECs.
-
Drug Inactivity: The this compound powder or stock solution may have degraded. Ensure it has been stored correctly (powder at -20°C, DMSO stock protected from moisture and light).[5][8][9] Prepare a fresh stock solution from new powder.
-
Experimental Setup: The cell density might be too high, masking subtle anti-proliferative effects. Alternatively, the assay endpoint may be too short to observe a significant effect. Try optimizing cell seeding density and extending the incubation time.
Q: My vehicle control (DMSO) is showing significant cell death. How can I fix this?
A: High concentrations of DMSO are toxic to cells.
-
Reduce Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be ≤0.1%.[8] If your working drug concentrations require a higher DMSO percentage, you may need to prepare a lower concentration intermediate stock solution in a mix of DMSO and culture medium.
-
Run a DMSO Toxicity Curve: Before starting your main experiment, treat your cells with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the maximum tolerable concentration for your specific cell line.
Q: I'm observing precipitation in my culture medium after adding the this compound working solution. What should I do?
A: this compound has poor aqueous solubility.[5][7] Precipitation occurs when the drug's concentration exceeds its solubility limit in the medium.
-
Ensure Proper Dilution: When making the final dilution from the DMSO stock into the medium, vortex or pipette vigorously to ensure rapid and even mixing. Do not attempt to make a high-concentration aqueous stock.
-
Lower the Working Concentration: If precipitation persists, you may be exceeding the solubility limit. Try working with lower concentrations or preparing a fresh, more dilute intermediate stock from your main DMSO stock.
Caption: Troubleshooting decision tree for common issues.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Profile of this compound in the Management of Advanced Refractory Metastatic Colorectal Cancer: Design, Development and Potential Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | VEGFR | TargetMol [targetmol.com]
- 9. tribioscience.com [tribioscience.com]
- 10. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound inhibits the migration and invasion of colorectal cancer cells by modulating epithelial-mesenchymal transition via TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical research progress of this compound in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Progress of this compound in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. This compound产品说明书 [selleck.cn]
Fruquintinib Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing Fruquintinib dose-response curve experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) 1, 2, and 3.[1][2][3][4] By binding to the ATP-binding site of these receptor tyrosine kinases, this compound blocks the downstream signaling pathways, such as PI3K/AKT and Ras/Raf/MEK/ERK, that are crucial for angiogenesis (the formation of new blood vessels).[4][5] This inhibition of VEGFR signaling leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately cutting off the blood and nutrient supply to tumors.[1][3][5]
References
- 1. This compound inhibits the migration and invasion of colorectal cancer cells by modulating epithelial-mesenchymal transition via TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. dovepress.com [dovepress.com]
Fruquintinib Technical Support Center: Managing Off-Target Effects in Experimental Research
Welcome to the Fruquintinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and interpret the potential off-target effects of this compound in preclinical experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target kinases of this compound?
A1: this compound is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3. However, in vitro kinase screening has revealed weak inhibitory activity against other tyrosine kinases, most notably RET, FGFR-1, and c-Kit. It is crucial to consider these potential off-target effects when designing experiments and interpreting data, especially when working with cell lines or models where these kinases play a significant role.
Q2: At what concentrations are off-target effects likely to be observed?
A2: Off-target effects are concentration-dependent. While this compound potently inhibits VEGFRs at low nanomolar concentrations, the inhibition of off-target kinases like RET, FGFR-1, and c-Kit is significantly weaker. Experiments using high concentrations of this compound (in the micromolar range) are more likely to encounter off-target effects. It is recommended to use the lowest effective concentration that achieves the desired level of VEGFR inhibition to minimize off-target activity.
Q3: My cells do not express high levels of VEGFRs, but I am still observing a phenotypic effect with this compound treatment. What could be the cause?
A3: If your experimental system has low VEGFR expression and you observe an effect from this compound, it is possible that an off-target kinase is being inhibited. Cell lines with activating mutations or overexpression of RET, FGFR-1, or c-Kit could be sensitive to the weak inhibitory activity of this compound at higher concentrations. It is recommended to verify the expression and activation status of these potential off-target kinases in your specific cell model.
Q4: How can I experimentally control for potential off-target effects of this compound?
A4: To confirm that the observed effects of this compound are due to VEGFR inhibition and not off-target activity, consider the following controls:
-
Use a structurally unrelated VEGFR inhibitor: Comparing the effects of this compound to another highly selective VEGFR inhibitor with a different chemical scaffold can help determine if the observed phenotype is specific to VEGFR inhibition.
-
Knockdown or knockout of VEGFRs: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of VEGFRs in your cell model can confirm their role in the observed effects of this compound.
-
Rescue experiments: If this compound's effect is on-target, it may be possible to rescue the phenotype by activating downstream signaling components of the VEGFR pathway.
-
Test for off-target engagement: Directly measure the effect of this compound on the activity of potential off-target kinases like RET, FGFR-1, and c-Kit in your experimental system using the protocols outlined below.
Quantitative Data on Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets (VEGFRs) and known off-target kinases. This data is crucial for designing experiments with appropriate concentrations to maintain selectivity.
| Kinase Target | IC50 (nmol/L) | Notes |
| VEGFR1 (Flt-1) | 33 | Primary Target |
| VEGFR2 (KDR) | 35 | Primary Target |
| VEGFR3 (Flt-4) | 0.5 | Primary Target |
| RET | Weak Inhibition | Off-Target |
| FGFR-1 | Weak Inhibition | Off-Target |
| c-Kit | Weak Inhibition | Off-Target |
Data sourced from in vitro kinase assays.
Signaling Pathways
To understand the potential impact of off-target inhibition, it is important to be familiar with the signaling pathways downstream of both the intended targets (VEGFRs) and the potential off-targets (RET, FGFR-1, c-Kit).
Caption: Simplified VEGFR signaling pathway.
Caption: Overview of potential off-target signaling pathways.
Experimental Protocols
To experimentally assess the potential off-target effects of this compound, researchers can perform cellular assays to measure the inhibition of RET, FGFR-1, and c-Kit. Below are generalized protocols that can be adapted to specific cell lines and laboratory conditions.
General Workflow for Cellular Kinase Inhibition Assay
Caption: Workflow for a cellular kinase inhibition assay.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Culture cells known to express the kinase of interest (e.g., TPC-1 for RET, NCI-H1581 for FGFR-1, GIST-T1 for c-Kit) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
For ligand-stimulated assays, serum-starve the cells for 4-24 hours to reduce basal kinase activity.
-
Prepare a serial dilution of this compound in serum-free media.
-
Pre-treat the cells with the this compound dilutions for 1-2 hours.
2. Ligand Stimulation and Cell Lysis:
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL GDNF for RET, 20 ng/mL FGF2 for FGFR-1, 100 ng/mL SCF for c-Kit) for 10-15 minutes at 37°C.
-
Immediately place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
3. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-RET, phospho-FGFR, phospho-c-Kit) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the kinase to ensure equal loading.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-kinase signal to the total kinase signal for each sample.
-
Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background phosphorylation in unstimulated cells | - Cells were not adequately serum-starved.- The cell line has an activating mutation in the kinase or an upstream activator. | - Increase the duration of serum starvation.- Confirm the genetic background of your cell line. If a mutation is present, ligand stimulation may not be necessary. |
| No inhibition of kinase phosphorylation observed | - The concentration of this compound is too low to inhibit the off-target kinase.- The off-target kinase is not expressed or active in your cell line.- The ligand stimulation was not effective. | - Increase the concentration range of this compound in your experiment.- Verify the expression and activity of the target kinase in your cell line by Western blot.- Confirm the bioactivity of your ligand. |
| Inconsistent results between experiments | - Variability in cell density, treatment times, or reagent preparation. | - Standardize all experimental parameters, including seeding density, incubation times, and reagent concentrations.- Prepare fresh ligand and inhibitor solutions for each experiment. |
| Observed phenotype does not correlate with kinase inhibition | - The phenotype is due to inhibition of a different, unknown off-target.- The effect is downstream of a complex signaling network. | - Consider broader off-target screening methods, such as kinome profiling.- Perform pathway analysis to identify other potential mediators of the observed effect. |
Fruquintinib Toxicity Assessment in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the preclinical toxicity profile of fruquintinib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vivo experiments.
Troubleshooting Guides
This section provides practical guidance for managing common challenges observed during preclinical toxicity studies of this compound.
Issue 1: Unexpected Mortality in Animal Subjects
-
Observation: Higher than expected mortality rates in animals, particularly at higher dose levels.
-
Potential Causes:
-
On-target toxicity: Severe inhibition of VEGFR signaling can lead to cardiovascular complications, gastrointestinal perforation, or hemorrhage.
-
Off-target toxicity: Although this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out.
-
Animal model susceptibility: The specific strain or species of animal may have a heightened sensitivity to VEGFR inhibitors.
-
Experimental procedure complications: Issues related to drug administration (e.g., gavage error) or animal handling stress.
-
-
Troubleshooting Steps:
-
Immediate Necropsy: Conduct a thorough necropsy on deceased animals to identify the cause of death. Pay close attention to the gastrointestinal tract, cardiovascular system, and signs of internal bleeding.
-
Dose-Response Evaluation: Re-evaluate the dose levels. Consider a dose de-escalation or the inclusion of intermediate dose groups to better define the maximum tolerated dose (MTD).
-
Monitor Vital Signs: Implement more frequent monitoring of vital signs, including blood pressure and heart rate, especially in the initial hours and days following dosing.
-
Supportive Care: For ongoing studies, consider providing supportive care such as fluid and electrolyte replacement, especially if diarrhea or dehydration is observed.
-
Issue 2: Inconsistent or Variable Toxicological Findings
-
Observation: High variability in toxicity endpoints (e.g., organ weights, clinical pathology parameters) between animals in the same dose group.
-
Potential Causes:
-
Pharmacokinetic variability: Differences in drug absorption, metabolism, or excretion among individual animals.
-
Underlying health status: Subclinical health issues in some animals may exacerbate the toxic effects of the drug.
-
Inconsistent drug formulation or administration: Improper preparation or delivery of the dosing solution.
-
-
Troubleshooting Steps:
-
Pharmacokinetic/Toxicokinetic (PK/TK) Analysis: If not already included, incorporate satellite groups for PK/TK analysis to correlate drug exposure with observed toxicities.
-
Health Screening: Ensure a thorough health screening of all animals before study initiation to exclude those with pre-existing conditions.
-
Standardize Procedures: Review and standardize all experimental procedures, including drug formulation, administration techniques, and environmental conditions.
-
Issue 3: Managing On-Target Toxicities
-
Observation: Development of known class-specific toxicities associated with VEGFR inhibitors, such as hypertension, proteinuria, or delayed wound healing.
-
Management Strategies:
-
Hypertension:
-
Monitoring: Regularly monitor blood pressure using non-invasive tail-cuff methods or telemetry.
-
Intervention: In longer-term studies, consider co-administration of antihypertensive agents (e.g., ACE inhibitors or calcium channel blockers) to manage blood pressure and allow for continued dosing. This can help differentiate between direct toxicity and the consequences of sustained hypertension.[1]
-
-
Proteinuria:
-
Monitoring: Perform regular urinalysis to monitor for the presence and severity of proteinuria.
-
Evaluation: In cases of significant proteinuria, conduct histopathological examination of the kidneys to assess for glomerular or tubular damage.
-
-
Impaired Wound Healing:
-
Surgical Considerations: If surgical procedures are necessary, schedule them to allow for a sufficient washout period before and after this compound administration.
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the preclinical safety profile of this compound.
Q1: What are the primary target organs for this compound toxicity in animal models?
Based on available non-clinical data, the primary target organs for this compound toxicity are consistent with its mechanism of action as a VEGFR inhibitor. These include:
-
Dental and Skeletal Tissues: In repeat-dose toxicity studies in rats, daily oral administration of this compound at doses of 0.6 mg/kg and higher resulted in broken or lost teeth.[2] This is a known class effect of VEGFR inhibitors, which can impact bone and cartilage development and homeostasis.
-
Embryo-Fetal Development: this compound has demonstrated teratogenicity in rats. In an embryo-fetal development study, daily oral administration during organogenesis at doses of 0.1 mg/kg and higher led to fetal malformations.[2]
Q2: What is the genotoxic and carcinogenic potential of this compound?
-
Genotoxicity: this compound was not found to be genotoxic in in vivo rat micronucleus or alkaline comet assays.[2]
-
Carcinogenicity: Carcinogenicity studies with this compound have not been conducted.
Q3: What are the known off-target effects of this compound in preclinical models?
This compound is a highly selective inhibitor of VEGFR-1, -2, and -3.[3] In a kinase panel screening of 253 kinases, weak inhibition was observed for RET, FGFR-1, and c-kit, but at concentrations significantly higher than those required for VEGFR inhibition.[4] This high selectivity suggests that most of the observed toxicities are likely on-target effects related to the inhibition of the VEGF signaling pathway.
Q4: Are there any specific signaling pathways, other than VEGFR, that are implicated in this compound toxicity?
While the primary mechanism of toxicity is through VEGFR inhibition, the downstream consequences of this inhibition can affect multiple signaling pathways. For example, hypertension induced by VEGFR inhibitors is a complex process that may involve:
Quantitative Toxicity Data
The following tables summarize the available quantitative data from preclinical toxicity studies of this compound.
Table 1: Repeat-Dose Toxicity Findings in Rats
| Study Duration | Species | Route of Administration | Dose Levels | Key Findings | NOAEL |
| 26 weeks | Rat | Oral | Not Specified | Broken or lost teeth at ≥0.6 mg/kg | <0.6 mg/kg |
Table 2: Developmental and Reproductive Toxicity (DART) in Rats
| Study Type | Species | Route of Administration | Dose Levels | Key Findings | NOAEL (Maternal) | NOAEL (Developmental) |
| Embryo-Fetal Development | Rat | Oral | ≥0.1 mg/kg | Fetal external, visceral, and skeletal malformations | Not Specified | <0.1 mg/kg |
Table 3: Genotoxicity Assays
| Assay Type | Species | System | Results |
| Micronucleus Test | Rat | In vivo | Negative |
| Alkaline Comet Assay | Rat | In vivo | Negative |
Experimental Protocols
Detailed experimental protocols for the pivotal preclinical toxicity studies are not publicly available in their entirety. However, based on regulatory guidelines and standard practices, the following methodologies are typically employed.
Repeat-Dose Toxicity Study (General Protocol)
-
Species: Sprague-Dawley rats and Beagle dogs are commonly used (one rodent and one non-rodent species).
-
Groups: Typically includes a control group (vehicle only) and at least three dose groups (low, mid, and high). A recovery group may be included to assess the reversibility of toxic effects.
-
Dosing: Daily oral gavage for a specified duration (e.g., 28 days, 13 weeks, or 26 weeks).
-
Parameters Monitored:
-
Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Clinical Pathology: Hematology, coagulation, and serum chemistry analyses at specified intervals.
-
Urinalysis: Conducted at specified intervals.
-
Gross Pathology: Macroscopic examination of all organs and tissues at necropsy.
-
Organ Weights: Major organs are weighed.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, with target organs examined in lower-dose groups.
-
Embryo-Fetal Developmental Toxicity Study (Segment II - General Protocol)
-
Species: Typically conducted in two species, often rats and rabbits.
-
Mating: Female animals are mated with males. Day 0 of gestation is confirmed by the presence of a vaginal plug or sperm.
-
Dosing: The test article is administered daily during the period of major organogenesis (e.g., gestation days 6-17 in rats).
-
Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout gestation.
-
Terminal Procedures: Near the end of gestation (e.g., day 20 in rats), females are euthanized, and a caesarean section is performed.
-
Uterine Examination: The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded.
-
Fetal Examinations:
-
Fetuses are weighed and examined for external malformations.
-
A subset of fetuses is examined for visceral abnormalities.
-
The remaining fetuses are processed for skeletal examination to detect malformations and variations.
-
Visualizations
Caption: this compound inhibits the VEGF signaling pathway.
Caption: Troubleshooting workflow for adverse events.
Caption: Developmental and Reproductive Toxicity (DART) study design.
References
- 1. VEGF Receptor Inhibitor-Induced Hypertension: Emerging Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajmc.com [ajmc.com]
- 4. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Effects of this compound on Cardiac Safety in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Fruquintinib Resistance in Preclinical Models
Welcome to the technical support center for researchers investigating fruquintinib resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to this compound. What are the potential underlying mechanisms?
A1: Acquired resistance to this compound, a highly selective VEGFR-1, -2, and -3 inhibitor, can arise from several potential mechanisms observed in preclinical studies of anti-angiogenic therapies. These include:
-
Activation of Compensatory Angiogenic Pathways: Tumor cells may upregulate alternative pro-angiogenic signaling pathways to bypass VEGFR inhibition. One key pathway implicated is the MET signaling cascade.[1][2] Preclinical models have shown that co-administration of this compound with a c-MET inhibitor (savolitinib) can lead to a significant reduction in tumor growth, suggesting a role for MET signaling in conferring reduced sensitivity.[1][2]
-
Induction of Autophagy: Anti-angiogenic therapies can induce hypoxia and nutrient deprivation in the tumor microenvironment, triggering autophagy as a survival mechanism for cancer cells.[1] This adaptive response can diminish the therapeutic efficacy of this compound.[1] Preclinical studies suggest that combining this compound with autophagy modulators may enhance its anti-tumor effects and delay the emergence of resistance.[1]
-
Epithelial-Mesenchymal Transition (EMT): this compound has been shown to inhibit the migration and invasion of colorectal cancer (CRC) cells by modulating EMT via the TGF-β/Smad signaling pathway.[3][4] Alterations in this pathway that promote a mesenchymal phenotype could therefore contribute to resistance.
Q2: How can I experimentally determine if MET signaling is a resistance mechanism in my model?
A2: To investigate the role of MET signaling as a resistance mechanism, you can:
-
Assess MET Activation: Compare the protein expression and phosphorylation levels of c-MET and its downstream effectors (e.g., AKT, ERK) in your this compound-resistant model versus the parental, sensitive model using Western blotting or ELISA.
-
Gene Amplification Analysis: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if the MET gene is amplified in your resistant cells.
-
Combination Therapy Study: Treat your resistant model with a combination of this compound and a selective c-MET inhibitor. A synergistic or additive effect on reducing cell viability or tumor growth would suggest that MET signaling is a key escape pathway.
Q3: What strategies can I explore in my preclinical model to overcome this compound resistance?
A3: Based on the potential mechanisms of resistance, several strategies can be investigated:
-
Combination with a c-MET Inhibitor: As mentioned, the combination of this compound with a c-MET inhibitor has shown promise in preclinical models.[1][2]
-
Inhibition of Autophagy: The use of autophagy inhibitors, such as chloroquine or hydroxychloroquine, in combination with this compound could potentially re-sensitize resistant cells to treatment.
-
Targeting the TGF-β Pathway: If EMT is suspected to play a role in resistance, combining this compound with a TGF-β pathway inhibitor could be a viable strategy. Preclinical evidence shows that a TGF-β receptor agonist can counteract this compound's effects on CRC cell migration and invasion.[3][4]
-
Combination with Chemotherapy: Preclinical studies have demonstrated synergistic effects when this compound is combined with chemotherapeutic agents like docetaxel or oxaliplatin.[5]
-
Combination with Immunotherapy: this compound can modulate the tumor immune microenvironment.[4] Combining it with immune checkpoint inhibitors, such as anti-PD-1 antibodies, has shown enhanced anti-tumor responses in preclinical models.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound in vitro. | Cell passage number variability; inconsistent cell seeding density; assay reagent variability. | Use cells within a consistent, low passage number range. Ensure precise cell counting and seeding. Use fresh, quality-controlled assay reagents. |
| High variability in tumor growth in xenograft models. | Inconsistent tumor cell implantation; variability in mouse age, weight, or health status; inconsistent drug administration. | Standardize tumor cell implantation technique. Use age- and weight-matched mice. Ensure accurate and consistent dosing and administration schedule. |
| Difficulty establishing a this compound-resistant cell line. | Insufficient drug concentration or exposure time; drug instability in culture medium. | Gradually increase this compound concentration in a stepwise manner over several months. Prepare fresh drug solutions and replace the medium regularly. |
| Combination therapy is more toxic than expected in vivo. | Overlapping toxicities of the combined agents. | Perform a dose-escalation study for the combination to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity and adjust doses as needed. |
Quantitative Data from Preclinical Studies
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nmol/L) | Reference |
| VEGFR-1 | 33 | [1][7] |
| VEGFR-2 | 35 | [1][7] |
| VEGFR-3 | 0.5 | [1][7] |
Table 2: Preclinical Efficacy of this compound in Combination Therapies (Xenograft Models)
| Combination | Cancer Type | Tumor Growth Inhibition (%) | Reference |
| This compound + Docetaxel | Gastric Carcinoma | 73% (vs. ~45% for single agents) | [5] |
| This compound + Oxaliplatin | Colon Cancer | 68% | [5] |
| This compound + Doxorubicin/Oxaliplatin | Gastric/Colon Cancer (PDX) | ~30% reduction | [4][8] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Drug Exposure: Continuously expose the parental cells to this compound at a concentration equal to the IC20-IC30.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat and Expand: Repeat the dose escalation step multiple times over a period of 6-12 months. At each stage, cryopreserve vials of cells.
-
Characterize Resistant Phenotype: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental cell line.
-
Molecular Characterization: Analyze the resistant cell line for potential resistance mechanisms (e.g., Western blot for MET activation, autophagy markers).
Protocol 2: In Vivo Xenograft Study for Overcoming Resistance
-
Model Establishment: Implant the established this compound-resistant cancer cells subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Investigational Agent alone, this compound + Investigational Agent).
-
Treatment Administration: Administer the treatments according to the predetermined schedule, dose, and route of administration.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess for statistically significant differences.
Visualizations
Caption: Potential mechanisms of resistance to this compound and corresponding therapeutic strategies.
Caption: Workflow for developing and testing strategies against this compound-resistant models.
References
- 1. Evaluation of this compound in the Continuum of Care of Patients with Colorectal Cancer | MDPI [mdpi.com]
- 2. Profile of this compound in the Management of Advanced Refractory Metastatic Colorectal Cancer: Design, Development and Potential Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the migration and invasion of colorectal cancer cells by modulating epithelial-mesenchymal transition via TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Progress of this compound in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fruquintinib Preclinical Bioavailability Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on improving the bioavailability of fruquintinib in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo pharmacokinetic studies of this compound.
Issue 1: High Variability in Plasma Concentrations Across Animals
-
Question: We are observing significant variability in the plasma concentrations of this compound among individual animals (rats/mice) within the same dosing group. What could be the cause and how can we mitigate this?
-
Answer: High inter-animal variability is a common challenge, often stemming from issues with the formulation or dosing procedure. This compound is a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability, which can lead to erratic absorption.
-
Potential Causes & Solutions:
-
Inconsistent Dosing Volume/Technique: Ensure precise calibration of gavage needles and consistent, slow administration to prevent regurgitation. For novice technicians, additional training on proper oral gavage technique is recommended.
-
Formulation Instability: The drug may be precipitating out of the vehicle before or after administration.
-
Troubleshooting: Prepare the formulation fresh before each use. Visually inspect for any precipitation. Consider using a suspension with a suitable suspending agent (e.g., 0.5% carboxymethylcellulose) to maintain homogeneity.
-
-
Gastrointestinal (GI) Tract Differences: Factors like food content and GI motility can differ between animals.
-
Mitigation: Fasting animals overnight (with free access to water) before dosing can help standardize GI conditions. Ensure the fasting period is consistent across all study groups.
-
-
-
Issue 2: Lower Than Expected Oral Bioavailability
-
Question: Our initial pharmacokinetic study in rats showed an oral bioavailability of less than 10%, which is lower than anticipated. What are the likely reasons and what strategies can we explore to improve it?
-
Answer: Low oral bioavailability for a BCS Class IV compound like this compound is often a result of poor dissolution, limited membrane permeation, and/or significant first-pass metabolism.
-
Strategies for Improvement:
-
Formulation Enhancement: The most effective approach is to improve the dissolution rate and apparent solubility.
-
Amorphous Solid Dispersions (ASDs): Creating an ASD with a polymer carrier (e.g., HPMCAS, PVP/VA) can significantly enhance the dissolution rate. This involves dissolving both the drug and the polymer in a common solvent and then removing the solvent, trapping the drug in an amorphous, higher-energy state.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and leverage lipid absorption pathways, potentially bypassing some first-pass metabolism.
-
-
Co-administration with P-gp Inhibitors: this compound is a substrate of P-glycoprotein (P-gp), an efflux transporter in the gut wall that pumps the drug back into the intestinal lumen, limiting absorption. While not a formulation change, co-administering a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in a pilot study can confirm if efflux is a major barrier.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical absolute oral bioavailability of this compound in preclinical species?
-
A1: The absolute oral bioavailability of this compound has been reported to be in the range of 3.5% in rats and 61.7% in dogs when administered as a simple suspension. This difference highlights species-specific variations in absorption and metabolism.
-
-
Q2: What are the key physicochemical properties of this compound that affect its bioavailability?
-
A2: this compound is a weakly basic compound with very low aqueous solubility (less than 0.1 µg/mL) across a wide pH range. This poor solubility is the primary limiting factor for its oral absorption.
-
-
Q3: What vehicle is commonly used for preclinical oral dosing of this compound?
-
A3: A common vehicle for preclinical studies is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) in water. For solubilized formulations, vehicles containing co-solvents like PEG400, propylene glycol, and surfactants may be used, but their impact on GI physiology should be considered.
-
Experimental Protocols
Protocol 1: Evaluation of an Amorphous Solid Dispersion (ASD) Formulation in Rats
-
ASD Preparation:
-
Dissolve this compound and a polymer (e.g., HPMCAS-HG) in a 1:3 ratio (w/w) in a suitable solvent (e.g., acetone/methanol co-solvent).
-
Remove the solvent using a rotary evaporator or spray dryer to obtain the solid dispersion.
-
Characterize the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.
-
-
Animal Dosing:
-
Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight.
-
Divide animals into two groups: Group A (Control, this compound suspension in 0.5% CMC-Na) and Group B (Test, this compound ASD reconstituted in water).
-
Administer the respective formulations via oral gavage at a target dose of 5 mg/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from the tail vein into EDTA-coated tubes at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Process the samples by centrifugation (e.g., 4000 rpm for 10 min at 4°C) to harvest plasma. Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
The method should include protein precipitation for sample extraction (e.g., with acetonitrile containing an internal standard).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Determine the relative bioavailability of the ASD formulation compared to the control suspension.
-
Data Presentation
Table 1: Representative Pharmacokinetic Data of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Suspension (Control) | 5 | 150 ± 45 | 2.0 | 980 ± 210 | 100% |
| ASD Formulation | 5 | 600 ± 120 | 1.0 | 3920 ± 750 | 400% |
| SMEDDS Formulation | 5 | 750 ± 180 | 0.5 | 4410 ± 880 | 450% |
Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Visualizations
Caption: Workflow for a comparative oral bioavailability study in rats.
Caption: Simplified VEGFR2 signaling pathway inhibited by this compound.
Stabilizing fruquintinib for long-term experiments
Welcome to the technical support center for fruquintinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound for long-term experiments. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in a laboratory setting.
Question: My this compound solution appears cloudy or has precipitated. What should I do?
Answer: this compound has pH-dependent aqueous solubility. Precipitation can occur if the pH of your aqueous buffer is not optimal or if the concentration exceeds its solubility limit. This compound is more soluble in acidic conditions. At a pH of 1.0, its solubility is 129.9 µg/mL, which significantly decreases to 0.9 µg/mL at a pH of 6.8. For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer. For a 1:3 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.25 mg/mL. Ensure the final concentration in your experiment is below the solubility limit for the specific solvent and pH you are using.
Question: I am observing degradation of this compound in my experimental setup. What are the likely causes?
Answer: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is particularly sensitive to acidic and oxidative conditions.
-
Acid Hydrolysis: Significant degradation occurs in the presence of strong acids. This involves the hydrolysis of the N-methylamide group and cleavage of the ether linkage.
-
Oxidative Stress: Moderate degradation is observed under oxidative conditions, such as in the presence of hydrogen peroxide.
To minimize degradation, avoid strongly acidic environments and the presence of oxidizing agents. If acidic conditions are necessary for your experiment, consider minimizing the exposure time and temperature.
Question: How should I prepare this compound for in vivo animal studies?
Answer: For oral administration in animal studies, this compound can be formulated as a suspension. A common method is to dissolve this compound in 0.5% sodium carboxymethyl cellulose (CMC-Na). Another approach for preparing a solution for in vivo use involves dissolving the compound in a vehicle such as corn oil. Alternatively, a stock solution in DMSO can be diluted with a mixture of PEG300 and Tween80, followed by the addition of water or saline. It is crucial to ensure the final solution is homogenous before administration.
Question: What is the recommended way to store this compound powder and its solutions?
Answer:
-
Solid Powder: this compound powder should be stored at -20°C for long-term stability (≥ 4 years). For short-term storage (days to weeks), it can be kept in a dry, dark place at 0 - 4°C.
-
Organic Stock Solutions (e.g., in DMSO): Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year. For shorter periods (up to one month), storage at -20°C is acceptable.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day due to limited stability. Prepare fresh aqueous solutions for your experiments daily.
Quantitative Data Summary
The following tables summarize the stability and solubility of this compound under various conditions.
Table 1: this compound Stability under Forced Degradation
| Stress Condition | Reagent | Duration | Degradation (%) | Remaining Assay (%) |
| Acidic | 1 N HCl | 15 min | 18.98% | 81.02% |
| Alkaline | 1 N NaOH | - | <4% | >96% |
| Oxidative | Hydrogen Peroxide | - | 14.25% | 85.75% |
| Reductive | - | - | <4% | >96% |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 2-6 mg/mL | [1] |
| Dimethyl formamide (DMF) | 5 mg/mL | [1] |
| Ethanol | <1 mg/mL | [1] |
| Water (pH 1.0) | 129.9 µg/mL | [1] |
| Water (pH 6.8) | 0.9 µg/mL | [1] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [2] |
Experimental Protocols
1. Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (FW: 393.4 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 3.934 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
2. Protocol for a Stability-Indicating UPLC Method
This method is designed to separate this compound from its degradation products.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase: 5 mM ammonium formate (pH 3.5), acetonitrile, and methanol (45:35:20, v/v/v)
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the analysis under isocratic conditions.
-
The retention time for this compound and its degradation products should be determined using appropriate standards.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound stability.
Caption: Proposed degradation pathways of this compound under acidic and oxidative stress.
Caption: Workflow for preparing stable this compound formulations for experiments.
References
Technical Support Center: Tyrosine Kinase Inhibitors in Cell Culture
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tyrosine kinase inhibitors (TKIs) in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My TKI appears to be losing activity over the course of my long-term cell culture experiment. What could be the cause?
A1: TKI instability in cell culture media is a common issue. Several factors can contribute to the degradation of TKIs, including the composition of the media, pH, temperature, and exposure to light. Some TKIs are metabolized by enzymes present in cell lines, which can also lead to a decrease in the effective concentration over time.[1] It is crucial to consider the stability of your specific TKI under your experimental conditions.
Q2: I'm observing unexpected effects on my cells that don't seem to be related to the intended target of my TKI. What is happening?
A2: You are likely observing "off-target" effects. While TKIs are designed to be specific, many can inhibit other kinases or cellular proteins, leading to unintended biological consequences.[2][3][4][5] These off-target effects can be concentration-dependent and vary between different TKIs. It is important to characterize the selectivity profile of your inhibitor and include appropriate controls to distinguish on-target from off-target effects.
Q3: My cells are developing resistance to the TKI much faster than I anticipated. What are the common mechanisms of resistance in cell culture?
A3: Acquired resistance to TKIs is a significant challenge in both clinical and in vitro settings. The primary mechanisms can be broadly categorized as on-target and off-target.[6][7]
-
On-target resistance typically involves genetic changes in the target kinase itself, such as point mutations in the kinase domain that prevent TKI binding, or amplification of the target gene leading to its overexpression.[6][7][8][9]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the inhibited kinase, allowing the cell to survive and proliferate despite the presence of the TKI.[6][9][10] Histological transformation, such as the epithelial-to-mesenchymal transition (EMT), can also contribute to resistance.[6]
Q4: I'm having trouble dissolving my TKI powder. What is the best solvent to use?
A4: The solubility of TKIs can vary significantly. Most TKIs are lipophilic and have poor aqueous solubility.[11][12] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of TKIs.[12][13] However, it is essential to consult the manufacturer's data sheet for your specific TKI for recommended solvents and maximum concentrations. The final concentration of the organic solvent in your cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: The IC50 value of my TKI is much higher in my cell-based assay compared to the reported biochemical assay value. Why is there a discrepancy?
A5: This is a common observation and can be attributed to several factors. In a cell-based assay, the TKI must cross the cell membrane to reach its intracellular target. Furthermore, the presence of serum proteins in the culture medium can be a significant factor. Many TKIs bind to serum proteins, particularly albumin and alpha-1-acid glycoprotein (AGP), which reduces the free concentration of the inhibitor available to act on the cells.[14][15][16][17] This can lead to a significant increase in the apparent IC50 value.
Troubleshooting Guides
Problem 1: Inconsistent or Poor TKI Efficacy
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability | - Prepare fresh stock solutions and working dilutions. - Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. - Test the stability of the TKI in your specific cell culture medium over the time course of your experiment. - Consider replenishing the medium with fresh TKI at regular intervals for long-term experiments. |
| Poor Solubility | - Ensure the TKI is fully dissolved in the stock solution. Gentle warming or sonication may be required (check manufacturer's instructions). - Avoid precipitation when diluting the stock solution into aqueous culture medium. - Evaluate the pH-solubility profile of your TKI; some are more soluble in acidic conditions.[12][13] |
| Serum Protein Binding | - Determine the effect of serum on your TKI's activity by performing dose-response curves in media with varying serum concentrations (e.g., 0.5%, 2%, 10%). - If significant inhibition by serum is observed, consider using serum-free or low-serum media if appropriate for your cell line. |
| Cell Line Authenticity/Passage Number | - Verify the identity of your cell line using short tandem repeat (STR) profiling. - Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug responses. |
Problem 2: High Background Cytotoxicity or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1%). - Include a vehicle control (medium with the same concentration of solvent but no TKI) in all experiments. |
| Inhibitor Concentration Too High | - Perform a dose-response experiment to determine the optimal concentration range for your TKI that inhibits the target without causing excessive non-specific toxicity. - Use the lowest effective concentration that achieves the desired biological effect. |
| Off-Target Kinase Inhibition | - Consult literature and databases for the known selectivity profile of your TKI.[3][5] - Use a structurally unrelated inhibitor targeting the same pathway as a control. - Employ a "rescue" experiment by overexpressing a drug-resistant mutant of the target kinase to confirm on-target effects. - Use kinase profiling services to experimentally determine the off-target interactions of your TKI. |
Experimental Protocols
Protocol 1: TKI Cytotoxicity Assay (MTT Assay)
This protocol provides a method for determining the cytotoxic effects of a TKI on a cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tyrosine Kinase Inhibitor (TKI)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the TKI in complete culture medium from a concentrated stock solution in DMSO. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest TKI concentration).
-
Remove the medium from the cells and replace it with the medium containing the various concentrations of the TKI or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 1 hour in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting to Assess Target Inhibition
This protocol is used to verify that the TKI is inhibiting the phosphorylation of its intended target.
Materials:
-
Cells and TKI treatment setup as in the cytotoxicity assay
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the TKI at various concentrations and for different durations.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein to confirm equal loading.
Visualizations
Caption: A workflow for troubleshooting inconsistent TKI efficacy.
Caption: EGFR signaling and the point of TKI intervention.[18][19][20][21][22]
Caption: BCR-ABL signaling and the point of TKI intervention.[23][24][25][26][27]
Caption: VEGFR signaling and the point of TKI intervention.[28][29][30][31][32]
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Mechanisms underlying therapeutic resistance of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A method for overcoming plasma protein inhibition of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spectrophotometric and molecular modelling studies on in vitro interaction of tyrosine kinase inhibitor linifanib with bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 31. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Adjusting fruquintinib treatment schedule in vivo
Welcome to the technical support center for the use of fruquintinib in in vivo research settings. This resource is designed to provide researchers, scientists, and drug development professionals with detailed guidance on common issues encountered during preclinical experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in the effective design and execution of your studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) 1, 2, and 3. By binding to and inhibiting the tyrosine kinase activity of these receptors, this compound blocks the VEGF signaling pathway. This inhibition prevents the proliferation, migration, and survival of endothelial cells, which are critical for angiogenesis (the formation of new blood vessels). Consequently, the tumor's blood supply is disrupted, leading to the inhibition of tumor growth. In vivo studies have demonstrated that this compound effectively suppresses VEGF-induced VEGFR-2 phosphorylation.
Q2: What is a standard starting dose and schedule for this compound in mouse xenograft models?
A2: Based on preclinical studies, a common and effective starting dose for continuous daily oral administration in mouse xenograft models ranges from 1 mg/kg to 5 mg/kg.[1] Significant anti-tumor activity has been observed in this dose range across various human tumor xenograft models, including colon, gastric, and lung cancer.[1] For example, in a BGC-823 gastric cancer model, daily oral dosing at 2 mg/kg resulted in a tumor growth inhibition (TGI) of 95.4-98.6%.[1] The choice of dose may depend on the specific tumor model's sensitivity. It is recommended to perform a pilot dose-ranging study to determine the optimal dose for your specific model.
Q3: How should I prepare this compound for oral administration in mice?
A3: For oral gavage in mice, this compound can be formulated as a suspension. A common vehicle used in preclinical studies is 0.5% CMC-Na (carboxymethylcellulose sodium). Ensure the suspension is homogenous before each administration by vortexing or stirring.
Troubleshooting Guide
Q4: I am observing significant body weight loss in my mouse cohort treated with daily this compound. What are my options?
A4: Significant body weight loss is a common indicator of toxicity in in vivo studies. If you observe this, consider the following options:
-
Dose Reduction: The most straightforward approach is to reduce the daily dose of this compound. In clinical settings, dose reductions from 5 mg to 4 mg, and subsequently to 3 mg, are standard practice for managing adverse events. A similar strategy can be applied in preclinical models.
-
Introduce Dosing Holidays (Intermittent Dosing): Instead of continuous daily dosing, switching to an intermittent schedule can help mitigate toxicity while potentially maintaining efficacy. The clinically approved schedule for this compound is 5 mg once daily for 21 days, followed by a 7-day break.[2][3] A real-world study also explored a 5 mg dose for 7 consecutive days followed by a 7-day break, which demonstrated a favorable safety profile.[4] You could adapt these schedules for your mouse model (e.g., 5 days on, 2 days off; or 1 week on, 1 week off). The goal is to allow the animal to recover from any potential toxic effects.
It is crucial to monitor body weight and general animal health closely. If significant weight loss persists even with schedule adjustments, further dose reduction or cessation of treatment for that animal may be necessary.
Q5: My this compound treatment is not showing the expected anti-tumor efficacy. What are some potential reasons and troubleshooting steps?
A5: Suboptimal anti-tumor efficacy can arise from several factors:
-
Insufficient Dose: The selected dose may be too low for the specific tumor model. Preclinical studies have shown a clear dose-dependent anti-tumor effect. For instance, in the BGC-823 gastric cancer model, increasing the dose from 2 mg/kg to 5 mg/kg led to tumor regression instead of just inhibition.[1] Consider conducting a dose-escalation study to find a more effective dose.
-
PK/PD Considerations: The anti-tumor activity of this compound is correlated with sustained inhibition of VEGFR-2 phosphorylation.[1] A study in mice showed that a single 2.5 mg/kg oral dose completely suppressed VEGF-stimulated VEGFR-2 phosphorylation for at least 8 hours, with recovery by 16 hours.[1] Ensure your dosing schedule maintains a plasma concentration sufficient for target inhibition over a significant portion of the dosing interval.
-
Tumor Model Resistance: Some tumor models may be inherently less sensitive to anti-angiogenic therapy. The tumor microenvironment and the presence of alternative pro-angiogenic signaling pathways can influence the response.
-
Drug Formulation and Administration: Ensure the this compound suspension is properly prepared and administered to guarantee accurate dosing. Inconsistent administration can lead to variable drug exposure and efficacy.
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Xenograft Models with Continuous Daily Dosing
| Tumor Model | Dose (mg/kg, p.o., q.d.) | Outcome | Body Weight Change |
| BGC-823 (Gastric) | 0.5 | 62.3% TGI | Not specified |
| 1 | >80% TGI | Not specified | |
| 2 | 95.4-98.6% TGI | Not specified | |
| 5 | 24.1% Tumor Regression | Not specified | |
| 20 | 48.6% Tumor Regression | Not specified | |
| Caki-1 (Renal) | 0.8 | Significant TGI | Not specified |
| 2 | Significant TGI | Not specified | |
| 5 | Significant TGI | Not specified | |
| GAS1T0113P5 (Gastric PDX) | 1 | 46.3% TGI | -20.9% |
| COL1T0117P4 (Colon PDX) | 1 | 36.3% TGI | -0.2% |
TGI: Tumor Growth Inhibition; p.o.: oral administration; q.d.: once daily; PDX: Patient-Derived Xenograft. Data extracted from preclinical studies.[1]
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Human Tumor Xenograft Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., BGC-823 gastric cancer cells) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free RPMI-1640) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of 6-8 week old female BALB/c nude mice.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Preparation and Administration:
-
Prepare a suspension of this compound in 0.5% CMC-Na.
-
Administer this compound orally (p.o.) via gavage once daily (q.d.) at the desired doses (e.g., 1, 2, 5 mg/kg).
-
Administer the vehicle (0.5% CMC-Na) to the control group.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density).
-
Calculate the Tumor Growth Inhibition (TGI) rate using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Visualizations
Caption: this compound's mechanism of action via inhibition of the VEGF/VEGFR signaling pathway.
Caption: A typical experimental workflow for an in vivo xenograft study with this compound.
References
- 1. Phase 1/1b open-label, dose-escalation study of this compound in patients with advanced solid tumors in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fruzaqlahcp.com [fruzaqlahcp.com]
- 3. FRUZAQLA® (this compound) Efficacy Results [fruzaqlahcp.com]
- 4. Efficacy and safety of dose adjustment for this compound in the third-line treatment of metastatic colorectal cancer: a retrospective study with real-world settings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in fruquintinib assays
Welcome to the technical support center for fruquintinib assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective and potent small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[1][2] By blocking these receptors, this compound inhibits VEGF-mediated signaling pathways, which are crucial for angiogenesis (the formation of new blood vessels) that tumors rely on for growth and metastasis.[1][3] Its high selectivity is designed to minimize off-target toxicities.[2][4]
Q2: What are the reported IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound against VEGFRs are in the low nanomolar range, indicating high potency.
| Target | IC50 (nmol/L) |
| VEGFR-1 | 33[1][5][6] |
| VEGFR-2 | 35[1][5][6] |
| VEGFR-3 | 0.5[1][5][6] |
This compound exhibits weak inhibition against other kinases like RET, FGFR-1, and c-KIT.[1][4][7]
Q3: In which cancer cell lines has this compound shown activity?
This compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines, particularly those reliant on VEGFR signaling.
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| HCT-116 | Colorectal Cancer | 121.2[8] |
| LOVO | Colorectal Cancer | 226.3[8] |
| HT-29 | Colon Cancer | Data not specified[3] |
| NCI-H460 | Lung Cancer | Data not specified[3] |
| BGC-823 | Gastric Cancer | Data not specified[3] |
Q4: What are the common reasons for observing resistance to this compound in cellular assays?
Resistance to this compound can emerge through various mechanisms. One identified pathway involves the activation of the TGF-β/Smad signaling pathway, which can promote epithelial-mesenchymal transition (EMT).[8][9] This transition can reduce the reliance of cancer cells on VEGFR signaling for survival and invasion. Upregulation of alternative signaling pathways that promote angiogenesis can also contribute to resistance.
Troubleshooting Guides
This section provides troubleshooting for specific issues you might encounter in common assays involving this compound.
Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
Problem: High variability in IC50 values for this compound between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a standard curve for your cell line to determine the optimal seeding density where cells are in the logarithmic growth phase for the duration of the experiment.[10] |
| Compound Solubility | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (usually <0.5%). Prepare fresh dilutions of this compound for each experiment from a concentrated stock.[11] |
| Incubation Time | The IC50 of this compound can be time-dependent.[8] Standardize the incubation time with the compound across all experiments for comparability. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. If you observe a significant shift in IC50 values with different serum batches, consider using a single batch of serum for a set of experiments or reducing the serum concentration during the drug treatment period. |
| Plate Edge Effects | Evaporation from wells on the edge of a 96-well plate can concentrate the drug and affect cell growth. To minimize this, avoid using the outer wells for experimental data or ensure proper humidification of the incubator. |
Troubleshooting Kinase Assays (VEGFR-2)
Problem: Low signal or inconsistent inhibition of VEGFR-2 kinase activity.
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the recombinant VEGFR-2 kinase is stored correctly and has not undergone multiple freeze-thaw cycles.[12] Perform a positive control with a known VEGFR-2 inhibitor to validate enzyme activity. |
| Suboptimal ATP Concentration | The inhibitory effect of ATP-competitive inhibitors like this compound is dependent on the ATP concentration. Determine the Km of ATP for your specific assay conditions and use an ATP concentration at or near the Km for inhibitor screening.[13] |
| Incorrect Buffer Composition | Ensure the kinase buffer components (e.g., MgCl2, DTT) are at their optimal concentrations for VEGFR-2 activity.[14] |
| Assay Detection Issues | If using a luminescence-based assay (e.g., Kinase-Glo®), ensure the detection reagent is properly equilibrated to room temperature and that the luminescence is read within the recommended time window.[12] |
Troubleshooting Western Blots for pVEGFR2
Problem: Weak or no signal for phosphorylated VEGFR2 (pVEGFR2) or inconsistent inhibition by this compound.
| Possible Cause | Troubleshooting Steps |
| Low pVEGFR2 Levels | Ensure cells are stimulated with an appropriate concentration of VEGF-A for a sufficient time to induce robust VEGFR2 phosphorylation before lysis. Starve cells of serum for several hours before stimulation to reduce basal receptor phosphorylation. |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of VEGFR2 after cell lysis.[15] |
| Antibody Issues | Use a validated pVEGFR2 antibody. Ensure the primary antibody is used at the recommended dilution and incubated for the appropriate time (often overnight at 4°C for phosphoproteins).[15][16] |
| Poor Protein Transfer | Verify successful protein transfer from the gel to the membrane using Ponceau S staining. For large proteins like VEGFR2 (~200 kDa), optimize transfer conditions (e.g., longer transfer time, appropriate membrane pore size).[17] |
| Inconsistent this compound Treatment | Ensure that the this compound treatment is performed for the intended duration and at the correct concentration. Pre-incubate cells with this compound before VEGF stimulation to allow for target engagement. |
Experimental Protocols
Cell Viability (MTS) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) and no-treatment control wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium).[18]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
VEGFR-2 Kinase Assay (Luminescence-based)
-
Prepare the kinase reaction buffer with appropriate concentrations of DTT and other necessary components.
-
In a white 96-well plate, add the reaction buffer, VEGFR-2 substrate (e.g., poly-Glu,Tyr 4:1), and ATP.[14]
-
Add serially diluted this compound or a vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding recombinant VEGFR-2 kinase to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo® Max).[14]
-
Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
Western Blot for pVEGFR2
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pVEGFR2 (e.g., Tyr1175) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
To verify equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR2 or a loading control like β-actin.[19]
Visualizations
Caption: this compound inhibits VEGFR-2 signaling pathway.
Caption: General troubleshooting workflow for this compound assays.
References
- 1. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical research progress of this compound in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of this compound in the Management of Advanced Refractory Metastatic Colorectal Cancer: Design, Development and Potential Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Evaluation of this compound in the Continuum of Care of Patients with Colorectal Cancer [mdpi.com]
- 8. This compound inhibits the migration and invasion of colorectal cancer cells by modulating epithelial-mesenchymal transition via TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the migration and invasion of colorectal cancer cells by modulating epithelial-mesenchymal transition via TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tribioscience.com [tribioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. youtube.com [youtube.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. biocompare.com [biocompare.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fruquintinib and Immunotherapy Combinations in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of fruquintinib and immunotherapy in mice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective and potent small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFR) -1, -2, and -3.[1][2][3] By binding to the ATP-binding pocket of these receptors, it competitively inhibits their tyrosine kinase activity.[1][3] This action blocks the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels). The disruption of this pathway leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing the development of new blood vessels that tumors need to grow and metastasize.[1][3]
Q2: What is the scientific rationale for combining this compound with immunotherapy (e.g., anti-PD-1 antibodies)?
A2: The combination is based on a synergistic mechanism. This compound's anti-angiogenic properties help to normalize the tumor's abnormal vasculature and alleviate hypoxia within the tumor microenvironment (TME).[4][5][6] An abnormal TME is often immunosuppressive. By improving the TME, this compound can enhance the infiltration and activity of anti-tumor immune cells, such as CD8+ T cells.[2][5] This creates a more favorable environment for immune checkpoint inhibitors, like anti-PD-1 antibodies, to exert their effects, leading to a more robust anti-tumor immune response.[4][7]
Q3: What are the expected immunological changes in the TME following combination therapy?
A3: Preclinical studies in mouse models have shown that the combination of this compound and anti-PD-1 therapy significantly reprograms the TME.[5][6] Key changes include:
-
Increased Infiltration of Effector T Cells: A significant increase in the number and proportion of CD8+ T cells, including activated CD8+TNFα+ and CD8+IFNγ+ T cells, within the tumor.[4][8][9]
-
Reduction of Immunosuppressive Cells: A decrease in the ratios of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs).[2][5][8]
-
Enhanced Chemotaxis: An increase in the release of chemotactic factors that attract immune cells to the tumor.[5][6]
Q4: Which mouse models are most appropriate for these studies?
A4: Syngeneic mouse tumor models are essential for studying immunotherapy combinations as they utilize mice with a competent immune system. Commonly used models for colorectal cancer research include CT26 (microsatellite-stable, MSS) and MC38 (microsatellite instability-high, MSI-H) cell lines implanted into immunocompetent mouse strains (e.g., BALB/c for CT26, C57BL/6 for MC38).[8][9][10] These models allow for the evaluation of the therapy's impact on both the tumor and the host immune system.[8][9]
Troubleshooting Guide
Q1: We are not observing a synergistic anti-tumor effect with the combination therapy. What are potential issues?
A1:
-
Dosing and Schedule: The therapeutic window for synergy can be specific. This compound's effect on the TME is dose-dependent.[2][11] Low-dose this compound may be more effective at "normalizing" the vasculature and creating an immune-supportive environment without causing excessive vessel pruning that could hinder immune cell infiltration.[2][12] Consider titrating the this compound dose (e.g., 2.5, 5, 10 mg/kg in mice) to find the optimal biological dose for TME modulation.[11][13]
-
Timing of Treatment: The sequence and timing of drug administration can be critical. Initiating this compound treatment prior to or concurrently with the anti-PD-1 antibody may be necessary to first modulate the TME.
-
Tumor Model: The chosen tumor model may be inherently resistant to this combination. Ensure the model has a baseline level of immune infiltration and expresses relevant targets. The synergistic effect has been verified in both MSS (CT26) and MSI (MC38) murine models.[8][9]
-
Drug Viability: Confirm the activity of the anti-PD-1 antibody and the proper formulation and administration of this compound.
Q2: Our mice are experiencing significant toxicity (e.g., weight loss). How can we mitigate this?
A2:
-
Dose Reduction: This is the most common approach. While preclinical studies report the combination is generally well-tolerated with no significant bodyweight changes[6], individual mouse strain sensitivity or experimental conditions can vary. Consider reducing the dose of this compound. In clinical settings, dose adjustments are common to manage adverse events.[14][15]
-
Vehicle Formulation: Ensure the vehicle used for this compound (e.g., 0.5% CMC-Na) is prepared correctly and is not causing adverse effects.
-
Monitor Animal Health: Implement a strict health monitoring protocol. Body weight, food/water intake, and general appearance should be checked daily. Establish clear endpoints for humane euthanasia if toxicity becomes severe.
Q3: Flow cytometry analysis does not show a significant increase in CD8+ T cell infiltration in the combination group. What went wrong?
A3:
-
Timing of Analysis: The kinetics of immune cell infiltration can vary. Analyze tumors at multiple time points post-treatment to capture the peak infiltration. Early time points might not show significant changes.
-
Tumor Digestion Protocol: Inefficient single-cell suspension preparation from tumor tissue can lead to the loss of specific immune cell populations. Optimize the enzymatic and mechanical digestion protocol to ensure high cell viability and recovery.
-
Flow Cytometry Panel and Gating: Ensure your antibody panel is well-validated and includes appropriate markers to distinguish different T cell subsets (e.g., CD45, CD3, CD4, CD8, and activation markers like IFNγ, TNFα). Your gating strategy should be stringent, starting with viable, single cells and correctly identifying the lymphocyte population before gating on T cell subsets.
-
Tumor Size: Very large or necrotic tumors can have poor immune infiltration. It's recommended to harvest tumors for analysis when they are well-established but before they become excessively large or ulcerated.
Data Summary Tables
Table 1: Representative Anti-Tumor Efficacy in Murine CRC Models
| Treatment Group | Tumor Model | Endpoint | Result | Reference |
|---|---|---|---|---|
| This compound + Anti-PD-1 | MC38 & CT26 | Tumor Growth | Strongest inhibition compared to either monotherapy | [8][9][10] |
| This compound + Anti-PD-1 | MC38 & CT26 | Survival | Longest survival time compared to monotherapies | [8][9][10] |
| this compound (dose-dependent) | MC38 | Tumor Growth | Inhibition increases with dose (2.5, 5, 10 mg/kg) |[11][13] |
Table 2: Summary of Immunomodulatory Effects in Tumor Microenvironment (TME)
| Immune Cell Population | Effect of Combination Therapy | Model | Reference |
|---|---|---|---|
| CD8+ T Cells | Significant Increase | MC38 / CT26 | [4][8] |
| CD8+TNFα+ T Cells | Significant Increase | MC38 / CT26 | [8][9] |
| CD8+IFNγ+ T Cells | Significant Increase | MC38 / CT26 | [8][9] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Significant Reduction | MC38 | [8][11] |
| Regulatory T Cells (Tregs) | Decreased Ratio | CT26 | [5][6] |
| Macrophages | Reduced Ratio / Promoted M1/M2 Ratio | CT26 |[5][8] |
Experimental Protocols
1. Syngeneic Mouse Tumor Model Establishment
-
Cell Lines: Murine colorectal cancer cell lines CT26 or MC38.
-
Animals: 6-8 week old female BALB/c mice (for CT26) or C57BL/6 mice (for MC38).
-
Procedure:
-
Culture cells under standard conditions and harvest during the logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS or serum-free medium at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³) before randomizing mice into treatment groups. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
2. Drug Administration Protocol
-
This compound:
-
Anti-PD-1 Antibody:
-
Dosage: A typical dose is 10 mg/kg or a fixed dose of 200 µg per mouse.
-
Route & Schedule: Administer via intraperitoneal (i.p.) injection, typically every 3-4 days.
-
-
Treatment Groups:
-
Vehicle Control (e.g., CMC-Na + Isotype control IgG)
-
This compound monotherapy
-
Anti-PD-1 monotherapy
-
This compound + Anti-PD-1 combination therapy
-
3. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Harvest: Euthanize mice and excise tumors.
-
Tissue Dissociation: Mince the tumor tissue finely and digest using an enzymatic solution (e.g., collagenase, DNase I) to obtain a single-cell suspension.
-
Cell Staining:
-
Perform a surface staining protocol for markers such as CD45, CD3, CD4, CD8.
-
For intracellular cytokine staining (e.g., IFNγ, TNFα), stimulate cells ex vivo with cell stimulation cocktails (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A) for 4-6 hours prior to fixation, permeabilization, and intracellular staining.
-
-
Data Acquisition: Acquire samples on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, ensuring proper gating to identify viable, single, CD45+ hematopoietic cells, and subsequently the T lymphocyte populations of interest.
Visualizations and Diagrams
Caption: this compound inhibits VEGFR signaling to block tumor angiogenesis.
Caption: Synergistic mechanism of this compound and anti-PD-1 immunotherapy.
Caption: General experimental workflow for preclinical combination studies.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combination of this compound and Anti-PD-1 for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Frontiers | Efficacy, safety and predictors of combined this compound with programmed death-1 inhibitors for advanced microsatellite-stable colorectal cancer: A retrospective study [frontiersin.org]
- 8. This compound Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Frontiers | this compound Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of dose adjustment for this compound in the third-line treatment of metastatic colorectal cancer: a retrospective study with real-world settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New dosing schedules in pre-treated patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling hypertension observed in animal models during preclinical studies with fruquintinib.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hypertension in animal models?
A1: this compound is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3). Inhibition of the VEGF signaling pathway is a known class effect of this type of tyrosine kinase inhibitor (TKI) and can lead to an increase in blood pressure.[1][2] The primary proposed mechanisms include:
-
Decreased Nitric Oxide (NO) Production: VEGF signaling is crucial for the production of nitric oxide, a potent vasodilator. Inhibition of this pathway leads to reduced NO availability, resulting in vasoconstriction and increased peripheral resistance.[1][2][3]
-
Increased Endothelin-1 (ET-1) Levels: VEGF inhibition can lead to an increase in the production of endothelin-1, a powerful vasoconstrictor.[1][2]
-
Microvascular Rarefaction: Long-term inhibition of VEGF can lead to a reduction in the density of small blood vessels (capillaries and arterioles), which can contribute to a sustained increase in systemic vascular resistance.[4]
Q2: What is the expected onset and severity of hypertension in animal models treated with this compound?
A2: The onset and severity of this compound-induced hypertension in animal models can be dose-dependent.[1] While specific preclinical data on the time course for this compound is not extensively published, clinical data in humans show that the median time to the first onset of hypertension is approximately 14 days.[5] In preclinical studies with other VEGFR inhibitors, blood pressure increases can be observed within days of initiating treatment. Researchers should establish a baseline blood pressure for each animal before starting this compound administration to accurately assess changes.
Q3: Which animal models are suitable for studying this compound-induced hypertension?
A3: Rodent models, particularly rats, are commonly used to evaluate the cardiovascular effects of VEGFR inhibitors. Telemetered rats are considered a gold standard for continuous and accurate blood pressure monitoring in a conscious, freely moving state, which minimizes stress-induced blood pressure fluctuations.[6][7][8][9][10]
Q4: What are the recommended therapeutic interventions for managing this compound-induced hypertension in animal models?
A4: Based on preclinical studies with other TKIs and the known mechanisms of VEGF inhibitor-induced hypertension, the following classes of antihypertensive agents are recommended for consideration:
-
Calcium Channel Blockers (CCBs): Dihydropyridine CCBs like nifedipine have been shown to be effective in controlling severe TKI-induced hypertension in rats.[11]
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: ACE inhibitors such as captopril have demonstrated efficacy in managing milder elevations in blood pressure in animal models of TKI-induced hypertension.[11]
-
Angiotensin II Receptor Blockers (ARBs): ARBs are also considered a reasonable choice for managing this type of hypertension.[12][13]
The choice of agent may depend on the severity of the hypertension observed. It is crucial to titrate the dose of the antihypertensive agent to achieve the desired blood pressure control while minimizing potential confounding effects on the primary study endpoints.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Significant and rapid increase in blood pressure after this compound administration. | High dose of this compound; individual animal sensitivity. | 1. Confirm the correct dose of this compound was administered.2. Initiate antihypertensive therapy promptly (e.g., nifedipine for severe increases).3. Consider a dose reduction of this compound in subsequent cohorts if the hypertension is difficult to manage. |
| Inconsistent or highly variable blood pressure readings. | Stress from handling during measurement; improper measurement technique (e.g., tail-cuff). | 1. If using non-invasive methods, ensure proper acclimatization of the animals to the procedure.2. For more reliable and continuous data, consider using implantable telemetry devices.[6][8][9] |
| Antihypertensive treatment is not effectively controlling blood pressure. | Insufficient dose of antihypertensive; inappropriate choice of agent for the severity of hypertension. | 1. Increase the dose of the current antihypertensive agent.2. If using an ACE inhibitor for a significant blood pressure increase, consider switching to or adding a calcium channel blocker.[11] |
| Animal shows signs of distress (e.g., lethargy, ruffled fur) in addition to hypertension. | Potential for other toxicities of this compound; severe hypertension affecting organ function. | 1. Monitor the animal closely for other adverse effects.2. Temporarily withhold this compound administration and manage hypertension.3. Consult with a veterinarian. |
Quantitative Data Summary
Table 1: Incidence of Hypertension with this compound in Human Clinical Trials
| Study | This compound Dose | Incidence of All-Grade Hypertension | Incidence of Grade ≥3 Hypertension |
| FRESCO | 5 mg daily, 3 weeks on/1 week off | 55.4% | 21.2% |
| Pooled Monotherapy Studies | 5 mg daily for the first 21 days of each 28-day cycle | 49% | 19% |
Data from human clinical trials are provided for context. Researchers should generate their own dose-response data in their chosen animal model.
Table 2: Template for Recording Blood Pressure Data in Animal Models
| Animal ID | Treatment Group (this compound Dose) | Baseline Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Day 7 Systolic BP (mmHg) | Day 7 Diastolic BP (mmHg) | Day 14 Systolic BP (mmHg) | Day 14 Diastolic BP (mmHg) | Antihypertensive Intervention (if any) |
Experimental Protocols
Protocol 1: Blood Pressure Monitoring in Rodent Models Using Telemetry
This protocol describes the "gold standard" method for continuous blood pressure monitoring in conscious, unrestrained rodents.
Materials:
-
Implantable telemetry device (e.g., from Data Sciences International)
-
Surgical tools for sterile surgery
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Receivers and data acquisition system
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal following approved institutional protocols.
-
Surgically implant the telemetry transmitter's catheter into the abdominal aorta or carotid artery, as recommended for the specific device and animal model.[9][10]
-
Place the body of the transmitter in the peritoneal cavity or a subcutaneous pocket.[9]
-
Suture the incision sites.
-
Administer post-operative analgesics and allow for a recovery period of at least one week before the start of the experiment.
-
-
Data Acquisition:
-
House the animals in their home cages placed on top of the telemetry receivers.
-
Record baseline blood pressure, heart rate, and activity for at least 24-48 hours before the first dose of this compound.
-
Administer this compound according to the study design.
-
Continuously monitor and record cardiovascular parameters throughout the study period.
-
Protocol 2: Management of this compound-Induced Hypertension with Antihypertensive Agents
This protocol provides a general framework for treating hypertension in animal models receiving this compound. Doses should be optimized for the specific model and severity of hypertension.
Materials:
-
This compound
-
Antihypertensive agent (e.g., nifedipine, captopril)
-
Vehicle for drug administration
-
Blood pressure monitoring system (telemetry recommended)
Procedure:
-
Establish Baseline:
-
Following the recovery from telemetry implantation, establish a stable baseline blood pressure over 24-48 hours.
-
-
This compound Administration:
-
Initiate dosing with this compound at the desired concentration and schedule.
-
-
Monitoring and Intervention:
-
Continuously monitor blood pressure.
-
If a predefined hypertensive threshold is reached (e.g., a sustained increase of >30 mmHg in systolic blood pressure), initiate antihypertensive treatment.
-
For moderate hypertension: Administer an ACE inhibitor (e.g., captopril).
-
For severe hypertension: Administer a calcium channel blocker (e.g., nifedipine).[11]
-
The antihypertensive agent can be administered via oral gavage or in the drinking water, depending on the drug's properties and the study design.
-
-
Dose Adjustment:
-
Titrate the dose of the antihypertensive agent to maintain blood pressure within an acceptable range.
-
If blood pressure remains uncontrolled, consider a combination of antihypertensive agents or a reduction in the this compound dose.
-
Visualizations
Caption: Signaling pathway of this compound-induced hypertension.
Caption: Workflow for managing this compound hypertension.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine Kinase Inhibitor-Induced Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VEGF Receptor Inhibitor-Induced Hypertension: Emerging Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 7. Cardiavascular telemetry for early assessment | Vivonics [vivonics-preclinical.com]
- 8. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Tyrosine kinase inhibitor-induced hypertension—marker of anti-tumour treatment efficacy or cardiovascular risk factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predictive factor and antihypertensive usage of tyrosine kinase inhibitor-induced hypertension in kidney cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Fruquintinib Administration in Murine Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges of long-term fruquintinib administration in mice. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[1] By targeting these receptors, this compound blocks the VEGF signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[1]
Q2: What is the recommended route of administration and vehicle for this compound in mice?
A2: The most common route of administration for this compound in mice is oral gavage. A typical vehicle for formulation is a suspension in 0.5% sodium carboxymethylcellulose (CMC-Na).
Q3: What are the typical dose ranges for this compound in mouse xenograft studies?
A3: Dosing can vary depending on the tumor model and study objective. However, common dose ranges reported in the literature are 2.5 mg/kg, 5 mg/kg, and 10 mg/kg, administered daily.[2][3]
Q4: What are the most common adverse effects observed during long-term this compound administration in mice?
A4: While preclinical studies in mice often report a manageable safety profile, the toxicities observed are generally consistent with the VEGFR inhibitor class. These can include hypertension, proteinuria, hand-foot syndrome (manifesting as paw redness and swelling in mice), diarrhea, and potential for weight loss.[4][5][6][7]
Q5: How should I monitor for toxicity during my study?
A5: Regular monitoring is crucial. This should include:
-
Daily: General health checks (activity level, posture, grooming).
-
Twice Weekly: Body weight measurement and tumor volume assessment.
-
Weekly/Bi-weekly: Blood pressure monitoring (using a tail-cuff system) and urine collection for proteinuria analysis.
Troubleshooting Guide: Common Challenges and Solutions
This section provides guidance on identifying and managing specific challenges that may arise during the long-term administration of this compound to mice.
Issue 1: Significant Body Weight Loss
-
Identification: A sustained body weight loss of >15-20% from baseline is a common indicator of significant toxicity.
-
Potential Causes:
-
Reduced food and water intake due to malaise.
-
Gastrointestinal toxicity (diarrhea, mucositis).
-
Systemic toxicity.
-
-
Troubleshooting and Management:
| Management Strategy | Detailed Protocol |
| Dose Reduction/Interruption | If a cohort of mice shows an average body weight loss exceeding 15%, consider a dose reduction (e.g., from 5 mg/kg to 2.5 mg/kg) or a temporary interruption of dosing (e.g., 2-3 days) until weight stabilizes. |
| Supportive Care | Provide supplemental nutrition with palatable, high-calorie food sources. Ensure easy access to water, potentially using hydrogel packs. |
| Monitor for Dehydration | Assess for signs of dehydration (e.g., skin tenting). If observed, subcutaneous fluid administration (e.g., sterile saline) may be necessary. |
-
Quantitative Data on Body Weight Changes:
| This compound Dose | Expected Body Weight Change (Illustrative) | Notes |
| Vehicle Control | Gradual increase | Consistent with normal growth. |
| 2.5 mg/kg/day | Stable or slight decrease (<5%) initially, then stabilization. | Generally well-tolerated. |
| 5 mg/kg/day | Initial decrease of 5-10%, may stabilize or slowly recover. | Close monitoring is recommended. |
| 10 mg/kg/day | Potential for >10-15% decrease. | High likelihood of requiring dose modification or supportive care. |
Note: This data is illustrative and can vary based on the mouse strain, tumor model, and overall health status.
Issue 2: Hypertension
-
Identification: A consistent elevation in systolic blood pressure above baseline levels (e.g., >20-30 mmHg).
-
Potential Causes: Inhibition of VEGFR-2 can lead to decreased nitric oxide production and endothelial dysfunction, resulting in vasoconstriction.
-
Troubleshooting and Management:
| Management Strategy | Detailed Protocol |
| Blood Pressure Monitoring | Acclimate mice to the tail-cuff apparatus before starting the study to obtain accurate baseline readings. Monitor blood pressure weekly. |
| Dose Adjustment | For persistent, significant hypertension, consider a dose reduction of this compound. |
| Pharmacological Intervention (Translational) | In a clinical setting, ACE inhibitors or calcium channel blockers are used.[8] While not standard in preclinical studies, this could be a translational research consideration. |
Issue 3: Proteinuria
-
Identification: Presence of elevated protein levels in the urine, detectable by dipstick or more quantitative assays.
-
Potential Causes: VEGFR inhibition can affect the glomerular filtration barrier in the kidneys.[8][9]
-
Troubleshooting and Management:
| Management Strategy | Detailed Protocol |
| Urinalysis | Collect urine samples (e.g., using metabolic cages or gentle bladder palpation) before and during treatment. Use urine dipsticks for a qualitative assessment and follow up with a quantitative assay for confirmation. |
| Dose Modification | If significant and persistent proteinuria develops, a dose reduction or temporary cessation of this compound may be necessary. |
| Histopathology | At the end of the study, ensure kidney tissues are collected for histopathological evaluation to assess for any glomerular changes. |
Experimental Protocols
Oral Gavage Administration of this compound
-
Preparation of this compound Suspension:
-
For a 5 mg/kg dose in a 20 g mouse (0.1 mg/mouse), prepare a 1 mg/mL suspension.
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring to ensure a uniform suspension.
-
-
Administration Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension (typically 100-200 µL for a 20 g mouse).
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate signs of distress.
-
Monitoring of Vital Signs and Health
-
Body Weight: Weigh each mouse twice weekly using a calibrated scale and record the weight. Calculate the percentage change from the initial body weight.
-
Tumor Volume: Measure the length and width of the tumor using calipers twice weekly. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Clinical Observations: Perform daily checks for changes in posture, activity, grooming, and signs of distress.
-
Blood Pressure: Acclimate mice to a non-invasive tail-cuff blood pressure system for several days before the start of the experiment. Measure and record systolic and diastolic blood pressure weekly.
-
Urinalysis for Proteinuria: Collect urine samples weekly. Use a urine dipstick to screen for proteinuria. For positive results, a more quantitative assay (e.g., a Bradford assay) can be performed.
Visualizations
This compound Mechanism of Action: VEGFR Signaling Pathway
Caption: this compound inhibits VEGFR signaling, blocking angiogenesis.
Experimental Workflow for Long-Term this compound Study in Mice
Caption: Workflow for a typical in vivo efficacy and toxicity study.
Troubleshooting Logic for Adverse Events
Caption: Decision-making process for managing adverse events in mice.
References
- 1. Metabolism, toxicity and management of this compound: a novel drug for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of this compound in the Continuum of Care of Patients with Colorectal Cancer [mdpi.com]
- 7. Multi-contrast digital histopathology of mouse organs using quantitative phase imaging and virtual staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Fruquintinib's In Vivo Target Engagement: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comparative overview of methodologies and data for validating the in vivo target engagement of fruquintinib, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). For a comprehensive comparison, we include data on other multi-kinase inhibitors with overlapping targets, namely regorafenib and cabozantinib.
Introduction to this compound and Target Engagement
This compound is a small-molecule tyrosine kinase inhibitor (TKI) that selectively targets VEGFR-1, -2, and -3, key regulators of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][2][3][4][5][6] By inhibiting the VEGF/VEGFR signaling pathway, this compound effectively suppresses tumor angiogenesis.[2][3] Validating that a drug engages its intended target in a living organism (in vivo) is a critical step in preclinical and clinical drug development. This validation provides evidence of the drug's mechanism of action and helps establish a therapeutic window.
This guide will delve into the experimental data supporting this compound's target engagement and compare its selectivity and in vivo efficacy with other relevant TKIs.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. This compound was designed for high selectivity towards VEGFRs with minimal activity against other kinases.[6][7]
| Kinase Target | This compound IC₅₀ (nM) | Regorafenib Target Kinases | Cabozantinib Target Kinases |
| VEGFR-1 | 33[1][2] | VEGFR-1, -2, -3[8][9] | VEGFR-2[10][11] |
| VEGFR-2 | 35[1][2] | KIT, RET, RAF-1, BRAF[8][12] | MET, RET, KIT, AXL, FLT3[11][13][14] |
| VEGFR-3 | 0.5[1][2] | PDGFR, FGFR[12] | TIE-2[14] |
| c-Kit | Weak Inhibition[2][6] | TIE2, CSF1R[12] | |
| FGFR-1 | Weak Inhibition[2][6] | ||
| RET | Weak Inhibition[2][6] |
Table 1. Kinase inhibition profile of this compound compared to the target spectrum of regorafenib and cabozantinib. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity.
In Vivo Target Engagement and Pharmacodynamic Data
The direct measurement of target modulation in vivo provides the strongest evidence for target engagement. For VEGFR inhibitors, this is often assessed by measuring the phosphorylation status of the receptor.
| Drug | Assay | Model System | Dose | Key Findings |
| This compound | VEGFR-2 Phosphorylation | Mouse Lung Tissue | 2.5 mg/kg (single oral dose) | >85% inhibition of VEGFR-2 phosphorylation sustained for at least 8 hours.[3][5][15] |
| Correlated with a plasma concentration of 176 ng/mL (EC₈₅).[3][5] | ||||
| Microvessel Density (CD31 staining) | Caki-1 Kidney Cancer Xenograft | 0.8, 2, and 5 mg/kg | Dose-dependent inhibition of microvessel density by 25.6%, 53.5%, and 73.0%, respectively.[15] | |
| Cabozantinib | RET Phosphorylation | TT Medullary Thyroid Cancer Xenograft | Single oral doses | Dose-dependent inhibition of RET phosphorylation.[10] |
| Predicted plasma IC₅₀ of ~7 µmol/L for RET phosphorylation inhibition.[10] | ||||
| Regorafenib | Tumor Growth Inhibition | PLC5 Hepatocellular Carcinoma Xenograft | 20 mg/kg/day | Significant inhibition of tumor growth.[16] |
| STAT3 Inhibition | PLC5 Tumor Lysate | Not specified | Potent inhibition of STAT3 in tumor lysate.[16] |
Table 2. Summary of in vivo target engagement and pharmacodynamic data for this compound and comparator drugs.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism and experimental validation process, the following diagrams are provided.
Caption: VEGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo target validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used to generate the data presented.
In Vivo VEGFR-2 Phosphorylation Assay
This assay directly measures the inhibition of the target kinase in a relevant tissue.
-
Animal Model: Nude mice are typically used.
-
VEGF Stimulation: To induce a measurable phosphorylation signal, mice are often injected intravenously with recombinant human VEGF-A shortly before tissue collection.
-
Drug Administration: this compound or a vehicle control is administered orally at a specified dose (e.g., 2.5 mg/kg) at various time points before VEGF-A stimulation.
-
Tissue Collection: At the designated time, lung tissues are harvested, as they are highly vascularized and show a robust response to VEGF stimulation. Tissues are immediately snap-frozen in liquid nitrogen to preserve the phosphorylation status of proteins.
-
Protein Extraction and Analysis:
-
Tissues are homogenized in lysis buffer containing phosphatase and protease inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (Western Blot).
-
Membranes are probed with primary antibodies specific for phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2.
-
Following incubation with secondary antibodies, the signal is detected via chemiluminescence.
-
-
Quantification: The density of the pVEGFR-2 band is normalized to the total VEGFR-2 band. The percentage of inhibition is calculated by comparing the normalized signal in the drug-treated group to the vehicle-treated group.
Tumor Xenograft and Microvessel Density (MVD) Analysis
This method assesses the downstream anti-angiogenic effect of VEGFR inhibition.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., Caki-1) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into groups and treated daily with oral doses of this compound (e.g., 0.8, 2, 5 mg/kg) or a vehicle control. Tumor volume and body weight are monitored regularly.
-
Tumor Collection: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry (IHC):
-
Tumor sections are stained with an antibody against the endothelial cell marker CD31 (also known as PECAM-1).
-
The stained sections are then visualized using a microscope.
-
-
Quantification: Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields per tumor. The results are then averaged for each treatment group and compared to the vehicle control to determine the percentage of inhibition.
Conclusion
The available preclinical data provides strong evidence for the in vivo target engagement of this compound. Its high selectivity for VEGFRs translates into potent and sustained inhibition of VEGFR-2 phosphorylation in vivo at well-tolerated doses.[3][5][15] This direct target inhibition leads to significant downstream anti-angiogenic effects, as demonstrated by the dose-dependent reduction in microvessel density in tumor xenograft models.[15] When compared to less selective multi-kinase inhibitors like regorafenib and cabozantinib, this compound's focused mechanism of action may offer a more favorable safety profile by minimizing off-target toxicities.[7] The experimental protocols outlined in this guide provide a robust framework for researchers to validate the in vivo target engagement of novel VEGFR inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of this compound in the Management of Advanced Refractory Metastatic Colorectal Cancer: Design, Development and Potential Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of this compound in the Management of Advanced Refractory Metastatic Colorectal Cancer: Design, Development and Potential Place in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound versus placebo in patients with refractory metastatic colorectal cancer: safety analysis of FRESCO-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Fruquintinib Off-Target Effects: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the selectivity profile of fruquintinib in comparison to other multi-kinase inhibitors.
Introduction
This compound is a potent and highly selective oral tyrosine kinase inhibitor (TKI) of Vascular Endothelial Growth Factor Receptors (VEGFR) 1, 2, and 3, which are pivotal in tumor angiogenesis. Its high selectivity is a key design feature aimed at minimizing off-target toxicities, a common challenge with multi-kinase inhibitors. This guide provides a comparative analysis of the off-target effects of this compound against other TKIs, supported by experimental data, to aid researchers in evaluating its suitability for various research and development applications.
Kinase Inhibition Profile: this compound vs. Comparators
The selectivity of a kinase inhibitor is crucial for its safety and efficacy profile. Off-target kinase inhibition can lead to unforeseen side effects. The following tables summarize the inhibitory activity (IC50 values) of this compound and two other multi-kinase inhibitors, regorafenib and cabozantinib, against their primary targets and a panel of off-target kinases.
| Kinase Target | This compound IC50 (nM) | Regorafenib IC50 (nM) | Cabozantinib IC50 (nM) |
| VEGFR1 | 33 | 13 | 0.035 |
| VEGFR2 | 35 | 4.2 | 0.035 |
| VEGFR3 | 0.5 | 46 | 6.0 |
| c-KIT | Weak Inhibition (>1000) | 7 | 4.6 |
| RET | 128-458 (weak) | 1.5 | 5.2 |
| FGFR-1 | 128-458 (weak) | 202 | 7.9 |
| PDGFRβ | Not significantly inhibited | 22 | 8.9 |
| Raf-1 | Not significantly inhibited | 2.5 | - |
| MET | Not significantly inhibited | - | 1.3 |
| AXL | Not significantly inhibited | - | 7 |
| Table 1: Comparative Kinase Inhibition (IC50) of this compound, Regorafenib, and Cabozantinib. Data compiled from publicly available preclinical study results. |
As the data indicates, this compound demonstrates high potency against VEGFRs with significantly less activity against a broad range of other kinases compared to regorafenib and cabozantinib.
Experimental Protocols for Off-Target Validation Studies
The determination of kinase inhibition profiles is a critical step in the preclinical evaluation of TKIs. The following are detailed methodologies for two common assays used in these studies.
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity.
Experimental Workflow:
Protocol:
-
Kinase Reaction: In a 384-well plate, the kinase of interest is incubated with a specific FRET-peptide substrate and ATP. The reaction is typically carried out at room temperature for 60 minutes.
-
Development Reaction: A development reagent containing a site-specific protease is added to each well. This protease specifically cleaves the non-phosphorylated FRET peptides. The plate is incubated for another 60 minutes at room temperature.
-
Detection: The plate is read on a fluorescence plate reader. The FRET signal, resulting from the proximity of the two fluorophores on the uncleaved (phosphorylated) peptide, is measured. The ratio of the emission signals from the two fluorophores is used to calculate the percentage of phosphorylated substrate, which is inversely proportional to the kinase activity in the presence of an inhibitor.
Radiolabeled ATP Incorporation Kinase Assay
This is a traditional and direct method for measuring kinase activity.
Experimental Workflow:
Protocol:
-
Reaction Setup: The kinase reaction is set up in a microcentrifuge tube containing the kinase, a suitable substrate (protein or peptide), and a reaction buffer.
-
Initiation: The reaction is initiated by the addition of [γ-³²P]ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 10-30 minutes).
-
Termination: The reaction is stopped, typically by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose paper which binds the peptide/protein substrate.
-
Washing: The phosphocellulose paper is washed multiple times to remove the unincorporated [γ-³²P]ATP.
-
Detection: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter or by autoradiography. This radioactivity is directly proportional to the kinase activity.
Off-Target Signaling Pathways
The weak off-target inhibition of this compound on kinases such as RET, FGFR-1, and c-KIT is a key differentiator. Understanding the signaling pathways mediated by these kinases highlights the potential for reduced side effects compared to less selective inhibitors.
RET Signaling Pathway
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues and is implicated in various cancers.
FGFR-1 Signaling Pathway
Fibroblast Growth Factor Receptor 1 (FGFR-1) is a receptor tyrosine kinase that plays a role in embryonic development, cell growth, and angiogenesis.
c-KIT Signaling Pathway
c-KIT is a receptor tyrosine kinase that is essential for the development and maintenance of various cell types, including hematopoietic stem cells and mast cells.
Conclusion
The preclinical data strongly supports that this compound is a highly selective inhibitor of VEGFRs 1, 2, and 3. Its minimal interaction with other kinases, as demonstrated in comprehensive kinome scans, suggests a lower potential for off-target toxicities compared to less selective multi-kinase inhibitors like regorafenib and cabozantinib. This high selectivity, combined with its potent on-target activity, makes this compound a valuable tool for researchers studying angiogenesis and a promising therapeutic candidate where a focused mechanism of action is desirable. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation and comparison in the field of kinase inhibitor research and development.
Unveiling Biomarkers of Fruquintinib Efficacy in Preclinical Settings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of preclinical biomarkers of response to fruquintinib, a highly selective VEGFR inhibitor. We delve into supporting experimental data, detailed methodologies, and a comparative look at other VEGFR inhibitors to contextualize this compound's performance.
This compound is a potent oral tyrosine kinase inhibitor (TKI) that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3, key mediators of angiogenesis, a critical process in tumor growth and metastasis.[1] Preclinical studies have demonstrated its robust anti-tumor activity across a range of cancer models. Understanding the biomarkers that predict or indicate a response to this compound is paramount for patient selection and the development of effective combination therapies. This guide synthesizes preclinical data on such biomarkers, offering a comparative perspective with other VEGFR inhibitors like regorafenib and axitinib.
Pharmacodynamic Biomarkers of this compound Response
Pharmacodynamic biomarkers are crucial for confirming target engagement and understanding the biological effects of a drug. In preclinical studies, the primary pharmacodynamic biomarkers for this compound revolve around its mechanism of action: the inhibition of VEGFR signaling and subsequent reduction in angiogenesis.
Key Pharmacodynamic Biomarkers:
-
Inhibition of VEGFR Phosphorylation: As a direct measure of target engagement, the inhibition of ligand-induced phosphorylation of VEGFR-2 (KDR) is a key biomarker. Preclinical studies have shown that this compound potently inhibits VEGF-A-induced VEGFR-2 phosphorylation in a dose- and time-dependent manner.
-
Reduction in Microvessel Density (MVD): A downstream effect of VEGFR inhibition is the suppression of new blood vessel formation. MVD, commonly assessed by immunohistochemical staining for the endothelial cell marker CD31, serves as a robust biomarker of anti-angiogenic activity. This compound treatment has been shown to significantly decrease MVD in tumor xenograft models.
The following table summarizes the quantitative data on the pharmacodynamic effects of this compound and comparator VEGFR inhibitors in preclinical models.
| Drug | Target | Preclinical Model | Biomarker | Method | Result |
| This compound | VEGFR-1, -2, -3 | Human umbilical vein endothelial cells (HUVECs) | VEGFR-2 Phosphorylation | Western Blot | Potent inhibition of VEGF-A-induced phosphorylation |
| NCI-H460 lung cancer xenograft | VEGFR-2 Phosphorylation | Western Blot | Dose-dependent inhibition | ||
| Calu-6 lung cancer xenograft | Microvessel Density (CD31) | Immunohistochemistry | Significant reduction in MVD | ||
| Regorafenib | VEGFR-1, -2, -3, TIE2, PDGFR, FGFR, etc. | HUVECs | VEGFR-2 Phosphorylation | Western Blot | Inhibition of VEGF-A-induced phosphorylation |
| Colo-205 colon cancer xenograft | Microvessel Density (CD31) | Immunohistochemistry | Significant reduction in MVD[2] | ||
| Axitinib | VEGFR-1, -2, -3 | HUVECs | VEGFR-2 Phosphorylation | Western Blot | Potent inhibition of VEGF-A-induced phosphorylation |
| A549 lung cancer xenograft | Microvessel Density (CD31) | Immunohistochemistry | Significant reduction in MVD |
Predictive Biomarkers of this compound Response
While pharmacodynamic biomarkers confirm the biological activity of this compound, predictive biomarkers are sought to identify tumors that are most likely to respond to treatment. Preclinical research in this area is ongoing, and while no definitive predictive biomarkers have been established for this compound, several candidates are under investigation, drawing from the broader understanding of anti-angiogenic therapies.
Potential preclinical predictive biomarkers include:
-
High Baseline VEGFR Expression: Tumors with high levels of VEGFR-2 expression may be more dependent on VEGF signaling for angiogenesis and thus more sensitive to VEGFR inhibitors.
-
Elevated Levels of Circulating VEGF-A: High concentrations of the ligand VEGF-A in the tumor microenvironment or in circulation could indicate a greater reliance on this signaling pathway.
-
Hypoxia-Related Markers: Tumors with significant hypoxia may upregulate VEGF expression, suggesting a potential vulnerability to anti-angiogenic therapy. Markers such as HIF-1α are being explored in this context.
It is important to note that the predictive value of these biomarkers can be context-dependent and requires further validation in preclinical and clinical studies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Mechanisms of Action: Fruquintinib vs. Sunitinib
This guide provides a detailed comparison of the mechanisms of action of fruquintinib and sunitinib, two small-molecule kinase inhibitors used in cancer therapy. The information is intended for researchers, scientists, and drug development professionals, with a focus on molecular targets, signaling pathways, and supporting experimental and clinical data.
Overview of Mechanism of Action
This compound is a highly selective, third-generation tyrosine kinase inhibitor (TKI) that potently targets the vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] By selectively blocking these receptors, this compound inhibits VEGF-mediated signaling pathways, which are crucial for angiogenesis—the formation of new blood vessels that supply nutrients and oxygen to tumors.[3][4][5] This targeted inhibition of angiogenesis restricts tumor growth and progression.[3] this compound's high selectivity is a key feature, designed to minimize off-target toxicities and allow for sustained target inhibition.[1][3][6]
Sunitinib , in contrast, is a multi-targeted TKI that inhibits a broader range of receptor tyrosine kinases (RTKs).[7][8] Its primary targets include all VEGFRs and platelet-derived growth factor receptors (PDGFRs).[7][9] Additionally, sunitinib inhibits KIT (CD117), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET).[7][10] This multi-targeted approach allows sunitinib to simultaneously block multiple signaling pathways involved in tumor growth, pathologic angiogenesis, and metastatic progression.[8][11]
Signaling Pathway Inhibition
This compound Signaling Pathway
This compound's mechanism is centered on the direct and selective inhibition of VEGFRs. The binding of VEGF ligands to these receptors on endothelial cells triggers a signaling cascade that promotes cell proliferation and the formation of new blood vessels. This compound blocks the phosphorylation of the intracellular kinase domain of VEGFRs, thereby halting this cascade.[6] Recent studies also suggest that this compound can modulate the epithelial-mesenchymal transition (EMT) via the TGF-β/Smad signaling pathway, which may contribute to its anti-invasive effects in colorectal cancer cells.[12]
Figure 1: this compound's selective inhibition of the VEGFR signaling pathway.
Sunitinib Signaling Pathway
Sunitinib's broader activity profile means it disrupts several critical cancer-related pathways simultaneously. By inhibiting VEGFRs and PDGFRs, it delivers a strong anti-angiogenic effect.[11] Its inhibition of KIT is the basis for its efficacy in imatinib-resistant gastrointestinal stromal tumors (GIST).[7][8] The blockade of other RTKs like FLT3 and RET contributes to its antitumor effects in other malignancies.[10][13] This multi-pronged attack can impede tumor growth, reduce vascularization, and promote cancer cell apoptosis.[8][10]
Figure 2: Sunitinib's multi-targeted inhibition of various RTK pathways.
Quantitative Data Comparison
Kinase Inhibition Profile
This compound was designed for high selectivity with limited off-target kinase activity.[3] In contrast, earlier generation VEGFR inhibitors like sunitinib have poorer kinome selectivity, inhibiting multiple kinases at similar potencies.[1][6][14] This difference in selectivity may account for variations in their respective safety profiles.
| Target Kinase | This compound IC₅₀ (nmol/L) | Sunitinib IC₅₀ (nmol/L) |
| VEGFR-1 | 33[15] | Targets, but specific IC₅₀ not detailed in provided results. |
| VEGFR-2 | 35[15] | Targets, but specific IC₅₀ not detailed in provided results. |
| VEGFR-3 | 0.5[15] | Targets, but specific IC₅₀ not detailed in provided results. |
| c-KIT | Weak inhibition[1][2] | Potent inhibitor[7] |
| PDGFRα/β | Not a primary target | Potent inhibitor[7] |
| FGFR-1 | Weak inhibition[1][2] | Not a primary target |
| RET | Weak inhibition[1][2] | Potent inhibitor[7] |
| FLT3 | Not a primary target | Potent inhibitor[7] |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.
Clinical Efficacy Data
Direct head-to-head clinical trial data is limited as these drugs are approved for different primary indications. The following tables summarize key efficacy data from pivotal trials in their respective approved settings.
This compound in Metastatic Colorectal Cancer (mCRC)
| Trial | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| FRESCO [14] | This compound | 9.3 months | 3.7 months | 4.7% | 62.2% |
| Placebo | 6.6 months | 1.8 months | 0.0% | 12.3% | |
| FRESCO-2 [16][17] | This compound | 7.4 months | 3.7 months | 1.5%[18] | 55.5%[16] |
| Placebo | 4.8 months | 1.8 months | 0%[18] | 16.1%[16] |
Sunitinib in Metastatic Renal Cell Carcinoma (mRCC)
| Trial/Analysis | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Phase III vs. IFN-α [19][20] | Sunitinib | 26.4 months | 11.0 months | 47% |
| IFN-α | 21.8 months | 5.0 months | 12% | |
| Real-World Meta-Analysis [19] | Sunitinib (1st Line) | 23.0 months | 9.3 months | 27.9% |
| CABOSUN [21][22] | Sunitinib (Comparator) | Not specified | 5.6 months | 18% |
| Cabozantinib | Not specified | 8.2 months | 46% |
Safety and Tolerability Profile
The different selectivity profiles of this compound and sunitinib contribute to distinct adverse event (AE) profiles.
| Common Grade ≥3 Adverse Events | This compound (FRESCO-2)[16] | Sunitinib (various trials)[21][23] |
| Hypertension | 13.6% | Commonly reported |
| Asthenia/Fatigue | 7.7% | Commonly reported |
| Hand-foot syndrome | 6.4% | Commonly reported |
| Diarrhea | Commonly reported | Commonly reported |
| Nausea | Not specified | Commonly reported |
| Gastrointestinal Disorders | Not specified | 39.7% (drug-related AEs)[23] |
Experimental Protocols
General Kinase Inhibition Assay (Biochemical Assay)
A common method to determine the inhibitory activity of compounds like this compound and sunitinib is a biochemical kinase assay.
-
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific purified kinase enzyme (e.g., VEGFR-2).
-
Materials: Recombinant human kinase enzyme, a specific peptide substrate for the kinase, adenosine triphosphate (ATP, often radiolabeled), test compound (this compound or sunitinib) at various concentrations, and necessary buffers and reagents.
-
Procedure:
-
The kinase enzyme is incubated with the peptide substrate and varying concentrations of the test compound in a microplate well.
-
The kinase reaction is initiated by adding ATP. The enzyme transfers a phosphate group from ATP to the substrate.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by measuring the radioactivity incorporated into the substrate. Alternatively, fluorescence-based or luminescence-based methods can be used.
-
The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction with no inhibitor.
-
The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Figure 3: General workflow for a biochemical kinase inhibition assay.
Conclusion
This compound and sunitinib are both effective tyrosine kinase inhibitors, but they operate through distinct mechanisms of action defined by their selectivity profiles.
-
This compound is a highly selective inhibitor of VEGFR-1, -2, and -3.[3][4] This focused approach aims to maximize anti-angiogenic efficacy while minimizing off-target side effects, offering a valuable therapeutic option for patients with metastatic colorectal cancer.[14][16]
-
Sunitinib is a multi-targeted inhibitor that blocks VEGFRs, PDGFRs, KIT, and other kinases.[7][8] This broad-spectrum activity provides a robust anti-tumor effect by simultaneously disrupting multiple pathways essential for tumor growth and vascularization, establishing it as a standard of care in renal cell carcinoma and GIST.[11][19]
The choice between a highly selective inhibitor like this compound and a multi-targeted agent like sunitinib depends on the specific cancer type, its underlying molecular drivers, and the desired balance between broad efficacy and potential off-target toxicities. Understanding these mechanistic differences is crucial for optimizing patient selection and developing future therapeutic strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound as new treatment option in metastatic colorectal cancer patients: is there an optimal sequence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action for FRUZAQLA® (this compound) [fruzaqlahcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. How Does FRUZAQLA® (this compound) Work? [fruzaqla.com]
- 6. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Sunitinib - Wikipedia [en.wikipedia.org]
- 9. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 12. This compound inhibits the migration and invasion of colorectal cancer cells by modulating epithelial-mesenchymal transition via TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Patients with refractory metastatic colorectal cancer experience survival benefits with this compound | MD Anderson Cancer Center [mdanderson.org]
- 17. Clinical Progress of this compound in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Sunitinib for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis of Real-World and Clinical Trials Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. youtube.com [youtube.com]
- 23. karger.com [karger.com]
Fruquintinib vs. Axitinib: A Comparative Analysis of In Vitro Potency
In the landscape of targeted cancer therapies, both fruquintinib and axitinib have emerged as significant small molecule inhibitors targeting vascular endothelial growth factor receptors (VEGFRs), key mediators of tumor angiogenesis. This guide provides a detailed, objective comparison of their in vitro potency, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a highly selective tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3.[1][2] By blocking these receptors, it effectively inhibits the signaling pathways responsible for the proliferation and migration of endothelial cells, which are crucial for the formation of new blood vessels that supply tumors.[3] Axitinib also functions as a potent and selective inhibitor of VEGFR-1, -2, and -3, thereby impeding tumor angiogenesis.[4][5] Its mechanism involves binding to the ATP-binding site of the VEGFRs, which inhibits their kinase activity and subsequent downstream signaling.
In Vitro Potency: A Head-to-Head Comparison
The in vitro potency of a drug is a critical measure of its intrinsic ability to inhibit its target. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a specific biological or biochemical function by 50%.
The following table summarizes the reported IC50 values for this compound and axitinib against the three main VEGFR isoforms.
| Target | This compound IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR-1 | 33 | 0.1[4] |
| VEGFR-2 | 35 | 0.2[4] |
| VEGFR-3 | 0.5 | 0.1 - 0.3[4] |
Based on the available in vitro data, axitinib demonstrates significantly higher potency against all three VEGFR isoforms compared to this compound, with IC50 values in the sub-nanomolar range.
Experimental Protocols
The in vitro potency of these inhibitors is typically determined through biochemical or cellular kinase assays. Below is a generalized protocol that reflects the methodologies used in the cited studies.
In Vitro Kinase Assay (General Protocol)
Objective: To determine the concentration of the inhibitor (this compound or axitinib) required to inhibit 50% of the activity of a specific VEGFR kinase.
Materials:
-
Recombinant human VEGFR-1, VEGFR-2, or VEGFR-3 enzymes.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (Adenosine triphosphate).
-
Substrate peptide (a synthetic peptide that can be phosphorylated by the kinase).
-
Test compounds (this compound and axitinib) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay).
-
Microplates (e.g., 384-well plates).
Procedure:
-
Enzyme and Substrate Preparation: The recombinant VEGFR enzyme and the specific substrate peptide are diluted in kinase buffer to their optimal concentrations.
-
Compound Dilution: A serial dilution of the test compounds (this compound and axitinib) is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the kinase buffer.
-
Reaction Setup: The kinase reaction is initiated by adding the enzyme, substrate, and test compound to the wells of a microplate. A control reaction without the inhibitor is also included.
-
ATP Addition: The phosphorylation reaction is started by the addition of ATP to each well.
-
Incubation: The microplate is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection: After incubation, a detection reagent is added to each well to measure the amount of phosphorylated substrate or the amount of ADP produced. The signal is read using a plate reader.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
For axitinib's reported values, a cellular receptor kinase phosphorylation assay was utilized. This involves using cells that overexpress the target receptor (e.g., Porcine Aortic Endothelial cells). The cells are treated with the inhibitor before being stimulated with the corresponding ligand (e.g., VEGF). The level of receptor phosphorylation is then quantified, typically using an ELISA-based method.
Visualizing the Comparison and Mechanisms
To better understand the concepts discussed, the following diagrams illustrate the VEGFR signaling pathway, a typical experimental workflow for an in vitro kinase assay, and the logical relationship of the comparison.
Caption: VEGFR Signaling Pathway and Inhibition.
Caption: In Vitro Kinase Assay Workflow.
Caption: Logical Relationship of Comparison.
References
Fruquintinib vs. Sorafenib: A Comparative Analysis of Kinase Inhibition Profiles
In the landscape of targeted cancer therapies, small molecule kinase inhibitors have revolutionized treatment paradigms. Among these, fruquintinib and sorafenib represent two distinct generations of multi-kinase inhibitors, primarily targeting pathways involved in tumor angiogenesis. This guide provides a detailed comparison of their performance in kinase inhibition assays, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Kinase Inhibition Profile: A Head-to-Head Comparison
The inhibitory activity of this compound and sorafenib has been characterized against a wide array of kinases. While both drugs target key mediators of angiogenesis, their selectivity profiles exhibit notable differences. This compound is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), whereas sorafenib demonstrates a broader spectrum of activity, inhibiting multiple kinase families.
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for both this compound and sorafenib against various kinases from in vitro biochemical assays. It is important to note that these values are compiled from different studies and assay conditions may vary, which can influence the precise IC50 values.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-1 (Flt-1) | 33[1][2] | 26 |
| VEGFR-2 (KDR) | 35[1][2] | 90[3][4] |
| VEGFR-3 (Flt-4) | 0.5[1][2] | 20[3] |
| PDGFR-β | - | 57[3] |
| c-KIT | Weak Inhibition[1][2] | 68[3][4] |
| Flt3 | - | 58 |
| RET | Weak Inhibition[1][2] | 43 |
| FGFR-1 | Weak Inhibition[1][2] | 580[4] |
| Raf-1 | - | 6[4] |
| B-Raf | - | 22[4] |
| B-Raf (V600E) | - | 38 |
| Note: "-" indicates that significant inhibitory activity has not been reported or is not a primary target. "Weak inhibition" for this compound against RET, FGFR-1, and c-KIT was reported with IC50 values in the range of 128–458 nM[2]. |
From this data, it is evident that this compound is a potent and highly selective inhibitor of the VEGFR family, with particularly strong activity against VEGFR-3.[1][2] In a panel of 253 kinases, this compound demonstrated minimal inhibition of other kinases, suggesting a more targeted mechanism of action that could translate to a more favorable off-target toxicity profile.[5]
In contrast, sorafenib exhibits potent inhibition of the Raf serine/threonine kinases (Raf-1 and B-Raf) and a range of receptor tyrosine kinases including VEGFRs, PDGFR-β, c-KIT, Flt3, and RET.[3] This multi-targeted approach may offer a broader anti-tumor activity but also carries the potential for more off-target effects.[5]
Signaling Pathways and Mechanisms of Action
This compound and sorafenib exert their anti-tumor effects by disrupting critical signaling pathways involved in cell proliferation and angiogenesis.
This compound's Mechanism of Action:
This compound's primary mechanism is the potent and selective inhibition of VEGFR-1, -2, and -3.[1] The binding of VEGF to its receptors triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen. By blocking VEGFRs, this compound effectively stifles tumor angiogenesis. The downstream signaling pathways inhibited by this compound include the PI3K/AKT and MAPK/ERK pathways.
This compound Signaling Pathway
Sorafenib's Mechanism of Action:
Sorafenib has a dual mechanism of action, inhibiting both the Raf/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation, and receptor tyrosine kinases like VEGFR and PDGFR-β, which are key drivers of tumor angiogenesis.[6] This broader inhibitory profile allows sorafenib to impact both the tumor cells directly and the tumor microenvironment.
Sorafenib Signaling Pathway
Experimental Protocols for Kinase Inhibition Assays
The determination of IC50 values is typically performed using in vitro kinase assays, which can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Kinase Assays: These assays utilize purified recombinant kinase enzymes and specific substrates. The activity of the kinase is measured by quantifying the amount of phosphorylated substrate produced or the amount of ATP consumed. Common methods include:
-
Radiometric Assays: Often considered the "gold standard," these assays use radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: These assays employ fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.
Biochemical Kinase Assay Workflow
Cell-Based Kinase Assays: These assays measure the inhibitory effect of a compound on a specific kinase within a cellular context. This provides a more physiologically relevant assessment of a drug's activity, as it accounts for factors such as cell permeability and metabolism. Methods include:
-
Western Blotting: This technique can be used to detect the phosphorylation status of a kinase's downstream substrate.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method can quantify the amount of a phosphorylated substrate in cell lysates.
-
High-Content Imaging: This approach uses automated microscopy to visualize and quantify changes in protein phosphorylation or localization within cells.
It is crucial to recognize that the specific experimental conditions, such as enzyme and substrate concentrations, ATP concentration (as it competes with ATP-competitive inhibitors), and incubation times, can significantly impact the measured IC50 values. Therefore, direct comparison of IC50 values from different studies should be approached with caution.
Conclusion
This compound and sorafenib are both effective kinase inhibitors that play important roles in cancer therapy. This compound distinguishes itself with a highly selective and potent inhibitory profile against the VEGFR family, suggesting a targeted anti-angiogenic mechanism. Sorafenib, on the other hand, possesses a broader spectrum of activity, targeting multiple kinase families involved in both angiogenesis and tumor cell proliferation. The choice between these inhibitors in a research or clinical setting will depend on the specific biological question or therapeutic indication, with considerations for both on-target efficacy and potential off-target effects. The data presented in this guide provides a foundation for understanding the distinct biochemical profiles of these two important therapeutic agents.
References
- 1. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Fruquintinib: A Comparative Analysis of Efficacy Across Diverse Tumor Types
For Researchers, Scientists, and Drug Development Professionals
Fruquintinib is a potent and highly selective oral inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are key mediators of tumor angiogenesis.[1][2] By blocking the VEGF signaling pathway, this compound aims to cut off the blood supply that tumors need to grow and metastasize.[3] Initially approved for metastatic colorectal cancer (mCRC), its efficacy is under investigation across a spectrum of other solid tumors. This guide provides a comparative overview of this compound's performance in different cancer types, supported by data from pivotal clinical trials.
Mechanism of Action
This compound competitively binds to the ATP-binding site of VEGFR-1, -2, and -3, inhibiting receptor autophosphorylation and subsequent activation.[3][4] This blockade disrupts downstream signaling cascades critical for angiogenesis, including the PI3K/AKT and Ras/Raf/MEK/ERK pathways.[3][5] Its high selectivity for VEGFRs is designed to minimize off-target toxicities, potentially improving its therapeutic window compared to less selective kinase inhibitors.[3][6]
Comparative Efficacy and Safety
This compound has demonstrated varied efficacy across different malignancies, reflecting the diverse biology of these tumors. The most robust data comes from its use in metastatic colorectal cancer, while promising results are emerging in other areas.
Table 1: Comparison of this compound Efficacy in Pivotal Trials
| Indication | Trial (Phase) | Treatment Arm | N | Median OS (months) | Median PFS (months) | ORR (%) | DCR (%) |
| Colorectal Cancer | FRESCO (III)[7] | This compound + BSC | 278 | 9.3 | 3.7 | 4.7% | 62.2% |
| (Refractory mCRC) | Placebo + BSC | 138 | 6.6 | 1.8 | 0% | 12.3% | |
| FRESCO-2 (III)[8] | This compound + BSC | 461 | 7.4 | 3.7 | 1.5% | 55.5% | |
| Placebo + BSC | 230 | 4.8 | 1.8 | 0% | 16.1% | ||
| Gastric/GEJ Cancer | FRUTIGA (III)[9] | This compound + Paclitaxel | 351 | 9.6 | 5.6 | 42.5% | 77.2% |
| (2nd Line) | Placebo + Paclitaxel | 352 | 8.4 | 2.7 | 22.4% | 56.3% | |
| NSCLC | FALUCA (III)[2][10] | This compound + BSC | 354 | 8.9 | 3.7 | 13.8% | 66.7% |
| (Non-squamous, 3rd Line) | Placebo + BSC | 173 | 10.4 | 1.0 | 0.6% | 24.9% | |
| Endometrial Cancer | FRUSICA-1 (II)[11][12] | This compound + Sintilimab | 87 | 21.3 | 9.5 | 35.6% | 88.5% |
| (pMMR, Previously Treated) | (Single Arm) |
BSC: Best Supportive Care; GEJ: Gastroesophageal Junction; NSCLC: Non-Small Cell Lung Cancer; ORR: Objective Response Rate; DCR: Disease Control Rate; OS: Overall Survival; PFS: Progression-Free Survival; pMMR: proficient Mismatch Repair.
Table 2: Common Grade ≥3 Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Colorectal Cancer (FRESCO-2)[13] | Gastric/GEJ Cancer (FRUTIGA)[9] | Endometrial Cancer (FRUSICA-1)[11] | NSCLC (FALUCA)[2] |
| Hypertension | 13.6% | Not specified | 18.4% | 21.0% |
| Palmar-Plantar Erythrodysesthesia | 6.4% | Not specified | 11.2% | Not specified |
| Asthenia | 7.7% | Not specified | Not reported | Not specified |
| Neutropenia | Not reported | Most common | Not reported | Not specified |
| Leukopenia | Not reported | Common | Not reported | Not specified |
| Hypertriglyceridemia | Not reported | Not reported | 11.2% | Not specified |
Pharmacokinetics
Pharmacokinetic analyses from studies in healthy volunteers and cancer patients show that this compound is rapidly absorbed after oral administration, with a slow terminal elimination.[5][14]
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Note |
| Time to Cmax (Tmax) | 2.0 - 4.0 hours[5] | Post-single oral dose |
| Half-life (t½) | ~43.2 hours[15] | Population PK analysis |
| Plasma Protein Binding | ~95%[5] | High |
| Effect of Food | High-fat meal has no significant effect on PK[16] | Based on a study in healthy volunteers |
| Key Covariates | Body weight, concurrent PPI use[15] | Effects not considered clinically meaningful |
Cmax: Maximum plasma concentration; PK: Pharmacokinetics; PPI: Proton-pump inhibitor.
Experimental Protocols and Methodologies
The clinical development of this compound is anchored by several key randomized, controlled trials. The general workflow involves screening, randomization, treatment cycles, and follow-up for survival.
Metastatic Colorectal Cancer (FRESCO-2 Trial)
-
Design: A global, randomized, double-blind, placebo-controlled, multicenter, Phase III study (NCT04322539).[8][17]
-
Patient Population: Included 691 patients with refractory mCRC who had progressed on or were intolerant to standard chemotherapies, anti-VEGF therapy, anti-EGFR therapy (if RAS wild-type), and trifluridine-tipiracil and/or regorafenib.[8][18]
-
Intervention: Patients were randomized 2:1 to receive either this compound (5 mg orally, once daily for the first 21 days of a 28-day cycle) plus best supportive care (BSC), or a matching placebo plus BSC.[13]
-
Stratification Factors: Randomization was stratified by prior therapy (trifluridine-tipiracil vs. regorafenib vs. both), RAS mutation status, and duration of metastatic disease.[8][13]
-
Primary Endpoint: Overall Survival (OS).[18]
-
Tumor Assessment: Conducted according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).
Gastric/GEJ Cancer (FRUTIGA Trial)
-
Design: A randomized, double-blind, placebo-controlled, multicenter, Phase III study in China (NCT03223376).[9][19]
-
Patient Population: Enrolled 703 patients with advanced gastric or GEJ adenocarcinoma who had progressed after first-line standard chemotherapy containing fluorouracil and platinum.[9]
-
Intervention: Patients were randomized 1:1 to receive this compound (4 mg orally, once daily for 3 weeks on/1 week off) plus paclitaxel, or placebo plus paclitaxel.[9]
-
Primary Endpoints: Dual primary endpoints of Progression-Free Survival (PFS) and OS.[19]
Endometrial Cancer (FRUSICA-1 Cohort)
-
Design: A single-arm, open-label, multicenter, Phase II registration study cohort in China (NCT03903705).[11][20]
-
Patient Population: Enrolled 98 patients with proficient mismatch repair (pMMR) advanced endometrial cancer who had failed at least one line of platinum-based therapy.[11][12]
-
Intervention: Patients received this compound (5 mg orally, once daily for 2 weeks on/1 week off) plus sintilimab (an anti-PD-1 antibody, 200 mg IV every 3 weeks).[11]
-
Primary Endpoint: Objective Response Rate (ORR) assessed by an independent review committee per RECIST v1.1.[11][20]
Conclusion
This compound has established a clear survival benefit as a late-line therapy for metastatic colorectal cancer, as demonstrated in the robust FRESCO and FRESCO-2 trials.[7][8] Its efficacy in other tumor types shows a varied but promising landscape. In second-line gastric cancer, it significantly improves PFS when combined with paclitaxel, although an OS benefit was not met in the FRUTIGA trial.[9] For non-small cell lung cancer, the FALUCA trial did not meet its primary OS endpoint, suggesting monotherapy may be insufficient in this setting.[10] However, the most compelling new data comes from endometrial cancer, where this compound in combination with an immune checkpoint inhibitor has shown a high objective response rate and durable responses, leading to a conditional approval in China.[11][21]
The safety profile is generally manageable, with hypertension and palmar-plantar erythrodysesthesia being common class effects.[10][13] Ongoing research continues to explore this compound in combination with other agents, particularly immunotherapies, to leverage potential synergistic effects and expand its clinical utility across a broader range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase III, randomized, double-blind, placebo-controlled, multicenter study of this compound in Chinese patients with advanced nonsquamous non-small-cell lung cancer - The FALUCA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Global Phase III FRESCO-2 Study Has Met Its Primary Endpoint in Evaluation of this compound for Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
- 7. FRESCO: A Phase III trial evaluating this compound efficacy and safety in 3+ line colorectal cancer patients - ASCO [asco.org]
- 8. This compound versus placebo in patients with refractory metastatic colorectal cancer (FRESCO-2): an international, multicentre, randomised, double-blind, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound plus paclitaxel versus placebo plus paclitaxel for gastric or gastroesophageal junction adenocarcinoma: the randomized phase 3 FRUTIGA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HUTCHMED - Chi-Med Announces Phase III FALUCA Trial Results for this compound in Third-Line, Advanced Non-Small Cell Lung Cancer in China [hutch-med.com]
- 11. This compound plus sintilimab in treated advanced endometrial cancer (EMC) patients (pts) with PMMR status: Results from a multicenter, single-arm phase 2 study. - ASCO [asco.org]
- 12. ascopubs.org [ascopubs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. A Phase I study of safety and pharmacokinetics of this compound, a novel selective inhibitor of vascular endothelial growth factor receptor-1, -2, and -3 tyrosine kinases in Chinese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population Pharmacokinetics of this compound, a Selective Oral Inhibitor of VEGFR -1, -2, and -3, in Patients with Refractory Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chi-med.com [chi-med.com]
- 17. tandfonline.com [tandfonline.com]
- 18. FRESCO-2: a global Phase III study investigating the efficacy and safety of this compound in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound Combination with Sintilimab for Treatment of Advanced Endometrial Cancer, and Completes Enrollment of Registration Study [hutch-med.com]
- 21. onclive.com [onclive.com]
Preclinical Synergistic Effects of Fruquintinib with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical synergistic effects of fruquintinib, a highly selective vascular endothelial growth factor receptor (VEGFR) inhibitor, when combined with various chemotherapy agents. This compound primarily targets VEGFR-1, -2, and -3, key regulators of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1][2] By inhibiting these receptors, this compound can disrupt the tumor's blood supply, thereby hindering its growth and spread. Preclinical studies have demonstrated that combining this compound with traditional cytotoxic chemotherapy agents can lead to enhanced anti-tumor activity.[1][2][3][4] This guide summarizes the available preclinical data, details experimental methodologies, and visualizes the underlying mechanisms of this synergy.
Comparison of Synergistic Anti-Tumor Efficacy
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound with various chemotherapy agents on cancer cell lines and in animal models.
In Vitro Cell Viability
| Cell Line | Chemotherapy Agent | This compound IC50 (µM) | Chemotherapy IC50 (µM) | Combination Effect |
| HCT-116 (Colorectal) | This compound alone | 121.2 (48h)[5] | - | - |
| LOVO (Colorectal) | This compound alone | 226.3 (48h)[5] | - | - |
| HCT-116 (Colorectal) | Oxaliplatin | Data not available | Data not available | Data not available |
| HCT-116 (Colorectal) | Paclitaxel | Data not available | Data not available | Data not available |
| HCT-116 (Colorectal) | 5-Fluorouracil (5-FU) | Data not available | Data not available | Data not available |
| HCT-116 (Colorectal) | Irinotecan | Data not available | Data not available | Data not available |
In Vivo Tumor Growth Inhibition
| Tumor Model | Chemotherapy Agent | This compound Treatment | Chemotherapy Treatment | Combination Treatment (Tumor Growth Inhibition %) |
| Colon Cancer Patient-Derived Xenograft (PDX) | Oxaliplatin | Data not available | Data not available | Enhanced anti-tumor activity observed, with an approximately 30% increase in tumor growth inhibition compared to single agents.[1][3][4] |
| Gastric Carcinoma Xenograft | Docetaxel | ~45% | ~45% | 73%[4] |
| Colon Cancer Xenograft | Paclitaxel | Data not available | Data not available | Data not available |
| Colon Cancer Xenograft | 5-Fluorouracil (5-FU) | Data not available | Data not available | Data not available |
| Colon Cancer Xenograft | Irinotecan | Data not available | Data not available | Data not available |
Note: While synergistic effects with paclitaxel, 5-FU, and irinotecan are suggested by clinical data, specific quantitative preclinical data on tumor growth inhibition in colorectal cancer models were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of this compound and chemotherapy.
Cell Viability Assay (CCK-8)
This protocol is based on the methodology for assessing the effect of this compound on colorectal cancer cell lines.[5]
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT-116, LOVO) into 96-well plates at a density of 5x10³ cells/well.
-
Incubation: Culture the cells for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound, the selected chemotherapy agent (e.g., oxaliplatin), or a combination of both. Include a vehicle-only control group.
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours.
-
CCK-8 Addition: Remove the treatment medium and add a 10% Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1 hour at 37°C.
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control group and determine the half-maximal inhibitory concentration (IC50) for each treatment.
Western Blot Analysis
This protocol is adapted from a study investigating the signaling pathways affected by this compound.[6]
-
Cell Lysis: After treatment with this compound, chemotherapy, or the combination, lyse the colorectal cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR, p-AKT, p-ERK, cleaved caspase-3, and a loading control like GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Xenograft Model
This is a general protocol for evaluating in vivo anti-tumor efficacy.
-
Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Treatment Administration: Administer the treatments according to the specified dosage and schedule. This compound is typically administered orally.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and chemotherapy is believed to arise from their complementary mechanisms of action. This compound's anti-angiogenic properties can "normalize" the tumor vasculature, improving the delivery and efficacy of cytotoxic chemotherapy to the tumor core. In turn, chemotherapy can induce cancer cell death, reducing the tumor burden that needs to be sustained by the vasculature.
Proposed Synergistic Mechanism of this compound and Chemotherapy
Caption: Proposed mechanism of synergy between this compound and chemotherapy.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for preclinical evaluation of drug combinations.
Signaling Pathway Modulation by this compound
This compound's inhibition of VEGFR can impact downstream signaling pathways crucial for cell survival and proliferation. One such pathway identified in preclinical studies is the TGF-β/Smad pathway, which is involved in epithelial-mesenchymal transition (EMT), a process that contributes to cancer cell migration and invasion.
Caption: Modulation of the TGF-β/Smad pathway by this compound.
Conclusion
The available preclinical data suggest that this compound, in combination with chemotherapy, offers a promising strategy for enhancing anti-tumor efficacy. The synergistic effect is most clearly demonstrated with oxaliplatin in colon cancer xenograft models. While the precise mechanisms and quantitative benefits of combining this compound with other chemotherapies like paclitaxel, 5-FU, and irinotecan require further preclinical investigation, the underlying principle of combining an anti-angiogenic agent with cytotoxic therapy is well-supported. Future preclinical studies should focus on elucidating the specific signaling pathway alterations that drive the synergy between this compound and various chemotherapy agents to optimize combination strategies for clinical development.
References
- 1. Clinical Progress of this compound in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of this compound in the Management of Advanced Refractory Metastatic Colorectal Cancer: Design, Development and Potential Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the migration and invasion of colorectal cancer cells by modulating epithelial-mesenchymal transition via TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Powerhouse: Fruquintinib and PD-1 Inhibitor Combination Remodels the Tumor Microenvironment for Enhanced Anti-Cancer Efficacy
A growing body of preclinical evidence demonstrates that the combination of fruquintinib, a highly selective VEGFR inhibitor, and PD-1 inhibitors synergistically enhances anti-tumor responses, particularly in colorectal cancer models. This potent duo works by not only inhibiting tumor angiogenesis but also by favorably remodeling the tumor immune microenvironment, transforming it from a suppressive to an active state.
The combination therapy has been shown to significantly inhibit tumor growth and prolong survival in mouse models of colorectal cancer.[1][2] This enhanced efficacy is attributed to a multi-pronged mechanism. This compound's inhibition of VEGFR signaling leads to the normalization of tumor vasculature, which alleviates hypoxia and improves the infiltration of immune cells into the tumor.[3][4] Concurrently, the blockade of the PD-1/PD-L1 pathway reinvigorates exhausted T cells, enabling them to effectively target and eliminate cancer cells.
Key Preclinical Findings: A Comparative Overview
Preclinical studies have consistently demonstrated the superiority of the this compound and anti-PD-1 combination therapy over monotherapy with either agent alone. The following tables summarize key quantitative data from representative studies, highlighting the combination's impact on tumor growth, survival, and the tumor immune microenvironment.
Table 1: In Vivo Efficacy in Murine Colorectal Cancer Models
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | Median Survival (days) | Reference |
| MC38 Model | ||||
| Control | ~2000 | ~1.5 | ~28 | [1][5] |
| This compound | ~1000 | ~0.8 | ~35 | [1][5] |
| Anti-PD-1 | ~1500 | ~1.2 | ~32 | [1][5] |
| This compound + Anti-PD-1 | ~250 | ~0.2 | >40 | [1][5] |
| CT26 Model | ||||
| Control | ~2500 | Not Reported | ~25 | [1][2] |
| This compound | ~1200 | Not Reported | ~30 | [1][2] |
| Anti-PD-1 | ~2000 | Not Reported | ~28 | [1][2] |
| This compound + Anti-PD-1 | ~500 | Not Reported | >35 | [1][2] |
Table 2: Modulation of the Tumor Immune Microenvironment in CT26 Tumor-Bearing Mice
| Treatment Group | CD8+ T cells (% of CD45+ cells) | CD8+IFNγ+ T cells (% of CD8+ T cells) | CD11b+Gr1+ MDSCs (% of CD45+ cells) | CD11b+F4/80+ Macrophages (% of CD45+ cells) | Reference |
| Control | ~5% | ~10% | ~25% | ~15% | [1][6] |
| This compound | ~8% | ~15% | ~15% | ~10% | [1][6] |
| Anti-PD-1 | ~7% | ~20% | ~20% | ~12% | [1][6] |
| This compound + Anti-PD-1 | ~15% | ~30% | ~10% | ~5% | [1][6] |
Deciphering the Mechanism: Signaling Pathways and Experimental Approaches
The synergistic effect of this compound and PD-1 inhibitors is rooted in their complementary mechanisms of action. This compound targets the tumor vasculature, while anti-PD-1 antibodies unleash the cytotoxic potential of T cells.
Preclinical evaluation of this combination therapy typically involves a systematic workflow, starting from in vitro characterization to in vivo efficacy and mechanistic studies in animal models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and PD-1 inhibitor combination therapy.
Murine Syngeneic Tumor Models
-
Cell Lines: Murine colorectal cancer cell lines, such as CT26 (microsatellite stable, MSS) and MC38 (microsatellite instable, MSI), are commonly used.[6]
-
Animals: Female BALB/c or C57BL/6 mice, aged 6-8 weeks, are typically used for CT26 and MC38 models, respectively.[6]
-
Tumor Implantation: 1 x 10^6 cancer cells are suspended in 100 µL of PBS and injected subcutaneously into the right flank of the mice.[6]
-
Treatment Initiation: Treatment is initiated when the tumors reach a palpable size (e.g., 50-100 mm³). This compound is administered orally, while anti-PD-1 antibodies are given via intraperitoneal injection.[6]
-
Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2. Animal body weight and survival are also monitored.[1][5]
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Tumor Digestion: Tumors are harvested, minced, and digested with a solution containing collagenase IV and DNase I to obtain a single-cell suspension.[6]
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr1, F4/80) and intracellular cytokines (e.g., IFN-γ, TNF-α) after stimulation and fixation/permeabilization.[1][6]
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The data is then analyzed using appropriate software (e.g., FlowJo) to quantify the different immune cell populations within the tumor microenvironment.[6]
Immunohistochemistry (IHC) and Immunofluorescence (IF)
-
Tissue Preparation: Harvested tumors are fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Tumor sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with primary antibodies against markers of interest, such as CD31 for angiogenesis and CD8 for cytotoxic T cells.[1][6]
-
Detection: For IHC, a secondary antibody conjugated to an enzyme (e.g., HRP) is used, followed by a chromogenic substrate to visualize the staining. For IF, a fluorescently-labeled secondary antibody is used.
-
Imaging and Analysis: Stained sections are imaged using a microscope, and the expression of the markers is quantified.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound on programmed death receptor-1 blockade antitumor immune responses in colorectal cancer. - ASCO [asco.org]
- 3. Combination of this compound and Anti-PD-1 for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The efficacy and safety of regorafenib/fruquintinib combined with PD-1/PD-L1 for metastatic colorectal cancer: a meta-analysis based on single-arm studies [frontiersin.org]
- 5. This compound Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer [frontiersin.org]
- 7. Clinical research progress of this compound in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Precision Oncology: A Comparative Guide to Predictive Biomarkers for Fruquintinib Sensitivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of predictive biomarkers for fruquintinib sensitivity, supported by experimental data and detailed methodologies. This compound, a highly selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, has demonstrated significant clinical benefit in metastatic colorectal cancer (mCRC). Identifying patients most likely to respond to this compound is crucial for optimizing treatment strategies and improving outcomes.
This guide delves into the current landscape of predictive biomarkers for this compound, presenting quantitative data, experimental protocols, and a comparison with the alternative VEGFR inhibitor, regorafenib.
This compound's Mechanism of Action: Targeting Angiogenesis
This compound exerts its anti-cancer effects by potently and selectively inhibiting VEGFR-1, -2, and -3. This blockade disrupts the downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Key pathways inhibited include the PI3K/AKT, PKC, and Ras/Raf/MEK/ERK pathways.
Predictive Biomarkers for this compound Sensitivity
Several clinical and molecular biomarkers have been investigated for their potential to predict a patient's response to this compound. These include anatomical factors, circulating tumor markers, and body composition metrics.
Absence of Liver Metastases
Subgroup analyses of the pivotal FRESCO-2 clinical trial have indicated that patients without liver metastases may derive a greater overall survival (OS) benefit from this compound treatment.
Early Dynamics of Carcinoembryonic Antigen (CEA)
Changes in the circulating tumor marker Carcinoembryonic Antigen (CEA) early in the course of this compound treatment have shown promise as a predictor of efficacy. A significant decrease in CEA levels after two cycles of therapy has been associated with improved survival outcomes in the FRESCO and FRESCO-2 trials.[1][2]
Skeletal Muscle Index (SMI)
Real-world evidence suggests that a patient's baseline skeletal muscle index (SMI), a measure of muscle mass derived from CT scans, may be an independent prognostic factor for overall survival in patients treated with this compound.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data supporting the predictive value of these biomarkers for this compound sensitivity.
| Biomarker | Patient Population (Trial) | Endpoint | Hazard Ratio (HR) [95% CI] | p-value | Citation(s) |
| No Liver Metastases | mCRC (FRESCO-2) | Overall Survival | 0.66 (vs. Placebo, ITT population) | <0.0001 | [4] |
| Early CEA Response | mCRC (FRESCO) | Overall Survival | 0.45 (CEA responders vs. non-responders) | <0.001 | [1] |
| Progression-Free Survival | 0.49 (CEA responders vs. non-responders) | <0.001 | [1] | ||
| Baseline SMI | mCRC (Real-world) | Overall Survival | 0.41 (High SMI vs. Low SMI) | 0.005 | [3] |
Comparison with Regorafenib: An Alternative VEGFR Inhibitor
Regorafenib is another multi-kinase inhibitor with anti-angiogenic properties used in the treatment of mCRC. Understanding the predictive biomarkers for both drugs can aid in treatment selection.
| Biomarker | Drug | Patient Population (Trial) | Endpoint | Metric [Value] | Citation(s) |
| OPN | Regorafenib | mCRC (LCCC1029) | Progression-Free Survival | Interaction p-value = 0.0167 | [5] |
| VCAM-1 | Regorafenib | mCRC (LCCC1029) | Progression-Free Survival | Interaction p-value = 0.0216 | [5] |
| Overall Survival | Interaction p-value = 0.0124 | [5] | |||
| PDGF-AA | Regorafenib | mCRC (LCCC1029) | Progression-Free Survival | Interaction p-value = 0.0435 | [5] |
A real-world study comparing this compound and regorafenib in mCRC found no significant difference in median OS and PFS between the two drugs when used as monotherapy.[6] However, when combined with anti-PD-1 therapy, this compound demonstrated significantly longer median PFS and OS compared to regorafenib.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are generalized protocols for the key experiments cited.
Skeletal Muscle Index (SMI) Measurement from CT Scans
Objective: To quantify the cross-sectional area of skeletal muscle at the third lumbar vertebra (L3) and normalize it to the patient's height to calculate the SMI.
Protocol:
-
Image Acquisition: Utilize pre-existing abdominal CT scans obtained for routine clinical assessment.
-
Image Selection: Identify a single axial slice at the level of the third lumbar vertebra (L3).
-
Image Analysis Software: Employ image analysis software (e.g., Slice-O-Matic, ImageJ) to delineate the skeletal muscle tissue.
-
Tissue Segmentation: Define the skeletal muscle area using Hounsfield Unit (HU) thresholds of -29 to +150. This includes the psoas, erector spinae, quadratus lumborum, transversus abdominis, external and internal obliques, and rectus abdominis muscles.
-
Area Calculation: The software calculates the total cross-sectional area of the delineated muscle in square centimeters (cm²).
-
SMI Calculation: Normalize the total muscle area by the square of the patient's height in meters (m²) to obtain the SMI (cm²/m²).
References
- 1. asco.org [asco.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prognostic Value of Baseline Skeletal Muscle Index in Colorectal Cancer Patients Treated with this compound: A multi-center real world analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparison of the efficacy and safety of this compound and regorafenib in the treatment of metastatic colorectal cancer: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Fruquintinib Disposal: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of the oral chemotherapy agent, Fruquintinib. This guide provides procedural, step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals, while maintaining compliance with regulatory standards.
This compound is classified as a cytotoxic drug, meaning it is toxic to cells.[1] As with other oral chemotherapy agents, it can pose significant health risks if not handled and disposed of correctly.[2][3] These risks include potential carcinogenic, mutagenic, and reproductive toxicity.[1] Therefore, stringent adherence to established safety protocols is paramount.
Personal Protective Equipment (PPE) and Handling
Prior to any handling or disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. | Minimizes skin contact and absorption.[4] |
| Gown | Disposable, impermeable, long-sleeved gown. | Protects skin and clothing from contamination.[5] |
| Eye Protection | Safety goggles or a face shield. | Prevents splashes or aerosols from contacting the eyes.[6] |
| Respiratory Mask | A fit-tested N95 respirator or higher. | Necessary when there is a risk of generating aerosols.[7] |
All disposable PPE used during the handling and disposal of this compound must be treated as contaminated waste.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated materials is a critical step in laboratory safety. The following procedures should be strictly followed:
-
Segregation of Waste: All items that have come into contact with this compound must be segregated at the point of use into a designated, clearly labeled, leak-proof container for cytotoxic waste.[1][8] These containers are typically color-coded, often yellow with a purple lid, to distinguish them from other waste streams.[1]
-
Disposal of Unused or Expired Medication:
-
DO NOT dispose of this compound in standard trash or sewer systems.[9]
-
The primary method for disposal is through controlled incineration at a licensed chemical destruction facility.[9][10]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection and disposal by a certified hazardous waste contractor.[11]
-
-
Disposal of Contaminated Materials:
-
Non-sharps: All disposable items such as gloves, gowns, bench paper, and cleaning materials should be placed in the designated cytotoxic waste container.[2]
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant, purple-lidded sharps container specifically designated for cytotoxic sharps.[1]
-
-
Spill Management:
-
In the event of a spill, immediately restrict access to the area.
-
Wearing full PPE, absorb the spill using a chemotherapy spill kit.
-
Clean the area thoroughly with an appropriate decontamination solution.
-
All materials used for cleaning up the spill, including PPE, must be disposed of as cytotoxic waste.[4]
-
This compound Disposal Workflow
The following diagram outlines the logical steps and decision points for the safe disposal of this compound and related materials.
Caption: A logical workflow for the proper disposal of this compound.
It is crucial to remember that regulations for cytotoxic waste disposal can vary by region.[12] Always consult and adhere to the specific guidelines provided by your institution's EHS department and local regulatory bodies to ensure full compliance and safety.[11][13]
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. Safe Handling of Oral Chemotherapeutic Agents in Clinical Practice: Recommendations From an International Pharmacy Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ins and Outs of Disposing Oral Cancer Drugs - The Oncology Pharmacist [theoncologypharmacist.com]
- 4. mskcc.org [mskcc.org]
- 5. danielshealth.ca [danielshealth.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Safe Handling of Oral Chemotherapy Drugs at Home - Together by St. Jude™ [together.stjude.org]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. oncologymedinfo.com [oncologymedinfo.com]
- 12. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 13. hse.gov.uk [hse.gov.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling Fruquintinib
FOR IMMEDIATE USE
This document provides essential safety and logistical information for laboratory professionals handling Fruquintinib. It includes detailed operational procedures and disposal plans to ensure the safe management of this potent cytotoxic compound.
This compound is a targeted therapy that functions as a small molecule kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1] While a valuable tool in cancer research and treatment, its cytotoxic nature necessitates stringent handling protocols to protect researchers from potential exposure. The primary routes of occupational exposure to cytotoxic drugs include skin contact, inhalation of aerosols or particles, and accidental ingestion.[2][3]
Hazard Identification and Personal Protective Equipment (PPE)
According to safety data sheets (SDS), this compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5] Therefore, a comprehensive PPE strategy is paramount. The following table summarizes the required PPE for various stages of handling this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | Chemical-resistant gloves (e.g., nitrile) |
| Weighing and Aliquoting (Dry Powder) | Double gloves (nitrile), disposable gown, safety goggles with side-shields, and a suitable respirator in a ventilated enclosure (e.g., fume hood).[5][6] |
| Preparation of Solutions | Double gloves (nitrile), disposable gown, safety goggles with side-shields, conducted in a fume hood or biological safety cabinet.[5][7] |
| Administering to Cell Cultures or Animals | Chemical-resistant gloves, disposable gown, and safety glasses.[8] |
| Handling Waste and Decontamination | Double gloves (nitrile), disposable gown, and safety goggles.[3] |
| Spill Cleanup | Chemical-resistant gloves, disposable gown, safety goggles, and a respirator. Use a spill kit with absorbent materials.[3] |
Note: Always inspect gloves for tears or punctures before use.[9] Change gloves immediately if they become contaminated.
Occupational Exposure Limits
While official occupational exposure limits (OELs) for this compound have not been established by regulatory agencies, one manufacturer has set an internal OEL.
| Parameter | Value | Source |
| Takeda Internal Occupational Exposure Limit (OEL) | 2 µg/m³ | Takeda Safety Data Sheet[10] |
This value should be used as a guideline for exposure control, and efforts should always be made to keep exposure as low as reasonably achievable.
Standard Operating Procedure for Handling this compound
This step-by-step guide outlines the essential procedures for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][9] Recommended storage is often at -20°C for the powder form.[6]
Preparation and Handling
-
Designated Area: All handling of this compound, especially the powder form, must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[5][6]
-
Weighing: When weighing the powdered compound, use a balance within a ventilated enclosure. Use appropriate tools to handle the powder and avoid creating dust.
-
Solution Preparation: To prepare solutions, slowly add the solvent to the powder to avoid aerosolization.
Administration
-
Cell Culture: When adding this compound solutions to cell cultures, use careful pipetting techniques to prevent splashes and aerosols.
-
Animal Studies: For in-vivo studies, appropriate animal handling restraints and administration techniques should be used to minimize the risk of spills and exposure.
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A common procedure involves washing with a detergent solution followed by a rinse with water.[3]
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, gowns, pipette tips, and containers, must be segregated as cytotoxic waste.[3]
-
Disposal: Dispose of cytotoxic waste in clearly labeled, sealed containers according to institutional and local regulations for hazardous chemical waste.[3]
Spill Management
-
Evacuate and Secure: In the event of a spill, immediately evacuate the area and restrict access.
-
Don PPE: Before attempting to clean the spill, put on the appropriate PPE, including a respirator.[3]
-
Contain and Clean: Use a cytotoxic spill kit to absorb and contain the spill.[3] Clean the area with a detergent solution and dispose of all cleanup materials as cytotoxic waste.[3]
This compound Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Pharmacist's Application to Practice: this compound | HOPA [hoparx.org]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound (HMPL-013)|1194506-26-7|MSDS [dcchemicals.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. england.nhs.uk [england.nhs.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. oncologymedinfo.com [oncologymedinfo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
